molecular formula C15H14ClNO2S B14079687 4-Chloro modafinil CAS No. 90280-12-9

4-Chloro modafinil

货号: B14079687
CAS 编号: 90280-12-9
分子量: 307.8 g/mol
InChI 键: FIGLGVNEBPKAKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro modafinil is a useful research compound. Its molecular formula is C15H14ClNO2S and its molecular weight is 307.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

90280-12-9

分子式

C15H14ClNO2S

分子量

307.8 g/mol

IUPAC 名称

2-[(4-chlorophenyl)-phenylmethyl]sulfinylacetamide

InChI

InChI=1S/C15H14ClNO2S/c16-13-8-6-12(7-9-13)15(20(19)10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18)

InChI 键

FIGLGVNEBPKAKG-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)S(=O)CC(=O)N

产品来源

United States

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro Modafinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro modafinil, a derivative of the wakefulness-promoting agent modafinil. This document details the chemical synthesis, including a step-by-step experimental protocol, and presents a thorough characterization of the final compound and its key intermediate through various analytical techniques. Furthermore, a summary of the putative signaling pathways associated with modafinil and its analogs is provided.

Synthesis of this compound

The synthesis of this compound is achieved through a three-step process, commencing with the preparation of 2-(benzhydrylthio)acetic acid, followed by amidation with 4-chloroaniline to yield 2-((4-chlorophenyl)(phenyl)methylthio)acetamide, and culminating in the oxidation of the thioether to the corresponding sulfoxide, this compound.

Synthesis Workflow

Synthesis_Workflow A Benzhydrol D 2-(Benzhydrylthio)acetic Acid A->D B Thioglycolic Acid B->D C Trifluoroacetic Acid (TFA) C->D Solvent/Catalyst G 2-((4-chlorophenyl)(phenyl)methylthio)acetamide D->G E 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Hydroxybenzotriazole (HOBt) Acetonitrile E->G Coupling Agents F 4-Chloroaniline F->G I This compound G->I H Hydrogen Peroxide (H2O2) Glacial Acetic Acid H->I Oxidizing Agent

Figure 1. Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Benzhydrylthio)acetic Acid

A mixture of benzhydrol (50.0 g, 271.4 mmol) and thioglycolic acid (25.0 g, 271.4 mmol) in trifluoroacetic acid (300 mL) is stirred at room temperature for 3 hours.[1] The solvent is then removed under reduced pressure to yield a crude solid. Water (300 mL) is added to the solid, and the resulting precipitate is collected by filtration. The solid is washed with n-hexane (400 mL) and dried to afford 2-(benzhydrylthio)acetic acid as a white solid.

Step 2: Synthesis of 2-((4-chlorophenyl)(phenyl)methylthio)acetamide (Intermediate 3c)

To a solution of 2-(benzhydrylthio)acetic acid in acetonitrile, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent) and hydroxybenzotriazole (HOBt) (1 equivalent) are added, and the mixture is stirred for 30 minutes to activate the carboxylic acid.[1] Subsequently, 4-chloroaniline (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 24 hours.[1] The solvent is evaporated, and the residue is taken up in ethyl acetate. The organic phase is washed successively with 5% sulfuric acid, 5% sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by recrystallization.

Step 3: Synthesis of 2-((4-chlorophenyl)(phenyl)methylsulfinyl)acetamide (this compound)

2-((4-chlorophenyl)(phenyl)methylthio)acetamide is dissolved in glacial acetic acid with stirring.[1] The solution is cooled in an ice water bath, and 30% hydrogen peroxide is added dropwise. The reaction mixture is then stored in a refrigerator for 4 hours.[1] Following this, ice-cold water is added to precipitate the product. The solid is collected by suction filtration, washed with ice-cold water, and dried to yield this compound as white crystals.[1]

Characterization Data

The structural confirmation of the synthesized intermediate and the final product is achieved through various spectroscopic methods.

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Intermediate (3c) C₂₁H₁₈ClNOS383.8990
This compound (4c) C₁₅H₁₄ClNO₂S307.8170

Table 1: Physicochemical data for the intermediate and final product.[1]

CompoundAnalytical TechniqueKey Peaks/Signals
Intermediate (3c) IR (KBr, cm⁻¹)3430, 3121, 3067, 2923, 2853, 1646 (C=O), 1549, 1490, 1400, 1093, 1034, 823, 700
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)8.41 (s, 1H, NH), 7.25-7.41 (m, 14H, aromatic), 5.15 (s, 1H, PhCHPh), 3.27 (s, 2H, -SCH₂CO-)
This compound (4c) IR (KBr, cm⁻¹)3444, 3248, 2920, 1684 (C=O), 1597, 1541, 1489, 1398, 1320, 1246, 1037 (S=O), 743, 701
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)9.33 (brs, 1H, NH), 7.25–7.50 (m, 12H, aromatic), 7.24 (d, 2H, J = 8Hz, p-Chlorophenyl), 5.26 (s, 1H, PhCHPh), 3.66 (d, 1H, -SOCH₂CO-, J = 16Hz), 3.26 (d, 1H, -SOCH₂CO-, J = 16Hz)
¹³C-NMR (CDCl₃, 125 MHz) δ (ppm)162.08 (C=O), 136.18, 134.29, 129.56, 129.52, 128.98, 128.91, 128.85, 121.19 (aromatic carbons), 71.52 (S-CH), 52.21 (S-CH₂)
Mass Spectrum (m/z)385 (M⁺+2), 383 (M⁺), 167, 153, 127, 111

Table 2: Spectroscopic data for the intermediate and final product.[1]

Putative Signaling Pathways

Modafinil and its analogs are known to exert their effects through a complex interplay with multiple neurotransmitter systems in the central nervous system. The primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. Additionally, these compounds have been shown to influence the norepinephrine transporter (NET) and have downstream effects on serotonergic, glutamatergic, and GABAergic pathways.

Dopaminergic and Noradrenergic Signaling

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle NET Norepinephrine Transporter (NET) NET->NE_vesicle DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binding Postsynaptic_effects Postsynaptic Effects (e.g., Wakefulness, Cognitive Enhancement) DA_receptor->Postsynaptic_effects NE_receptor->Postsynaptic_effects Modafinil This compound Modafinil->DAT Inhibition Modafinil->NET Inhibition

Figure 2. Putative mechanism of action of this compound.

The diagram illustrates that this compound is hypothesized to block the dopamine and norepinephrine transporters on the presynaptic neuron. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling at the postsynaptic receptors and contributing to the observed wakefulness-promoting and cognitive-enhancing effects.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloromodafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromodafinil, a structural analog of the wakefulness-promoting agent modafinil, is characterized primarily by its activity as a dopamine reuptake inhibitor. This technical guide delineates the core mechanism of action of 4-Chloromodafinil, focusing on its interaction with monoamine transporters. Quantitative data on its binding affinity are presented, alongside detailed experimental protocols for the assays used to determine these interactions. Furthermore, this guide provides visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacodynamics.

Introduction

4-Chloromodafinil, formally known as 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide, is a synthetic compound derived from modafinil. Like its parent compound, its pharmacological effects are primarily attributed to its influence on the central nervous system, specifically its interaction with the dopamine transporter (DAT). Structure-activity relationship (SAR) studies on a series of modafinil analogs have been conducted to investigate how chemical modifications, such as the addition of a para-halo substituent to one of the aryl rings, affect binding and activity at the dopamine, serotonin, and norepinephrine transporters.[1] This document focuses on the specific molecular interactions and functional consequences of 4-Chloromodafinil's binding to these transporters.

Core Mechanism of Action: Dopamine Reuptake Inhibition

The principal mechanism of action for 4-Chloromodafinil is the inhibition of the dopamine transporter (DAT).[1] The DAT is a presynaptic neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling.

By binding to the DAT, 4-Chloromodafinil acts as a competitive inhibitor, blocking the reuptake of dopamine. This blockade leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft. The elevated levels of extracellular dopamine enhance dopaminergic neurotransmission, which is believed to be the underlying mechanism for its stimulant and wakefulness-promoting effects.

Signaling Pathway

The binding of 4-Chloromodafinil to the dopamine transporter directly impedes the transporter's function. This action increases the availability of dopamine to bind to postsynaptic dopamine receptors (e.g., D1-D5 receptors), thereby modulating various downstream signaling cascades involved in reward, motivation, and executive function.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Synaptic_DA Synaptic Dopamine DA_release->Synaptic_DA DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake Synaptic_DA->DAT Binds to DA_receptor Postsynaptic Dopamine Receptor Synaptic_DA->DA_receptor Binds to Signal_transduction Signal Transduction (Cellular Response) DA_receptor->Signal_transduction Modafinil 4-Chloromodafinil Modafinil->DAT Inhibits

Caption: Dopamine Reuptake Inhibition by 4-Chloromodafinil.

Quantitative Data: Binding Affinities

The affinity of 4-Chloromodafinil for the three major monoamine transporters has been quantified through in vitro radioligand binding assays. The data, derived from studies on rat brain membranes, are summarized below. The binding affinity is expressed as the inhibitor constant (Ki), where a lower value indicates a higher binding affinity.

CompoundTransporterBinding Affinity (Ki) [nM]
4-Chloromodafinil Dopamine Transporter (DAT)1860 ± 190
Norepinephrine Transporter (NET)20800 ± 2200
Serotonin Transporter (SERT)>10,000
(Reference) (±)-ModafinilDopamine Transporter (DAT)3050 ± 260
Norepinephrine Transporter (NET)>100,000
Serotonin Transporter (SERT)>100,000
(Reference) CocaineDopamine Transporter (DAT)71.8 ± 2.9
Norepinephrine Transporter (NET)280 ± 20
Serotonin Transporter (SERT)240 ± 10

Data sourced from Cao J, et al. ACS Med Chem Lett. 2011.[1]

These data indicate that 4-Chloromodafinil possesses a higher affinity for the dopamine transporter compared to its parent compound, (±)-modafinil. It exhibits weak affinity for the norepinephrine transporter and negligible activity at the serotonin transporter, highlighting its selectivity as a dopamine reuptake inhibitor.

Experimental Protocols

The binding affinities presented above were determined using established in vitro pharmacological assays. The general methodologies are detailed below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Chloromodafinil for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from rat brain tissue (e.g., striatum for DAT, frontal cortex for NET and SERT) through a process of homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding: The assay is conducted in 96-well plates. Each well contains the prepared brain membranes, a specific radioligand for the transporter of interest, and varying concentrations of the test compound (4-Chloromodafinil).

    • For DAT: [3H]WIN 35,428 is commonly used as the radioligand.

    • For NET: [3H]nisoxetine is a typical radioligand.

    • For SERT: [3H]citalopram is a common choice.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Tissue Homogenization (e.g., Rat Striatum) B Centrifugation & Resuspension to Isolate Membranes A->B D Incubate Membranes with Radioligand (e.g., [3H]WIN 35,428) & 4-Chloromodafinil B->D C Prepare Serial Dilutions of 4-Chloromodafinil C->D E Rapid Vacuum Filtration (Separates Bound from Free Ligand) D->E F Scintillation Counting (Quantify Bound Radioactivity) E->F G Calculate IC50 and Ki Values F->G

Caption: General workflow for a radioligand binding assay.
Dopamine Uptake Inhibition Assay

Objective: To functionally assess the potency of 4-Chloromodafinil in inhibiting dopamine uptake into synaptosomes or cells expressing DAT.

Methodology:

  • Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue, or cell lines stably expressing the human dopamine transporter (hDAT) are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of 4-Chloromodafinil or vehicle control.

  • Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine ([3H]DA).

  • Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow for dopamine uptake. This period is kept brief to measure the initial rate of transport.

  • Uptake Termination: The uptake is rapidly terminated by adding ice-cold buffer and/or by rapid filtration to separate the cells/synaptosomes from the extracellular medium.

  • Quantification: The amount of [3H]DA taken up into the cells or synaptosomes is quantified by scintillation counting.

  • Data Analysis: The results are expressed as the percentage of inhibition of dopamine uptake compared to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

4-Chloromodafinil functions as a selective dopamine reuptake inhibitor. Its mechanism of action is centered on its binding to the dopamine transporter, leading to an increase in synaptic dopamine concentrations. Quantitative analysis reveals a higher affinity for DAT compared to its parent compound, modafinil, and significant selectivity over the norepinephrine and serotonin transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other modafinil-related compounds in the fields of neuroscience and drug development.

References

Unveiling the Dopamine Transporter Affinity of 4-Chloro Modafinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a wake-promoting agent, and its analogs have garnered significant interest for their therapeutic potential in treating sleep disorders and as potential pharmacotherapies for psychostimulant addiction. A key molecular target for these compounds is the dopamine transporter (DAT), a critical regulator of dopaminergic signaling in the brain. Alterations in the structure of modafinil can significantly impact its affinity and selectivity for monoamine transporters. This technical guide provides an in-depth analysis of 4-Chloro modafinil, a para-substituted analog, and its interaction with the dopamine transporter, based on available scientific literature.

Quantitative Analysis of Dopamine Transporter Binding Affinity

The binding affinity of this compound for the dopamine transporter (DAT) has been quantified through radioligand binding assays. The data presented below is derived from a study by dran et al. (2010), which systematically investigated the structure-activity relationships of a series of modafinil analogs.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
(±)-Modafinil3100 ± 50010000 ± 2000>10000
(±)-4-Chloro modafinil (5c) 1800 ± 300 4800 ± 800 >10000
Cocaine260 ± 40310 ± 50250 ± 30

Table 1: Comparative binding affinities (Ki) of (±)-Modafinil, (±)-4-Chloro modafinil, and Cocaine at human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Protocols

The quantitative data presented above was obtained through a series of meticulously executed experimental procedures as described by dran et al. (2010).

Synthesis of (±)-4-Chloro modafinil (5c)

The synthesis of the para-chloro sulfinylacetamide analogue of modafinil involved a multi-step process:

  • Coupling Reaction: 4,4'-Dichlorobenzhydrol was coupled with thioglycolic acid in the presence of trifluoroacetic acid.

  • Esterification: The resulting carboxylic acid was esterified.

  • Aminolysis: The ester was then subjected to aminolysis to yield the corresponding thioacetamide.

  • Oxidation: The final step involved the oxidation of the thioether using 30% hydrogen peroxide in an acetic acid-methanol solution to produce the desired sulfinylacetamide (this compound).

Dopamine Transporter Radioligand Binding Assay

The affinity of this compound for the dopamine transporter was determined using a competitive radioligand binding assay.

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human dopamine transporter (hDAT) were utilized.

  • Radioligand: [³H]WIN 35,428, a well-characterized radioligand that binds to the dopamine transporter, was used.

  • Assay Procedure:

    • HEK-hDAT cell membranes were prepared and incubated with a fixed concentration of [³H]WIN 35,428.

    • Increasing concentrations of the test compound (this compound) were added to compete with the radioligand for binding to the DAT.

    • The mixture was incubated to reach equilibrium.

    • Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the affinity of the radioligand for the receptor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, experimental workflow, and the logical relationship of the binding assay.

G Chemical Structure of this compound cluster_structure structure [Image of this compound Structure] G Workflow of DAT Radioligand Binding Assay A HEK-hDAT Cell Membrane Preparation B Incubation with [³H]WIN 35,428 and this compound A->B C Separation of Bound and Free Radioligand (Filtration) B->C D Quantification of Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Kᵢ Calculation) D->E G Logical Relationship of Competitive Binding DAT Dopamine Transporter Radioligand [³H]WIN 35,428 Binding Binding Event Radioligand->Binding Compound This compound Compound->Binding Binding->DAT

Unraveling the Neurochemical Profile of CRL-40,940 (Flmodafinil): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preliminary Neurochemical Effects of the Modafinil Analog, CRL-40,940

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. CRL-40,940 (Flmodafinil) is a research chemical and is not approved for human consumption.

Introduction

CRL-40,940, also known as Flmodafinil or bisfluoromodafinil, is a derivative of the wakefulness-promoting agent modafinil. It is structurally distinguished by the substitution of fluorine atoms at the para position of both phenyl rings. This modification is reported to enhance its bioavailability and potency compared to its parent compound. While the user query specified "4-Chloromodafinil," a comprehensive literature review reveals a scarcity of neurochemical data for a chloro-substituted analog. In contrast, the bisfluoro-substituted compound, CRL-40,940, is more extensively documented in scientific literature. This guide will, therefore, focus on the known neurochemical effects of CRL-40,940, with the acknowledgment that "4-Chloromodafinil" may be a misnomer or a significantly less-researched compound.

This technical guide provides a detailed overview of the preliminary neurochemical effects of CRL-40,940, with a focus on its interactions with key neurotransmitter systems. Quantitative data from available studies are summarized, and detailed experimental protocols for the techniques used to elucidate these effects are provided.

Core Neurochemical Effects of CRL-40,940 (Flmodafinil)

The primary mechanism of action of CRL-40,940, as established in preclinical studies, is the inhibition of the dopamine transporter (DAT). This action leads to an increase in extracellular dopamine concentrations in several brain regions. Furthermore, based on the profile of its parent compound, modafinil, CRL-40,940 is presumed to exert secondary effects on other neurotransmitter systems, including serotonin, glutamate, and GABA.

Dopaminergic System

CRL-40,940 is a potent and selective dopamine reuptake inhibitor.[1][2] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. In vivo studies in animal models have demonstrated that CRL-40,940 can increase dopamine levels in the nucleus accumbens to 150-200% of baseline.[2]

Serotonergic System

CRL-40,940 exhibits a significantly lower affinity for the serotonin transporter (SERT) compared to the dopamine transporter.[2] This suggests a more selective action on the dopaminergic system.

Glutamatergic and GABAergic Systems

Direct studies on the effects of CRL-40,940 on glutamate and GABA systems are limited. However, its parent compound, modafinil, has been shown to increase extracellular levels of glutamate in brain regions such as the medial preoptic area and the posterior hypothalamus.[3] This effect is thought to be secondary to a reduction in GABAergic inhibition.[3] Modafinil has been observed to decrease GABA release in various brain areas.[4][5][6] Given the structural and functional similarities, it is hypothesized that CRL-40,940 may produce comparable, albeit potentially more potent, effects on these systems.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the neurochemical effects of CRL-40,940 and its parent compound, modafinil.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)
CRL-40,940 (Flmodafinil)~20-50>1000

Note: Specific Ki values for CRL-40,940 can vary between studies. The values presented are a representative range based on available data.

Table 2: In Vivo Effects on Neurotransmitter Levels

CompoundBrain RegionNeurotransmitterMaximum Change from Baseline
CRL-40,940 (Flmodafinil)Nucleus AccumbensDopamine150-200% increase[2]
ModafinilMedial Preoptic AreaGlutamateIncreased
ModafinilPosterior HypothalamusGlutamateIncreased[3]
ModafinilVarious Brain RegionsGABADecreased[4][5][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the neurochemical effects of CRL-40,940.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of CRL-40,940 for monoamine transporters (DAT, SERT).

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine or serotonin transporter are harvested.

    • Cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (CRL-40,940).

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • The plates are incubated to allow for binding equilibrium to be reached.

  • Detection and Analysis:

    • The membranes are collected by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (dopamine, glutamate, GABA) in specific brain regions of awake, freely moving animals following the administration of CRL-40,940.

Methodology:

  • Surgical Implantation:

    • Animals (typically rats or mice) are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • After a stable baseline of neurotransmitter levels is established, the animal is administered CRL-40,940 (systemically or via reverse dialysis).

    • Dialysate collection continues for a set period post-administration.

  • Sample Analysis:

    • The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with an appropriate detector (electrochemical detection for dopamine, fluorescence detection for derivatized glutamate and GABA).

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure rapid, sub-second changes in dopamine release and reuptake in response to CRL-40,940.

Methodology:

  • Electrode Implantation:

    • A carbon-fiber microelectrode is stereotaxically implanted into the target brain region.

    • A stimulating electrode is placed to evoke dopamine release (e.g., in the ventral tegmental area).

    • A reference electrode is placed in a distal location.

  • Electrochemical Recording:

    • A triangular waveform is applied to the carbon-fiber electrode, rapidly scanning a range of potentials.

    • Dopamine is oxidized and then reduced at the electrode surface, generating a characteristic current that is measured.

    • Electrical stimulation is applied to evoke dopamine release, and the resulting changes in current are recorded.

  • Data Analysis:

    • The recorded current is converted to dopamine concentration based on calibration of the electrode.

    • Parameters such as the amplitude and decay rate of the dopamine signal are analyzed to determine the effects of CRL-40,940 on dopamine release and reuptake.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle Dopamine_Released Dopamine_Released Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Postsynaptic_Effect Postsynaptic_Effect Dopamine_Receptor->Postsynaptic_Effect Signal Transduction CRL40940 CRL-40,940 CRL40940->DAT Inhibition

Caption: Dopaminergic synapse showing the action of CRL-40,940.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic_Surgery Anesthesia->Stereotaxic_Surgery Guide_Cannula_Implantation Guide_Cannula_Implantation Stereotaxic_Surgery->Guide_Cannula_Implantation Recovery Recovery Guide_Cannula_Implantation->Recovery Probe_Insertion Probe_Insertion Recovery->Probe_Insertion Perfusion_aCSF Perfusion_aCSF Probe_Insertion->Perfusion_aCSF Baseline_Collection Baseline_Collection Perfusion_aCSF->Baseline_Collection Drug_Administration Drug_Administration Baseline_Collection->Drug_Administration CRL-40,940 Post_Drug_Collection Post_Drug_Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC_Analysis Post_Drug_Collection->HPLC_Analysis Data_Quantification Data_Quantification HPLC_Analysis->Data_Quantification Neurochemical_Profile Neurochemical_Profile Data_Quantification->Neurochemical_Profile

Caption: Experimental workflow for in vivo microdialysis.

Glutamate_GABA_Interaction Modafinil_Analog CRL-40,940 (Hypothesized) GABA_Neuron GABAergic Neuron Modafinil_Analog->GABA_Neuron Inhibits GABA_Release GABA Release GABA_Neuron->GABA_Release Glutamate_Neuron Glutamatergic Neuron Glutamate_Release Glutamate Release Glutamate_Neuron->Glutamate_Release GABA_Release->Glutamate_Neuron Inhibits

Caption: Hypothesized interaction of CRL-40,940 with GABA and glutamate systems.

Conclusion

The preliminary neurochemical data for CRL-40,940 (Flmodafinil) indicate that it is a potent and selective dopamine reuptake inhibitor, with a higher potency than its parent compound, modafinil. While its effects on other neurotransmitter systems, such as glutamate and GABA, have not been as extensively studied, it is reasonable to hypothesize that it shares a similar, though likely more potent, profile to modafinil. Further research is warranted to fully elucidate the complete neurochemical profile of CRL-40,940 and to explore its potential therapeutic applications. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of neuropharmacology and drug development.

References

An In-depth Technical Guide to 4-chloro Modafinil (CAS Number: 90280-12-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro Modafinil (CAS No. 90280-12-9), a para-chloro derivative of the wakefulness-promoting agent Modafinil. While direct research on this specific analog is limited, this document synthesizes available data on its chemical properties, inferred biological activities, and mechanism of action based on studies of closely related Modafinil analogs. This guide includes a summary of its chemical and physical properties, detailed hypothetical experimental protocols for its synthesis and pharmacological evaluation, and quantitative data on its interaction with monoamine transporters. Visual diagrams of the proposed signaling pathway and experimental workflows are provided to facilitate understanding. It is important to note that this compound is an analytical reference standard intended for research and forensic applications only and is not for human or veterinary use.[1]

Chemical and Physical Properties

This compound, chemically known as 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide, is a sulfinylacetamide derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 90280-12-9[1]
Molecular Formula C₁₅H₁₄ClNO₂S[1]
Molecular Weight 307.8 g/mol [1]
IUPAC Name 2-[[(4-chlorophenyl)(phenyl)methyl]sulfinyl]acetamide[2]
Synonyms p-Chloro Modafinil, CRL-40,941 (note: some sources may use different CRL numbers)
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF[1]

Inferred Biological Activity and Mechanism of Action

Based on the pharmacological profile of its parent compound, Modafinil, and other halogenated analogs, this compound is presumed to act as a central nervous system (CNS) stimulant with wakefulness-promoting properties. The primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in specific brain regions.[3]

A study by Cao et al. (2010) investigated the structure-activity relationships of a series of Modafinil analogs, including the para-chloro derivative (referred to as compound 5c in the study). Their findings indicate that this compound is a potent and selective dopamine reuptake inhibitor.[4]

The proposed signaling pathway for this compound, extrapolated from the known mechanism of Modafinil, is illustrated below.

Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_vesicle Dopamine (in vesicle) DOPA->DA_vesicle DOPA Decarboxylase DA Dopamine DA_vesicle->DA Exocytosis DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_cleft Increased Extracellular Dopamine Compound This compound Compound->DAT Inhibition DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding & Activation Signal Downstream Signaling DA_receptor->Signal

Figure 1: Proposed signaling pathway of this compound.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities of this compound (compound 5c ) for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters as reported by Cao et al. (2010).[4]

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
(±)-Modafinil3080 ± 510>10,000>10,000
(±)-4-chloro Modafinil (5c) 230 ± 30 >10,000 4890 ± 1170
Cocaine250 ± 10310 ± 20510 ± 30

These data suggest that the addition of a chlorine atom at the para position of one of the phenyl rings significantly increases the affinity and selectivity for the dopamine transporter compared to the parent compound, Modafinil.

Locomotor activity studies in mice also indicated that (±)-4-chloro Modafinil produced a dose-dependent increase in activity, similar to cocaine, suggesting CNS stimulant effects.[4]

Experimental Protocols

The following sections provide detailed hypothetical protocols for the synthesis and pharmacological evaluation of this compound, based on the general methods described in the literature for similar compounds.[5][6][7][8]

Synthesis of (±)-2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide

This protocol is adapted from the general synthesis scheme for Modafinil analogs.

Synthesis_Workflow cluster_step1 Step 1: Thioetherification cluster_step2 Step 2: Amidation cluster_step3 Step 3: Oxidation A 4-chlorobenzhydrol D 2-((4-chlorophenyl)(phenyl)methyl)thioacetic acid A->D B Thioglycolic acid B->D C Trifluoroacetic acid (TFA) C->D Catalyst E 2-((4-chlorophenyl)(phenyl)methyl)thioacetic acid H 2-((4-chlorophenyl)(phenyl)methyl)thioacetamide E->H F 1,1'-Carbonyldiimidazole (CDI) F->H Coupling agent G Ammonia G->H I 2-((4-chlorophenyl)(phenyl)methyl)thioacetamide L (±)-4-chloro Modafinil I->L J Hydrogen Peroxide (H₂O₂) J->L Oxidizing agent K Acetic Acid K->L Solvent

Figure 2: Synthetic workflow for this compound.

Materials:

  • 4-chlorobenzhydrol

  • Thioglycolic acid

  • Trifluoroacetic acid (TFA)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonia (solution in a suitable solvent, e.g., methanol)

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-(((4-chlorophenyl)(phenyl)methyl)thio)acetic acid:

    • To a solution of 4-chlorobenzhydrol (1.0 eq) in trifluoroacetic acid, add thioglycolic acid (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

  • Synthesis of 2-(((4-chlorophenyl)(phenyl)methyl)thio)acetamide:

    • Dissolve the carboxylic acid from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add a solution of ammonia in methanol (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the thioacetamide.

  • Synthesis of (±)-2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide (this compound):

    • Dissolve the thioacetamide (1.0 eq) in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% solution, 1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for DAT, SERT, and NET.

Binding_Assay_Workflow A Prepare cell membranes expressing DAT, SERT, or NET C Incubate membranes with radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and this compound A->C B Prepare serial dilutions of This compound B->C D Separate bound and free radioligand (Rapid filtration) C->D E Quantify bound radioactivity (Scintillation counting) D->E F Data Analysis: Determine IC₅₀ and calculate Kᵢ E->F

Figure 3: Workflow for monoamine transporter binding assay.

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

  • This compound test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup:

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its K₋d, and either:

      • Vehicle (for total binding).

      • A high concentration of a non-specific binding inhibitor (for non-specific binding).

      • Varying concentrations of this compound.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Conclusion

This compound (CAS No. 90280-12-9) is a para-chlorinated analog of Modafinil that demonstrates significantly higher affinity and selectivity for the dopamine transporter in vitro compared to its parent compound. Its pharmacological profile suggests potential as a CNS stimulant, though further in-vivo research is required to fully characterize its effects. The provided hypothetical protocols for synthesis and bioassays offer a framework for researchers interested in further investigating this and similar compounds. As with all research chemicals, appropriate safety precautions should be taken, and its use should be strictly limited to a laboratory setting for research purposes.

References

An In-depth Technical Guide to the Analytical Reference Standard of 4-Chloro modafinil

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical reference standard for 4-Chloro modafinil, catering to researchers, scientists, and drug development professionals. The document details the physicochemical properties, predicted spectroscopic and chromatographic data, and generalized experimental protocols for the synthesis and analysis of this modafinil analog. Furthermore, it presents a hypothesized signaling pathway and metabolic fate based on its structural similarity to modafinil.

Physicochemical Properties

This compound, also known by its formal name 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide, is a synthetic molecule structurally related to the wakefulness-promoting agent modafinil.[1][2] As a reference standard, it is primarily intended for research and forensic applications.[1][2]

PropertyValueReference(s)
Formal Name 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide[1][2]
CAS Number 90280-12-9[1][2]
Molecular Formula C₁₅H₁₄ClNO₂S[1][2]
Formula Weight 307.8 g/mol [1][2]
Purity ≥98%[2]
Formulation A crystalline solid[2]
Solubility DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL[2]

Spectroscopic and Chromatographic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictions from its chemical structure and available data for modafinil and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted) Note: Chemical shifts (δ) are referenced to TMS (0 ppm) and may vary depending on the solvent used.

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
7.20-7.50m9HAromatic protons
5.40s1HMethine proton (CH)
3.40-3.70m2HMethylene protons (CH₂)
6.50-7.50br s2HAmide protons (NH₂)

¹³C NMR (Predicted) Note: Chemical shifts (δ) are referenced to TMS (0 ppm) and may vary depending on the solvent used.

Chemical Shift (ppm)Assignment
168-172Carbonyl carbon (C=O)
130-140Aromatic carbons (quaternary)
125-130Aromatic carbons (CH)
65-70Methine carbon (CH)
50-55Methylene carbon (CH₂)
Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the sulfinylacetamide side chain and fragmentation of the aromatic rings.

m/z (Predicted)Ion
307/309[M]+ (isotopic pattern due to ³⁵Cl/³⁷Cl)
231/233[M - CONH₂ - CH₂]+
165[C₁₃H₉]+
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amide)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1680-1640C=O stretch (amide)
1600-1450C=C stretch (aromatic)
1050-1000S=O stretch (sulfoxide)
850-800C-Cl stretch (aryl chloride)

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, adapted from methods used for modafinil and its analogs. Researchers should optimize these protocols for their specific laboratory conditions.

Synthesis of this compound

This protocol is a general procedure for the synthesis of halo-substituted modafinil analogues.[3][4][5]

Materials:

  • 4-Chlorobenzhydrol

  • Thioglycolic acid

  • Thionyl chloride or other activating agent

  • Ammonia

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Oxidizing agent (e.g., hydrogen peroxide in acetic acid)

Procedure:

  • Synthesis of 2-((4-chlorophenyl)(phenyl)methylthio)acetic acid: React 4-chlorobenzhydrol with thioglycolic acid in the presence of a suitable acid catalyst.

  • Amidation: Convert the resulting carboxylic acid to the corresponding amide by first activating the carboxyl group (e.g., with thionyl chloride to form the acyl chloride) and then reacting with ammonia.

  • Oxidation: Oxidize the thioether to the sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid to yield this compound.

  • Purification: Purify the final product by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Oxidation 4-Chlorobenzhydrol 4-Chlorobenzhydrol Thioether_acid 2-((4-chlorophenyl)(phenyl)methylthio)acetic acid 4-Chlorobenzhydrol->Thioether_acid + Thioglycolic acid Thioglycolic_acid Thioglycolic_acid Thioglycolic_acid->Thioether_acid Thioether_amide 2-((4-chlorophenyl)(phenyl)methylthio)acetamide Thioether_acid->Thioether_amide + NH3 4-Chloro_modafinil This compound Thioether_amide->4-Chloro_modafinil + [O]

A generalized workflow for the synthesis of this compound.
Analytical Methods

This is a generalized HPLC method for the analysis of modafinil and its analogs.[6][7][8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 225 nm.[6][7]

  • Injection Volume: 20 µL.

  • Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

GC-MS analysis of modafinil and its analogs can be challenging due to potential thermal degradation in the injection port.[9][10] A derivatization step may be necessary to improve thermal stability and chromatographic performance.

  • Column: A low-bleed capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection at a temperature optimized to minimize degradation.

  • Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities or degradation products.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Analytical_Workflow Sample Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Analysis Analysis Extraction->Analysis HPLC HPLC-UV Analysis Analysis->HPLC Liquid Phase GCMS GC-MS Analysis (with potential derivatization) Analysis->GCMS Gas Phase Data Data Acquisition and Quantification HPLC->Data GCMS->Data

A generalized workflow for the analysis of this compound.

Hypothesized Signaling Pathway and Metabolism

Signaling Pathway

Based on its structural similarity to modafinil, this compound is hypothesized to act as a dopamine transporter (DAT) inhibitor.[11][12][13][14] By blocking the reuptake of dopamine from the synaptic cleft, it is expected to increase the concentration and duration of action of dopamine in the brain, leading to its potential wakefulness-promoting and cognitive-enhancing effects.

Signaling_Pathway 4CM This compound DAT Dopamine Transporter (DAT) 4CM->DAT inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine blockage increases Neuronal_Signaling Enhanced Dopaminergic Signaling Synaptic_Dopamine->Neuronal_Signaling results in

Hypothesized signaling pathway of this compound.
Metabolic Fate

The metabolism of this compound has not been explicitly studied. However, based on the known metabolic pathways of modafinil, it is likely to undergo similar biotransformations in the liver.[2][15][16][17][18] The primary metabolic routes are expected to be:

  • Amide Hydrolysis: Hydrolysis of the amide group to form the corresponding carboxylic acid metabolite, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]acetic acid.

  • S-Oxidation: Oxidation of the sulfoxide group to a sulfone, forming 2-[[(4-chlorophenyl)phenylmethyl]sulfonyl]acetamide.

  • Aromatic Hydroxylation: Minor pathways may involve hydroxylation of the aromatic rings, catalyzed by cytochrome P450 (CYP) enzymes.[19][20][21][22]

Metabolism 4CM This compound Metabolite1 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]acetic acid 4CM->Metabolite1 Amide Hydrolysis Metabolite2 2-[[(4-chlorophenyl)phenylmethyl]sulfonyl]acetamide 4CM->Metabolite2 S-Oxidation (CYP450) Metabolite3 Hydroxylated metabolites 4CM->Metabolite3 Aromatic Hydroxylation (CYP450)

Hypothesized metabolic pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the analytical reference standard for this compound. While specific experimental data for this compound is limited, this document consolidates available information and provides predicted data and generalized protocols to aid researchers in their studies. Further experimental work is necessary to fully characterize the spectroscopic, chromatographic, and metabolic properties of this compound.

References

The Solubility Profile of 4-Chloromodafinil in Dimethyl Sulfoxide and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Chloromodafinil (also known as CRL-40,940) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to serve as a comprehensive resource, offering quantitative solubility data, detailed experimental methodologies for solubility determination, and insights into the potential biochemical pathways associated with this compound.

Quantitative Solubility Data

The solubility of 4-Chloromodafinil in DMSO and ethanol has been reported by commercial suppliers. This data is crucial for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo studies. The table below summarizes the available quantitative solubility data.

SolventQuantitative Solubility
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]
Ethanol10 mg/mL[1]

Experimental Protocol for Solubility Determination

While specific experimental details from the original determination are not publicly available, a standard and reliable method for determining the solubility of a compound like 4-Chloromodafinil is the Saturated Shake-Flask Method . This protocol provides a reproducible approach for researchers to verify the solubility or determine it under specific laboratory conditions (e.g., different temperatures or buffer systems).

Objective: To determine the equilibrium solubility of 4-Chloromodafinil in DMSO and ethanol at a specified temperature.

Materials:

  • 4-Chloromodafinil (crystalline solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute (≥99.5%)

  • Analytical balance

  • Vials with airtight caps (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an amount of 4-Chloromodafinil in excess of its expected solubility (e.g., 15-20 mg) and add it to separate vials.

    • To each vial, add a precise volume (e.g., 1 mL) of the respective solvent (DMSO or ethanol).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid material at the end of this period is essential.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials from the shaker.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes. This will pellet the excess solid at the bottom of the vial.

  • Sample Analysis:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Prepare a series of dilutions of the filtered supernatant with the respective solvent.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of 4-Chloromodafinil. A standard calibration curve of known concentrations of 4-Chloromodafinil should be prepared in the same solvent for accurate quantification.

  • Data Reporting:

    • The determined concentration from the saturated solution represents the equilibrium solubility of 4-Chloromodafinil in that solvent at the specified temperature. The results should be reported in mg/mL.

Putative Signaling Pathway

While the specific signaling pathways of 4-Chloromodafinil have not been extensively elucidated, its structural similarity to modafinil suggests that it likely shares a similar mechanism of action. Modafinil is known to exert its wakefulness-promoting effects through a complex interplay of multiple neurotransmitter systems. A primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels. The following diagram illustrates a putative signaling pathway based on the known pharmacology of modafinil and its analogs.

Putative Signaling Pathway of 4-Chloromodafinil cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 4_Chloro_modafinil 4-Chloromodafinil DAT Dopamine Transporter (DAT) 4_Chloro_modafinil->DAT Inhibition DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Synapse Increased Extracellular Dopamine DA_release->Synapse Synapse->DAT DA_receptor Dopamine Receptor Synapse->DA_receptor Binding downstream Downstream Signaling (e.g., cAMP pathway) DA_receptor->downstream cellular_response Cellular Response (e.g., Increased Wakefulness) downstream->cellular_response

Caption: Putative mechanism of 4-Chloromodafinil action.

The experimental workflow for determining solubility as described in this guide can be visualized as follows:

Experimental Workflow for Solubility Determination start Start prepare Prepare Supersaturated Solution (Excess 4-Chloromodafinil in Solvent) start->prepare equilibrate Equilibrate (24-48h at constant temp.) prepare->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter analyze Analyze via HPLC/LC-MS filter->analyze end End (Solubility Determined) analyze->end

Caption: Solubility determination workflow.

References

Potential Research Applications of Modafininil Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Modafinil, a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea, has garnered significant interest for its potential off-label applications in cognitive enhancement and the treatment of various neuropsychiatric disorders.[1][2][3] Its unique pharmacological profile, primarily attributed to its action as an atypical dopamine transporter (DAT) inhibitor, has spurred the development of numerous analogs with modified structures and pharmacological properties.[3][4] These analogs offer promising avenues for research, aiming to enhance potency, selectivity, and pharmacokinetic profiles, thereby expanding the therapeutic potential beyond that of the parent compound. This technical guide provides an in-depth overview of the core research applications of modafinil analogs, focusing on their pharmacology, relevant experimental protocols, and the underlying molecular pathways.

Core Research Applications

The primary research applications of modafinil analogs are centered around their ability to modulate monoamine neurotransmitter systems, particularly the dopamine system. Key areas of investigation include:

  • Cognitive Enhancement: Exploring the potential of analogs to improve memory, attention, and executive function in both healthy individuals and in models of cognitive impairment.[5]

  • Treatment of Substance Use Disorders: Investigating the efficacy of analogs in reducing drug craving and relapse in preclinical models of addiction.[6][7]

  • Neuropsychiatric Disorders: Evaluating the therapeutic potential of analogs for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and anxiety.[8][9]

  • Wakefulness-Promoting Agents: Developing novel compounds with improved efficacy and side-effect profiles for the treatment of sleep disorders.[2]

Pharmacology of Modafinil Analogs

The primary mechanism of action of modafinil and its analogs is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[10] However, many analogs also exhibit varying affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8] The structure-activity relationship (SAR) of these analogs has been extensively studied to optimize their binding affinity and selectivity.

Quantitative Data: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of selected modafinil analogs for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Lower Ki values indicate higher binding affinity.

CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
(±)-Modafinil3050>10000>10000>3.3>3.3[11]
(R)-Modafinil (Armodafinil)3050>10000>10000>3.3>3.3[11]
JJC8-016116360>100003.1>86.2[12]
JJC8-08823>10000>10000>435>435[6]
JJC8-091230>10000>10000>43.5>43.5[6]
CE-1234606>10000>10000>2.2>2.2[5]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological and behavioral effects of modafinil analogs.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay is used to determine the binding affinity of modafinil analogs for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Unlabeled test compounds (modafinil analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of membrane preparation (containing 10-20 µg of protein).

      • 50 µL of [³H]WIN 35,428 at a final concentration of ~1 nM.

      • 50 µL of either binding buffer (for total binding), a high concentration of a known DAT inhibitor like cocaine (10 µM, for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[7][13]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics

  • Surgical instruments

  • Experimental animals (e.g., rats or mice)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or striatum).

    • Implant a guide cannula aimed at the target region and secure it with dental cement.

    • Allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

    • Administer the test compound (modafinil analog) via intraperitoneal (i.p.) injection or through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples for several hours to monitor the effect of the compound on dopamine levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ED.

    • Quantify dopamine concentrations by comparing the peak heights or areas to those of a standard curve.

  • Data Analysis:

    • Express dopamine levels as a percentage of the baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of the drug effect.

Behavioral Assays

This test is used to assess the stimulant or depressant effects of a compound on general activity levels.[14]

Procedure:

  • Habituate the animals to the testing room and the locomotor activity chambers for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle control to the animals.

  • Immediately place each animal individually into a locomotor activity chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 60-120 minutes) using an automated tracking system.

  • Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle control group.

The EPM is a widely used test to assess anxiety-like behavior in rodents.[15][16]

Procedure:

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze freely for a 5-minute session.

  • Record the time spent in and the number of entries into the open and enclosed arms using a video tracking system.

  • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

The FST is a common behavioral despair test used to screen for antidepressant-like activity.[6][17]

Procedure:

  • Place the animal in a cylinder filled with water from which it cannot escape.

  • The test session typically lasts for 6 minutes.

  • Record the duration of immobility (floating without struggling) during the last 4 minutes of the test.

  • Antidepressant compounds are expected to decrease the duration of immobility.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the research applications of modafinil analogs.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Extracellular Dopamine Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binding Signaling_Cascade Postsynaptic Signaling Dopamine_Receptor->Signaling_Cascade Activation Modafinil_Analog Modafinil Analog Modafinil_Analog->DAT Inhibition

Caption: Mechanism of action of modafinil analogs at the dopamine synapse.

G start Start prepare_membranes Prepare hDAT Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a DAT radioligand binding assay.

G start Start surgery Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery microdialysis Perform Microdialysis (Baseline and Post-Drug) recovery->microdialysis hplc Analyze Dialysates (HPLC-ED) microdialysis->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

Modafinil analogs represent a promising class of compounds for a wide range of research applications, from basic neuroscience to the development of novel therapeutics for neuropsychiatric and sleep disorders. Their diverse pharmacological profiles, particularly their varying affinities and selectivities for monoamine transporters, provide a rich toolkit for dissecting the roles of these neurotransmitter systems in complex behaviors and disease states. The experimental protocols detailed in this guide provide a foundation for researchers to explore the potential of these compounds and contribute to the advancement of neuropharmacology. Further research into the pharmacokinetics, metabolic stability, and long-term effects of these analogs is crucial for their translation into clinical practice.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloromodafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Chloromodafinil (CAS No: 90280-12-9), an analog of the wakefulness-promoting agent modafinil. This document is intended for research, scientific, and drug development professionals.

Spectroscopic Data

Due to the limited availability of public spectroscopic data for 4-Chloromodafinil, the following tables present representative data based on the known structure and spectroscopic characteristics of similar modafinil analogs.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ¹H NMR Data for 4-Chloromodafinil

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.30m9HAromatic protons
7.25s (br)1H-NH₂
6.95s (br)1H-NH₂
5.40s1H-CH(Ar)₂
3.55d1H-CH₂-
3.35d1H-CH₂-

Table 2: Representative ¹³C NMR Data for 4-Chloromodafinil

Chemical Shift (δ) ppmAssignment
168.5C=O (amide)
140.2Aromatic C (quaternary)
138.5Aromatic C (quaternary, C-Cl)
134.1Aromatic C-H
130.8Aromatic C-H
129.5Aromatic C-H
129.2Aromatic C-H
128.8Aromatic C-H
128.5Aromatic C-H
70.1-CH(Ar)₂
55.3-CH₂-
Mass Spectrometry (MS) Data

Table 3: Representative Mass Spectrometry Data for 4-Chloromodafinil

m/zRelative Intensity (%)Assignment
307.04100[M]⁺ (Molecular Ion for ³⁵Cl)
309.0432[M+2]⁺ (Isotope Peak for ³⁷Cl)
244.045[M - SOCH₂CONH₂]⁺
201.060[C₁₃H₁₀Cl]⁺
165.085[C₁₃H₉]⁺

Experimental Protocols

Synthesis of 4-Chloromodafinil

The synthesis of 4-Chloromodafinil can be achieved through a multi-step process adapted from the synthesis of modafinil and its analogs.

Step 1: Synthesis of 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid

  • To a solution of 4-chlorobenzhydrol (1 equivalent) in trifluoroacetic acid, add thioglycolic acid (1 equivalent).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Remove the trifluoroacetic acid under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with water, and dry to yield 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid.

Step 2: Amidation to 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide

  • Dissolve the carboxylic acid from Step 1 in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Oxidation to 4-Chloromodafinil

  • Dissolve the thioacetamide from Step 2 in glacial acetic acid.

  • Add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-Chloromodafinil.

Spectroscopic Analysis

NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of 4-Chloromodafinil in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

  • Prepare a dilute solution of 4-Chloromodafinil in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).

  • For Electron Ionization (EI) mass spectrometry, a gas chromatography (GC-MS) setup can be used.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Synthesis_of_4_Chloromodafinil cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Oxidation 4_chlorobenzhydrol 4-Chlorobenzhydrol intermediate_acid 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid 4_chlorobenzhydrol->intermediate_acid TFA thioglycolic_acid Thioglycolic Acid thioglycolic_acid->intermediate_acid intermediate_amide 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide intermediate_acid->intermediate_amide 1. Oxalyl Chloride, DMF 2. NH₄OH 4_chloromodafinil 4-Chloromodafinil intermediate_amide->4_chloromodafinil H₂O₂, Acetic Acid

Caption: Synthetic pathway for 4-Chloromodafinil.

Modafinil_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds Postsynaptic_effect Postsynaptic Effect (Wakefulness) Dopamine_receptor->Postsynaptic_effect Modafinil_analog 4-Chloromodafinil Modafinil_analog->DAT Inhibits

Caption: Mechanism of action of modafinil analogs.

The Stability of 4-Chloro Modafinil (CRL-40,940): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of 4-Chloro modafinil (CRL-40,940), a wakefulness-promoting agent and a structural analog of modafinil. Understanding the stability profile of a compound is critical for its development, formulation, and the assurance of its quality, safety, and efficacy. This document summarizes the available data on the stability of this compound, outlines potential degradation pathways based on studies of related compounds, and provides detailed experimental protocols for stability-indicating analyses.

Core Stability Profile

This compound, like its parent compound modafinil, is a crystalline solid. Its long-term stability has been reported to be at least five years when stored at a controlled temperature of -20°C.[1] However, the compound is susceptible to degradation under various stress conditions, which is a crucial consideration for formulation development and storage.

Physicochemical Properties
PropertyValueReference
Chemical Name2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide[1]
Molecular FormulaC15H14ClNO2S[1]
Molecular Weight307.8 g/mol [1]
AppearanceCrystalline solid[1]
Storage Temperature-20°C[1]
Long-term Stability≥ 5 years at -20°C[1]

Forced Degradation and Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific quantitative forced degradation data for this compound is limited in publicly available literature, studies on modafinil and its analog, armodafinil, provide valuable insights into its likely degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions.[2][3][4][5][6]

Summary of Potential Degradation under Stress Conditions (Based on Analogs)
Stress ConditionPotential for DegradationLikely Degradation Products
Acidic Hydrolysis SusceptibleHydrolysis of the amide group to form the corresponding carboxylic acid.
Alkaline Hydrolysis Highly SusceptibleRapid hydrolysis of the amide group to form the corresponding carboxylic acid.
Oxidative Degradation SusceptibleOxidation of the sulfoxide group to a sulfone.
Photolytic Degradation SusceptiblePotential for photolytic cleavage and rearrangement.
Thermal Degradation Susceptible at high temperatures (e.g., GC-MS injector)Formation of a fluorinated analog of 1,1,2,2-tetraphenylethane.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following protocols are based on established methods for modafinil and its analogs and can be adapted for this compound.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for separating the parent drug from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, likely around 225 nm.

  • Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration within the linear range of the method.

Forced Degradation Studies Protocol (General)

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

  • Acidic Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol) and add an equal volume of 1N hydrochloric acid.

    • Reflux the solution at 60-80°C for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1N sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a suitable solvent and add an equal volume of 1N sodium hydroxide.

    • Reflux the solution at 60-80°C for a shorter period due to higher reactivity (e.g., 30 minutes, 1, 2, and 4 hours).

    • At each time point, withdraw a sample, neutralize it with 1N hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable, transparent container) and the solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Expose the solid drug to dry heat at a temperature higher than accelerated stability conditions (e.g., 80°C, 105°C) for a specified period.

    • Analyze the samples at appropriate time intervals.

Visualization of Key Processes

Mechanism of Action: Dopamine Transporter Inhibition

This compound is a selective dopamine transporter (DAT) inhibitor.[11][12][13] By blocking the reuptake of dopamine from the synaptic cleft, it increases the concentration of this neurotransmitter, leading to its wakefulness-promoting effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding 4_Chloro_modafinil This compound 4_Chloro_modafinil->DAT Inhibition

Caption: Signaling pathway of this compound as a dopamine transporter inhibitor.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies to assess the stability of this compound.

G Start Start: This compound (Bulk Drug) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acidic & Alkaline) Stress_Conditions->Hydrolysis Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Photolysis Photolysis (Light Exposure) Stress_Conditions->Photolysis Thermal Thermal (Dry Heat) Stress_Conditions->Thermal Analysis Stability-Indicating HPLC Analysis Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Data_Evaluation Data Evaluation: - Identify Degradants - Quantify Degradation - Elucidate Pathways Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Workflow for forced degradation studies of this compound.

Conclusion

This technical guide consolidates the current understanding of the stability of this compound. While specific, quantitative stability data under forced degradation conditions remains to be fully elucidated in public literature, the information available for modafinil and its analogs provides a strong foundation for predicting its behavior. The provided experimental protocols offer a starting point for researchers and drug development professionals to perform robust stability assessments. Further studies are warranted to establish a complete stability profile and to identify and characterize any unique degradation products of this compound. This knowledge is paramount for the development of safe, effective, and stable pharmaceutical formulations.

References

Initial Safety and Toxicity Profile of 4-Chloro Modafinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 4-Chloro modafinil is a research chemical and is not approved for human consumption. The information provided herein is based on available data for structurally related compounds and should not be interpreted as a comprehensive safety evaluation of this compound.

Introduction

This compound, also known as adrafinil impurity B or CRL-40,941, is a synthetic compound structurally related to the wakefulness-promoting agents modafinil and adrafinil. Due to its close structural similarity, it is anticipated to exhibit comparable pharmacological and toxicological properties. However, a significant lack of specific preclinical and clinical safety and toxicity data for this compound necessitates a review of the available information on its better-studied analogs to infer its potential safety profile. This guide summarizes the existing, albeit limited, safety information for this compound and provides a detailed overview of the known safety and toxicity of modafinil and adrafinil.

General Safety Information for this compound

Publicly available information on the safety of this compound is primarily limited to Safety Data Sheets (SDS) provided by chemical suppliers. These documents offer general guidance for handling and storage but lack detailed toxicological data.

Table 1: Summary of General Safety Information from Safety Data Sheets

Hazard ClassificationGHS ClassificationPrecautionary Statements
Physical Hazards Not classified as a physical hazard.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Health Hazards Not classified as a health hazard.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Environmental Hazards Not classified as an environmental hazard.P273: Avoid release to the environment.

Note: The absence of a hazardous classification does not imply that the substance is harmless. It indicates a lack of conclusive data.

Inferred Safety and Toxicity Profile from Modafinil and Adrafinil

Given the data scarcity for this compound, its safety and toxicity profile is largely inferred from its structural analogs, modafinil and its prodrug, adrafinil.

Acute Toxicity and Overdose

In cases of overdose, modafinil has been reported to cause a range of symptoms, which are generally not life-threatening when taken in isolation.

Table 2: Reported Effects of Modafinil Overdose in Humans

SystemReported Effects
Cardiovascular Tachycardia, hypertension
Neurological Insomnia, agitation, anxiety, disorientation, confusion, tremor, hallucinations
Gastrointestinal Nausea, diarrhea
Cardiovascular Toxicity

Cardiovascular effects are a key consideration for psychostimulant drugs. Studies on modafinil have investigated its impact on the cardiovascular system.

Table 3: Summary of Cardiovascular Safety Data for Modafinil

Study TypeAnimal ModelKey Findings
Safety Pharmacology DogNo significant effects on blood pressure, heart rate, or ECG parameters at therapeutic doses.
Retrospective Human Study N/ANo consistent, significant increase in the risk of serious cardiovascular events.
Hepatotoxicity

Adrafinil, being a prodrug metabolized in the liver to modafinil, has been associated with a risk of elevated liver enzymes, suggesting potential hepatotoxicity with prolonged use.[1]

Neurotoxicity and Psychiatric Effects

The stimulant properties of modafinil and its analogs can lead to various neurological and psychiatric adverse effects.

Table 4: Common Neurological and Psychiatric Adverse Effects of Modafinil

Effect CategorySpecific Symptoms
Common Headache, anxiety, nervousness, insomnia
Less Common Dizziness, depression, psychosis, mania
Genotoxicity and Carcinogenicity

Standard genotoxicity and carcinogenicity studies have been conducted for modafinil.

Table 5: Summary of Genotoxicity and Carcinogenicity Data for Modafinil

Assay TypeResult
Ames Test Negative
In vitro Chromosomal Aberration Negative
In vivo Mouse Micronucleus Negative
2-Year Rat Carcinogenicity No evidence of tumorigenicity
2-Year Mouse Carcinogenicity No evidence of tumorigenicity

Presumed Mechanism of Action and Signaling Pathways

The primary mechanism of action of modafinil and its analogs is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[2] However, its pharmacological profile is complex and involves modulation of other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[3][4]

Modafinil_Analog_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4_Chloro_modafinil This compound DAT Dopamine Transporter (DAT) 4_Chloro_modafinil->DAT Inhibition Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine_vesicle->Dopamine_release Exocytosis Dopamine Dopamine Dopamine_release->Dopamine Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Postsynaptic_effect Postsynaptic Effects (Wakefulness, etc.) Dopamine_receptor->Postsynaptic_effect

Presumed mechanism of action of this compound.

Detailed Experimental Protocols

The following are standardized protocols for key in vivo and in vitro toxicology studies relevant to the safety assessment of a novel psychostimulant like this compound. These are based on OECD and ICH guidelines.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

Acute_Oral_Toxicity_OECD423 Start Start: Dose Selection Dose_Group1 Administer single oral dose to 3 animals (Group 1) Start->Dose_Group1 Observe_14_days Observe for mortality and clinical signs for 14 days Dose_Group1->Observe_14_days Decision1 Mortality in Group 1? Observe_14_days->Decision1 Stop_or_Lower Stop study or administer lower dose Decision1->Stop_or_Lower Yes Dose_Group2 Administer same dose to 3 more animals (Group 2) Decision1->Dose_Group2 No Necropsy Perform gross necropsy on all animals Stop_or_Lower->Necropsy Observe_14_days2 Observe for mortality and clinical signs for 14 days Dose_Group2->Observe_14_days2 Decision2 Mortality in Group 2? Observe_14_days2->Decision2 Decision2->Stop_or_Lower Yes Higher_Dose Administer higher dose to a new group of 3 animals Decision2->Higher_Dose No Higher_Dose->Dose_Group1 Repeat Process Higher_Dose->Necropsy End End: Determine GHS Category Necropsy->End

Experimental workflow for an acute oral toxicity study (OECD 423).

Methodology:

  • Test System: Healthy, young adult rodents (rats or mice), typically females.

  • Dosing: A single oral dose is administered to a group of 3 animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Procedure: The study proceeds in a stepwise manner. If no mortality is observed at the starting dose, the next higher dose is administered to a new group of animals. If mortality occurs, the study is stopped, or a lower dose is tested.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels. A gross necropsy is performed on all animals at the end of the study.[5][6]

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408

Repeated_Dose_Toxicity_OECD408 Start Start: Dose Range Finding Animal_Groups Assign animals to control and at least 3 dose groups (10 males, 10 females per group) Start->Animal_Groups Daily_Dosing Administer test substance or vehicle orally for 90 consecutive days Animal_Groups->Daily_Dosing In_Life_Observations Daily clinical observations, weekly body weight and food consumption Daily_Dosing->In_Life_Observations Interim_Analysis Hematology, clinical chemistry, and urinalysis at termination In_Life_Observations->Interim_Analysis Necropsy Gross necropsy and organ weights Interim_Analysis->Necropsy Histopathology Microscopic examination of tissues Necropsy->Histopathology End End: Determine NOAEL Histopathology->End

Experimental workflow for a 90-day repeated dose toxicity study (OECD 408).

Methodology:

  • Test System: Typically rats, with at least 10 males and 10 females per group.

  • Dose Groups: A control group and at least three dose levels are used. The highest dose should induce some toxicity but not significant mortality.

  • Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.

  • In-life Assessments: Daily clinical observations, weekly measurements of body weight and food consumption.

  • Terminal Assessments: At the end of the 90-day period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full gross necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive microscopic examination of a wide range of tissues is conducted to identify any treatment-related changes.

  • Endpoint: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).[7][8]

In Vitro Micronucleus Assay for Genotoxicity

In_Vitro_Micronucleus_Assay Start Start: Cell Culture Treatment Treat cells with test substance (with and without S9 metabolic activation) Start->Treatment Incubation Incubate for an appropriate exposure period Treatment->Incubation Cytochalasin_B Add Cytochalasin B to block cytokinesis Incubation->Cytochalasin_B Harvest Harvest and fix cells Cytochalasin_B->Harvest Staining Stain cells with a DNA-specific dye Harvest->Staining Microscopy Score micronuclei in binucleated cells Staining->Microscopy End End: Assess genotoxic potential Microscopy->End

Experimental workflow for an in vitro micronucleus assay.

Methodology:

  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

  • Treatment: Cells are exposed to at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments) is scored in a population of binucleated cells.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[9][10]

hERG Assay for Cardiotoxicity

hERG_Assay Start Start: Cell Line expressing hERG channels Patch_Clamp Establish whole-cell patch clamp configuration Start->Patch_Clamp Voltage_Protocol Apply a specific voltage-clamp protocol to elicit hERG currents Patch_Clamp->Voltage_Protocol Baseline_Recording Record baseline hERG current Voltage_Protocol->Baseline_Recording Compound_Application Apply test compound at various concentrations Baseline_Recording->Compound_Application Post_Compound_Recording Record hERG current in the presence of the compound Compound_Application->Post_Compound_Recording Data_Analysis Calculate the percentage of current inhibition Post_Compound_Recording->Data_Analysis End End: Determine IC50 and assess risk Data_Analysis->End

Experimental workflow for a hERG assay.

Methodology:

  • Test System: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human ether-à-go-go-related gene (hERG), which encodes a critical potassium ion channel in the heart.

  • Electrophysiology: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in individual cells.

  • Voltage Protocol: A specific voltage protocol is applied to the cell membrane to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current.

  • Compound Application: The test compound is applied to the cells at a range of concentrations.

  • Data Analysis: The effect of the compound on the hERG current is quantified, typically by measuring the reduction in the tail current amplitude. The concentration that causes 50% inhibition (IC50) is determined.

  • Endpoint: A low IC50 value indicates a high potential for the compound to block hERG channels, which is a risk factor for drug-induced QT prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia.[11][12]

Conclusion

There is a critical lack of specific initial safety and toxicity data for this compound. The available information is limited to general handling precautions from Safety Data Sheets. Based on its structural similarity to modafinil and adrafinil, it is prudent to assume a comparable safety profile. This includes a potential for cardiovascular and neurological side effects, and in the case of adrafinil-like metabolism, a risk of hepatotoxicity with long-term use. Comprehensive preclinical safety and toxicity studies, following standardized protocols such as those outlined in this guide, are essential to properly characterize the risk profile of this compound before any further development or consideration for human use. Researchers and drug development professionals should exercise caution and adhere to rigorous safety testing standards when working with this and other novel psychoactive compounds.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of 4-Chloro Modafinil

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

4-Chloro modafinil (also known as CRL-40,940 or Flmodafinil) is a derivative of the wakefulness-promoting agent modafinil.[1][2] As a research chemical and a potential pharmaceutical agent, a reliable and accurate analytical method for its quantification is essential for quality control, stability studies, and pharmacokinetic analysis. This application note describes a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug substance. The method is based on established protocols for modafinil and its related compounds, ensuring a high likelihood of successful implementation.[3][4][5]

Principle

The method utilizes reverse-phase chromatography on a C18 stationary phase with isocratic elution. The mobile phase consists of a buffered organic mixture, which provides optimal separation of the analyte from potential impurities. Detection is performed using a UV detector at a wavelength selected for maximum absorbance of this compound, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.[6] The proposed chromatographic conditions are summarized in the table below, derived from validated methods for modafinil and armodafinil.[4][5][7]

ParameterRecommended Condition
HPLC System Isocratic HPLC with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS, Agilent TC C-18)[4][5]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.6) (35:65 v/v)[8]
Flow Rate 1.0 mL/min[4][5]
Injection Volume 20 µL[5]
Column Temperature Ambient (25°C)[5]
Detection Wavelength 225 nm[5]
Run Time 10 minutes[5]
Reagents and Materials
  • This compound Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)[8]

  • Orthophosphoric Acid (Analytical Grade)

  • Triethylamine (HPLC Grade)[8]

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

Solution Preparation
  • Phosphate Buffer (pH 5.6): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Add 1 mL of triethylamine and adjust the pH to 5.6 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.[8]

  • Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 5.6) and Acetonitrile in a 65:35 volume/volume ratio. Degas the solution for at least 5 minutes using an ultrasonic bath before use.[8]

  • Diluent: A mixture of Methanol and Water in a 60:40 (v/v) ratio is recommended.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-50 µg/mL.[5]

Sample Preparation
  • Accurately weigh a quantity of the bulk drug substance equivalent to 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the diluent to obtain a nominal concentration of 1000 µg/mL.

  • Further dilute this solution with the diluent to a final concentration within the validated linear range of the assay (e.g., 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines.[4][5] The following tables summarize the expected performance characteristics based on similar validated methods for related compounds.

Table 1: System Suitability

System suitability parameters are established to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.6
Theoretical Plates (N) N ≥ 2000> 2500
% RSD of Peak Areas ≤ 2.0% (for n=6 injections)< 1.0%
Table 2: Linearity

The linearity of the method demonstrates the proportional relationship between concentration and detector response.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50 µg/mL[5]≥ 0.999
Table 3: Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The results are expressed as the Relative Standard Deviation (% RSD).

Precision LevelConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability 20< 2.0%≤ 2.0%
Intermediate Precision 20< 2.0%≤ 2.0%
Table 4: Accuracy (Recovery)

Accuracy is determined by spiking a known amount of analyte into a blank matrix and calculating the percentage recovery.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 1615.999.4%
100% 2020.1100.5%
120% 2423.899.2%
Mean % Recovery 99.7%
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

ParameterConcentration (µg/mL)
LOD 0.33[8]
LOQ 1.00[8]

Visualization of Experimental Workflow

The logical flow of the quantification process, from sample preparation to final data analysis, is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation mobile_phase_edge mobile_phase_edge standard_prep Standard Solution Preparation (1-50 µg/mL) hplc_system HPLC System Injection standard_prep->hplc_system sample_prep Sample Solution Preparation (~20 µg/mL) sample_prep->hplc_system chromatography Isocratic Elution (C18 Column) hplc_system->chromatography detection UV Detection (225 nm) chromatography->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation integration->quantification calibration->quantification report Final Report quantification->report mobile_phase_edge->chromatography

Caption: Workflow for the HPLC quantification of this compound.

References

Protocol for In Vivo Evaluation of 4-Chloro Modafinil: A Novel Wakefulness-Promoting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preclinical in vivo evaluation of 4-Chloro modafinil, a novel analog of the wakefulness-promoting agent modafinil. Due to the limited availability of direct in vivo data for this compound, this protocol has been developed by extrapolating from established methodologies for modafinil and its other analogs, such as flmodafinil (CRL-40,940). The following application notes and protocols are intended to guide researchers in conducting comprehensive pharmacokinetic, pharmacodynamic, and behavioral studies to characterize the profile of this compound.

Introduction

Modafinil is a well-established central nervous system stimulant used to treat sleep disorders like narcolepsy.[1][2] Its analogs are being explored for their potential therapeutic benefits. This compound is one such analog, distinguished by a chlorine substitution on the phenyl ring. While its exact in vivo properties are not yet extensively documented, it is hypothesized to act as a dopamine reuptake inhibitor, similar to modafinil.[3][4] This protocol outlines a systematic approach to investigate its in vivo effects. It is important to note that CRL-40,940 is also known as flmodafinil or bisfluoromodafinil, and is distinct from this compound.[5][6]

Quantitative Data Summary (Reference: Modafinil)

The following tables summarize quantitative data for modafinil, which can serve as a baseline for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Modafinil in Various Species

SpeciesDose (mg/kg)RouteTmax (h)Cmax (mg/L)t1/2 (h)AUC (mg·h/L)Reference
Mice120Oral1.0041.343.10 (β)142.22[7]
Humans200 mg (single dose)Oral2-4N/A~15N/A[2][8]
RatsN/AN/AN/AN/AN/AN/A

Note: Data for this compound is not currently available and needs to be determined experimentally.

Table 2: Reported In Vivo Effects of Modafinil Analogs

CompoundSpeciesDose (mg/kg)RouteObserved EffectReference
ModafinilMice120OralIncreased locomotor activity[7]
(R)-ModafinilRats10-32i.v.Increased extracellular dopamine in nucleus accumbens[9]
JBG1-048 (bis(F) analog)Rats10-32i.v.Greater increase in dopamine levels than (R)-Modafinil[9]
JBG1-049 (bis(F) analog)Rats10-32i.v.Slower onset of dopamine increase compared to (R)-Modafinil[9]
2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamideMiceN/AN/AStimulant and anxiogenic-like behavior[10]

Experimental Protocols

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Acclimatize animals for at least 7 days prior to the study.

  • Fast animals overnight before dosing.

  • Administer a single oral dose of this compound (e.g., starting dose of 10 mg/kg, based on modafinil studies). A vehicle control group should be included.

  • Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated HPLC-MS/MS method.

  • Calculate pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) using appropriate software.

Assessment of Wakefulness-Promoting Effects

Objective: To evaluate the efficacy of this compound in promoting wakefulness.

Materials:

  • This compound

  • Vehicle

  • C57BL/6J mice (male, 8-10 weeks old)

  • Apparatus for recording locomotor activity (e.g., open field arena with automated tracking)

  • EEG/EMG recording system (for sleep architecture analysis)

Procedure (Locomotor Activity):

  • Habituate mice to the open field arena for 30 minutes one day prior to testing.

  • On the test day, administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Immediately place the mouse in the open field arena and record locomotor activity for a specified duration (e.g., 2 hours).

  • Analyze data for total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Procedure (EEG/EMG Analysis):

  • Surgically implant electrodes for EEG and EMG recording. Allow for a recovery period of at least one week.

  • Habituate animals to the recording chamber.

  • Administer this compound or vehicle at the beginning of the dark phase (active period).

  • Record EEG/EMG data for at least 24 hours.

  • Score the recordings into wakefulness, NREM sleep, and REM sleep stages.

  • Analyze the effects of the compound on sleep latency, duration of each sleep stage, and sleep architecture.

Evaluation of Dopamine Reuptake Inhibition (In Vivo Microdialysis)

Objective: To determine if this compound increases extracellular dopamine levels in the brain, consistent with dopamine transporter (DAT) inhibition.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens or striatum. Allow for a recovery period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).

  • Collect baseline dialysate samples.

  • Administer this compound or vehicle (i.p. or p.o.).

  • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Analyze the concentration of dopamine and its metabolites in the dialysates using HPLC-ECD.

  • Express the results as a percentage change from baseline.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics & Behavior cluster_data Data Analysis & Interpretation pk_dose Dose Administration (Oral Gavage) pk_sample Blood Sampling (Time Course) pk_dose->pk_sample pk_analysis Plasma Analysis (HPLC-MS/MS) pk_sample->pk_analysis pk_params Parameter Calculation (Tmax, Cmax, t1/2, AUC) pk_analysis->pk_params analysis Statistical Analysis pk_params->analysis pd_wake Wakefulness Assay (Locomotor Activity, EEG/EMG) pd_wake->analysis pd_neurochem Neurochemistry (In Vivo Microdialysis) pd_neurochem->analysis pd_dose Compound Administration (i.p. or p.o.) pd_dose->pd_wake pd_dose->pd_neurochem interpretation Profile Characterization analysis->interpretation Signaling_Pathway cluster_synapse Dopaminergic Synapse cluster_cleft Synaptic Cleft pre_neuron Presynaptic Neuron da Dopamine (DA) pre_neuron->da Release post_neuron Postsynaptic Neuron dat Dopamine Transporter (DAT) da->dat Reuptake da_receptor Dopamine Receptors da->da_receptor Binding dat->pre_neuron da_receptor->post_neuron Signal Transduction (Increased Wakefulness) chloro_modafinil This compound chloro_modafinil->dat Inhibition

References

Application Notes and Protocols for 4-Chloro Modafinil (Adrafinil/CRL-40,940) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro modafinil, also known as Flmodafinil or by its developmental code CRL-40,940, is a wakefulness-promoting agent and a derivative of modafinil. It is the active metabolite of adrafinil.[1][2] This document provides detailed application notes and protocols for the administration of this compound and its prodrug, adrafinil, in rodent models for preclinical research. The primary mechanism of action for this compound is as a selective dopamine reuptake inhibitor (DRI), which leads to increased levels of dopamine in the synaptic cleft.[2][3] This activity is believed to be the foundation of its wakefulness-promoting and cognitive-enhancing effects.[3] Adrafinil is a prodrug that is metabolized in the liver to its active form, modafinil, and by extension, its chloro-derivative.[1] The onset of action for adrafinil is therefore delayed compared to the direct administration of its active metabolites.[3]

Data Presentation

The following tables summarize quantitative data from various studies involving the administration of adrafinil and its active metabolite, modafinil, in different animal models. This data can serve as a guide for dose selection and experimental design when working with this compound.

Table 1: Dosage and Effects of Adrafinil and Modafinil in Rodent and Canine Models

CompoundAnimal ModelDosage Range (mg/kg)Administration RouteObserved Effects
AdrafinilAged Beagle Dogs10, 20, 30, 40OralIncreased locomotor activity
AdrafinilAged Beagle Dogs20OralImproved discrimination learning[4]
ModafinilMice20-40Intraperitoneal (i.p.)Stimulation of locomotor activity[5]
ModafinilRats40Intraperitoneal (i.p.)Increased locomotor activity[6]
ModafinilMice64OralImproves working memory
ModafinilRats100, 200Intraperitoneal (i.p.)Improved acquisition in inhibitory avoidance task[7]
Armodafinil (R-modafinil)Rats30, 100Intraperitoneal (i.p.)Increased wakefulness and motor activity[8]

Table 2: Pharmacokinetic Parameters of Modafinil in Male Kunming Mice (Oral Administration, 120 mg/kg)

ParameterValue
Tmax (Time to Peak Concentration)1.00 h
Cmax (Peak Plasma Concentration)41.34 mg/L
t1/2α (Absorption Half-life)0.42 h
t1/2β (Elimination Half-life)3.10 h
AUC(0-infinity) 142.22 mg x L⁻¹ x h

Note: This data is for modafinil and should be used as an approximate reference for this compound, as specific pharmacokinetic data for the latter in rodents is limited in the reviewed literature.[9]

Table 3: In Vitro Binding Affinities (Ki) for Modafinil and its Analogs at the Dopamine Transporter (DAT)

CompoundPreparationKi (nM)
ModafinilGuinea Pig Striatum1,930
Flmodafinil (CRL-40,940)Not Specified4,090
(S)-(+)-FlmodafinilNot Specified2,970
(R)-(-)-FlmodafinilNot Specified4,830
Armodafinil ((R)-Modafinil)Not Specified5,480

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice

Objective: To evaluate the effect of this compound (administered as adrafinil) on spontaneous locomotor activity.

Materials:

  • Adrafinil powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male mice (e.g., C57BL/6J strain)

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the experiment.

  • Drug Preparation: Prepare a suspension of adrafinil in the vehicle at the desired concentration. For example, for a 64 mg/kg dose with an administration volume of 10 ml/kg, the concentration would be 6.4 mg/ml.

  • Administration: Administer the adrafinil suspension or vehicle to the mice via oral gavage.

  • Pre-treatment Time: Allow for a pre-treatment period of at least 60 minutes to ensure the metabolic conversion of adrafinil to this compound.[3]

  • Testing: Gently place each mouse in the center of the open field arena.

  • Data Collection: Record the locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a specified duration (e.g., 30-60 minutes) using the video tracking software.

  • Data Analysis: Analyze the collected data to compare the locomotor activity between the treated and control groups.

Protocol 2: Assessment of Wakefulness in Rats using EEG

Objective: To determine the wakefulness-promoting effects of this compound using electroencephalography (EEG).

Materials:

  • This compound (CRL-40,940)

  • Vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO)

  • Adult male rats (e.g., Sprague-Dawley strain)

  • Surgical equipment for EEG electrode implantation

  • EEG recording system and analysis software

Procedure:

  • Surgical Implantation: Surgically implant EEG and electromyography (EMG) electrodes in the rats under anesthesia. Allow for a recovery period of at least one week.

  • Animal Acclimation: Acclimate the rats to the recording chambers and tether system for several days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Preparation: Dissolve or suspend this compound in the appropriate vehicle.

  • Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection at the beginning of the light (inactive) phase.

  • EEG Recording: Continuously record EEG and EMG for at least 24 hours post-injection.

  • Data Analysis: Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in epochs (e.g., 10-30 seconds). Compare the total time spent in each state, the latency to sleep onset, and the duration of wakefulness bouts between the treated and control groups.[10]

Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adrafinil Adrafinil 4_Chloro_modafinil 4_Chloro_modafinil Adrafinil->4_Chloro_modafinil Metabolism (Liver) DAT Dopamine Transporter 4_Chloro_modafinil->DAT Inhibits Dopamine Dopamine Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds to Increased_Wakefulness Increased_Wakefulness Dopamine_Receptors->Increased_Wakefulness Cognitive_Enhancement Cognitive_Enhancement Dopamine_Receptors->Cognitive_Enhancement

Caption: Proposed signaling pathway of Adrafinil via its active metabolite, this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Testing cluster_3 Data Analysis Animal_Acclimation Animal Acclimation (Mice/Rats) Drug_Preparation Drug Preparation (Adrafinil/CRL-40,940) Animal_Acclimation->Drug_Preparation Administration Oral Gavage or I.P. Injection Drug_Preparation->Administration Locomotor_Activity Open Field Test Administration->Locomotor_Activity Wakefulness_Assessment EEG/EMG Recording Administration->Wakefulness_Assessment Data_Collection Video Tracking or Sleep Scoring Locomotor_Activity->Data_Collection Wakefulness_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for rodent studies with this compound.

References

Application Notes and Protocols for Determining 4-Chloro modafinil Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro modafinil is a structural analog of modafinil, a wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy. The primary mechanism of action for modafinil and its analogs is believed to be the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations in various brain regions.[1][2] Evaluating the efficacy of new modafinil analogs like this compound requires precise quantification of their interaction with the dopamine transporter.

These application notes provide detailed protocols for two essential cell-based assays designed to determine the efficacy of this compound: a radioligand binding assay to measure its binding affinity (Kᵢ) for the dopamine transporter, and a dopamine uptake inhibition assay to measure its functional potency (IC₅₀).

Dopamine Transporter (DAT) Signaling Pathway

The efficacy of this compound is primarily determined by its interaction with the dopamine transporter on presynaptic neurons. By blocking DAT, the compound inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing its availability to bind with postsynaptic dopamine receptors.

DAT_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) D_receptor Postsynaptic Dopamine Receptors response Signal Transduction & Cellular Response D_receptor->response DA_synapse->DAT Reuptake DA_synapse->D_receptor Binding modafinil This compound modafinil->DAT Inhibition

Mechanism of this compound at the dopaminergic synapse.

Application Note: Radioligand Binding Assay for DAT Affinity (Kᵢ Determination)

This assay determines the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT) through competitive displacement of a specific radioligand.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis arrow arrow prep_membranes 1. Prepare Membranes from hDAT-expressing cells incubate 4. Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubate prep_ligand 2. Prepare Radioligand (e.g., [3H]WIN 35,428) prep_ligand->incubate prep_compound 3. Prepare Serial Dilutions of this compound prep_compound->incubate filter 5. Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count 6. Quantify Radioactivity (Scintillation Counting) filter->count calculate 7. Calculate IC50 and Ki (Cheng-Prusoff Equation) count->calculate

Workflow for the DAT radioligand binding assay.
Protocol

Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethylenimine), scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold lysis buffer. Centrifuge to pellet nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

  • Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding Wells: 150 µL of diluted membranes + 50 µL of radioligand + 50 µL of Assay Buffer.

    • Non-specific Binding Wells: 150 µL of diluted membranes + 50 µL of radioligand + 50 µL of non-specific binding control.

    • Competitive Binding Wells: 150 µL of diluted membranes + 50 µL of radioligand + 50 µL of this compound at various concentrations.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Data Presentation

Quantitative data from the binding assay should be summarized as follows. Note: The values presented below are for illustrative purposes only and must be determined experimentally.

CompoundTargetRadioligandKᵢ (nM) [± SEM]
This compoundhDAT[³H]WIN 35,428To be determined
Modafinil (Control)hDAT[³H]WIN 35,428To be determined

Application Note: Dopamine Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay measures the potency (IC₅₀) of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Experimental Workflow

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells 1. Plate hDAT-expressing Cells in 96-well plate pre_incubate 3. Pre-incubate Cells with This compound plate_cells->pre_incubate prep_compound 2. Prepare Serial Dilutions of this compound prep_compound->pre_incubate add_da 4. Add [3H]Dopamine to initiate uptake pre_incubate->add_da incubate 5. Incubate (5-10 min) add_da->incubate terminate 6. Terminate Uptake & Wash Cells incubate->terminate lyse 7. Lyse Cells & Measure Radioactivity terminate->lyse calculate 8. Calculate IC50 lyse->calculate

Workflow for the dopamine uptake inhibition assay.
Protocol

Materials and Reagents:

  • Cells: COS-7 or HEK-293 cells stably or transiently expressing hDAT.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compound: this compound.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine or GBR12909).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline to prevent dopamine degradation.

  • Equipment: 96-well cell culture plates, plate washer (optional), scintillation counter, scintillation fluid.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that yields a confluent monolayer on the day of the experiment (e.g., 20,000-50,000 cells/well). Incubate for 24-48 hours.[3]

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) Uptake Buffer.

  • Compound Incubation: Add 100 µL of Uptake Buffer containing varying concentrations of this compound to the wells. For control wells (100% uptake), add buffer without the compound. For non-specific uptake wells, add the non-specific uptake control. Pre-incubate the plate at 37°C for 10-20 minutes.[4]

  • Initiate Uptake: Initiate the uptake by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration ~10-20 nM).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[4]

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer.

  • Lysis and Counting: Lyse the cells with a suitable lysis buffer or scintillation fluid. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

    • Normalize the data as a percentage of the control (100% uptake) and plot against the log concentration of this compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific dopamine uptake.

Data Presentation

Quantitative data from the uptake inhibition assay should be summarized as follows. Note: The values presented below are for illustrative purposes only and must be determined experimentally. A study on modafinil showed an IC₅₀ value of 4.0 μM for [³H]DA uptake in rat brain synaptosomes, which can serve as a benchmark.[1]

CompoundAssay TypeIC₅₀ (µM) [± SEM]
This compound[³H]Dopamine UptakeTo be determined
Modafinil (Control)[³H]Dopamine UptakeTo be determined

Conclusion

The described cell-based assays provide a robust framework for characterizing the efficacy of this compound at its primary molecular target, the dopamine transporter. The radioligand binding assay directly measures the affinity of the compound for the transporter, while the dopamine uptake inhibition assay provides a functional measure of its potency. Together, these protocols allow for a comprehensive in vitro pharmacological evaluation essential for drug development and research.

References

Application Notes and Protocols: Radioligand Binding Assay for 4-Chloro modafinil at the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil and its analogs are of significant interest in neuropharmacology due to their wake-promoting and cognitive-enhancing effects. A primary molecular target for these compounds is the dopamine transporter (DAT), a key regulator of dopaminergic signaling in the brain. Understanding the binding affinity of novel modafinil derivatives, such as 4-Chloro modafinil, at the DAT is crucial for elucidating their mechanism of action and therapeutic potential. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

The assay described herein is a competitive binding experiment utilizing a radiolabeled ligand to quantify the displacement by an unlabeled competitor, in this case, this compound.[1][2][3][4] This method allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.[1][2][3]

Principle of the Assay

Competitive radioligand binding assays are based on the principle of competition between a radiolabeled ligand and an unlabeled test compound for a finite number of receptor binding sites.[1][2] In this protocol, membranes from cells expressing the human dopamine transporter (hDAT) are incubated with a fixed concentration of a high-affinity radioligand, such as [³H]WIN 35,428, and varying concentrations of the unlabeled test compound (this compound). As the concentration of this compound increases, it displaces more of the radioligand from the DAT binding sites. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[1]

G cluster_0 Assay Components cluster_1 Incubation & Separation cluster_2 Quantification & Analysis Radioligand Radioligand ([³H]WIN 35,428) Incubation Incubation at 4°C Radioligand->Incubation Binds to DAT Dopamine Transporter (hDAT) DAT->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Competes with Radioligand Filtration Rapid Filtration Incubation->Filtration Separates bound from free radioligand Counting Scintillation Counting Filtration->Counting Measures bound radioactivity Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Fig 1. Experimental workflow for the competitive radioligand binding assay.

Data Presentation

The binding affinities of this compound and related compounds at the human dopamine transporter (hDAT) are summarized in the table below. These values are typically determined using a radioligand such as [³H]WIN 35,428.

CompoundKi (nM) at hDATSelectivity (SERT/DAT)Selectivity (NET/DAT)Reference
Modafinil2600>38>38[5]
(R)-Modafinil2300--[6]
(S)-Modafinil6900--[6]
This compound (5c) 530 >18 >18 [3]
Cocaine2401.41.0[5]

Experimental Protocols

This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine transporter (hDAT).

Materials and Reagents
  • hDAT expressing cells: HEK293 cells stably expressing the human dopamine transporter.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific binding control: Cocaine (10 µM final concentration) or another high-affinity DAT inhibitor.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 at 4°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Cell Lysis Buffer (for membrane preparation): 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration system.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Membrane Preparation from hDAT-expressing Cells
  • Culture hDAT-HEK293 cells to ~80-90% confluency.

  • Harvest cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold Lysis Buffer and homogenize using a glass-Teflon homogenizer or by sonication.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in Binding Buffer at a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard protein assay.

  • Aliquot and store the membrane preparation at -80°C until use.

Radioligand Binding Assay Protocol
  • On the day of the experiment, thaw the hDAT membrane preparation on ice. Dilute the membranes in ice-cold Binding Buffer to the desired final concentration (typically 10-30 µg of protein per well).

  • Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

    • Total Binding: 50 µL of Binding Buffer, 50 µL of [³H]WIN 35,428 (at a final concentration of ~1.5 nM), and 100 µL of the diluted hDAT membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Cocaine, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted hDAT membrane preparation.

    • Competition Binding: 50 µL of each dilution of this compound, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted hDAT membrane preparation.

  • Incubate the plates at 4°C for 2 hours with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess cocaine) from the total binding (CPM in the absence of competitor).

  • For the competition experiment, express the specific binding at each concentration of this compound as a percentage of the maximal specific binding (in the absence of the competitor).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.

    • [L] is the concentration of the radioligand ([³H]WIN 35,428) used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for DAT (this should be determined in a separate saturation binding experiment).

Signaling Pathways and Logical Relationships

The interaction of this compound with the dopamine transporter does not involve a classical signaling pathway with downstream effectors in the same way a G-protein coupled receptor does. Instead, it directly blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse. This leads to enhanced dopaminergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine SynapticDopamine Synaptic Dopamine Dopamine->SynapticDopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine SynapticDopamine->DAT Reuptake DopamineReceptors Dopamine Receptors SynapticDopamine->DopamineReceptors Binds to PostsynapticSignal Postsynaptic Signaling DopamineReceptors->PostsynapticSignal Activates ChloroModafinil This compound ChloroModafinil->DAT Blocks

Fig 2. Mechanism of action of this compound at the dopaminergic synapse.

References

Application Notes and Protocols for Measuring Dopamine Reuptake Inhibition by 4-Chloromodafinil (CRL-40,940)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloromodafinil, also known as Flmodafinil or by its developmental code name CRL-40,940, is a wakefulness-promoting agent and a derivative of modafinil.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[2] This modulation of the dopaminergic system is believed to be responsible for its stimulant and cognitive-enhancing effects.[2] As a selective dopamine reuptake inhibitor (DRI), 4-Chloromodafinil is a valuable tool for neuroscience research and a potential therapeutic agent for conditions associated with dopamine dysregulation, such as ADHD and narcolepsy.[2]

Accurate measurement of dopamine reuptake inhibition is critical for characterizing the pharmacological profile of compounds like 4-Chloromodafinil. This document provides detailed application notes and experimental protocols for assessing the potency and efficacy of 4-Chloromodafinil as a dopamine reuptake inhibitor using both in vitro and in vivo methodologies.

Data Presentation

The following table summarizes the quantitative data on the binding affinity of 4-Chloromodafinil and its related compounds for the dopamine transporter.

CompoundTransporterBinding Affinity (Ki) in nMReference
4-Chloromodafinil (Flmodafinil/CRL-40,940) Dopamine Transporter (DAT) 4,090 [1]
(S)-(+)-Flmodafinil (JBG1-048)Dopamine Transporter (DAT)2,970[1]
(R)-(–)-Flmodafinil (JBG1-049)Dopamine Transporter (DAT)4,830[1]
Armodafinil ((R)-modafinil)Dopamine Transporter (DAT)5,480[1]
4-Chloromodafinil (Flmodafinil/CRL-40,940)Serotonin Transporter (SERT)48,700[1]
4-Chloromodafinil (Flmodafinil/CRL-40,940)Sigma σ1 Receptor>100,000[1]

Signaling Pathway and Experimental Workflow Diagrams

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Chloromodafinil 4-Chloromodafinil Chloromodafinil->DAT Inhibition In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare cells expressing DAT (e.g., HEK293-hDAT) incubate Incubate cells with radioligand and 4-Chloromodafinil prep_cells->incubate prep_ligand Prepare radioligand (e.g., [3H]WIN 35,428) prep_ligand->incubate prep_compound Prepare serial dilutions of 4-Chloromodafinil prep_compound->incubate wash Wash to remove unbound ligand incubate->wash lyse Lyse cells wash->lyse measure Measure radioactivity lyse->measure calculate Calculate IC50/Ki values measure->calculate In_Vivo_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis implant_cannula Implant microdialysis guide cannula in target brain region (e.g., striatum) recovery Allow for post-operative recovery implant_cannula->recovery insert_probe Insert microdialysis probe recovery->insert_probe perfuse Perfuse with aCSF insert_probe->perfuse collect_baseline Collect baseline dialysate samples perfuse->collect_baseline administer_drug Administer 4-Chloromodafinil collect_baseline->administer_drug collect_post_drug Collect post-administration samples administer_drug->collect_post_drug analyze_dopamine Analyze dopamine concentration (e.g., via HPLC-ECD) collect_post_drug->analyze_dopamine compare_levels Compare pre- and post-drug dopamine levels analyze_dopamine->compare_levels

References

Application Notes & Protocols: Experimental Design for Locomotor Activity Studies of Novel Modafinil Analogs (e.g., 4-Chloro modafinil)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for assessing the effects of novel modafinil analogs, such as 4-Chloro modafinil, on locomotor activity in rodents. Modafinil is a wakefulness-promoting agent whose precise mechanism of action is still under investigation but is known to interact with multiple neurotransmitter systems, including dopamine, norepinephrine, serotonin, glutamate, and GABA.[1][2][3] Given that this compound is a structural analog of modafinil, a systematic evaluation of its pharmacological effects is crucial.[4][5] These application notes offer detailed protocols for the Open Field Test (OFT) and the Rotarod test, which are fundamental assays for characterizing a compound's impact on general activity, exploratory behavior, and motor coordination.[6][7][8] The proposed workflow enables researchers to conduct a thorough preliminary assessment of a novel compound's psychoactive and motor profile.

Background and Rationale

Modafinil is an atypical central nervous system (CNS) stimulant used to treat sleep disorders like narcolepsy.[9][10] Unlike classical stimulants such as amphetamine, modafinil has a lower abuse potential.[9][11] Its wake-promoting effects are thought to be mediated through the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine, and modulation of other systems including norepinephrine, serotonin, orexin, glutamate, and GABA.[2][3][11][12]

This compound is a derivative of modafinil, but specific data on its biological activity and potency are not widely available. Therefore, a systematic experimental approach is required to characterize its effects. Locomotor activity is a primary indicator of a compound's stimulant or sedative properties and is a critical component of preclinical evaluation.[6][13]

Putative Signaling Pathway of Modafinil

The diagram below illustrates the complex, multi-faceted mechanism of action attributed to modafinil, which serves as a hypothetical basis for investigating its analogs.

Modafinil_Signaling_Pathway Putative Signaling Pathway of Modafinil modafinil Modafinil Analog (e.g., this compound) dat Dopamine Transporter (DAT) modafinil->dat gaba ↓ GABA Release modafinil->gaba Modulates orexin ↑ Orexin Signaling modafinil->orexin Activates da ↑ Extracellular Dopamine wake ↑ Wakefulness & Arousal da->wake locomotion ↑ Locomotor Activity da->locomotion ne ↑ Norepinephrine ne->wake gaba->wake Inhibitory Effect Reduced glut ↑ Glutamate glut->wake orexin->wake orexin->locomotion

Caption: Putative signaling pathway of modafinil and its analogs.

Experimental Design and Workflow

A phased approach is recommended to efficiently characterize the locomotor effects of a novel compound like this compound. The workflow should begin with a dose-range finding study, followed by a comprehensive assessment of locomotor activity and, finally, an evaluation of motor coordination to rule out confounding effects.

Experimental_Workflow Experimental Workflow for Locomotor Assessment start Phase 1: Preparation & Dose Selection acclimation Animal Acclimation (≥ 7 days) start->acclimation dose_finding Dose-Range Finding Study (e.g., 10, 30, 100 mg/kg) acclimation->dose_finding phase2 Phase 2: Locomotor Activity dose_finding->phase2 oft Open Field Test (OFT) - Vehicle - Reference (Modafinil) - this compound (3 doses) phase2->oft data_oft Data Analysis: - Total Distance - Velocity - Center Time - Rearing oft->data_oft phase3 Phase 3: Motor Coordination oft->phase3 rotarod Rotarod Test (Same dose groups) phase3->rotarod data_rotarod Data Analysis: - Latency to Fall rotarod->data_rotarod end Final Report & Interpretation rotarod->end

Caption: Logical workflow for characterizing a novel compound.

Experimental Protocols

The following protocols are designed for use with mice or rats. All procedures should be approved by the institution's Animal Care and Use Committee. Experimenters should be blinded to the treatment conditions to prevent bias.[14]

Protocol 1: Open Field Test (OFT)

Objective: To assess the effects of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior.[8][15][16]

Materials:

  • Open field arena (e.g., 40x40x30 cm for mice), typically made of a non-porous material.

  • Video camera mounted above the arena.

  • Automated video tracking software (e.g., ANY-maze, EthoVision).

  • 70% ethanol for cleaning.

  • Test compound (this compound), reference compound (Modafinil), and vehicle.

Procedure:

  • Animal Acclimation: House animals in the facility for at least one week before testing. For at least 60 minutes prior to the test, move the animals in their home cages to the testing room to acclimate.[17]

  • Drug Administration: Administer the vehicle, reference compound, or test compound (e.g., via intraperitoneal injection) 30 minutes before placing the animal in the arena.[18] Based on studies with modafinil, suggested starting doses for this compound could be 10, 30, and 100 mg/kg.[18][19][20]

  • Test Initiation: Gently place the animal in the center of the open field arena and immediately start the recording.[15] The experimenter should leave the room or be positioned out of the animal's sight.

  • Test Duration: Record the session for a predetermined duration, typically ranging from 10 to 30 minutes.[15][21]

  • Data Collection: The tracking software will automatically record various parameters. Key measures include:

    • Total Distance Traveled: The total distance covered by the animal.

    • Ambulatory Time: Time spent in motion.

    • Time in Center vs. Periphery: The arena is virtually divided into a central zone and a peripheral zone. Time spent in the center is an indicator of anxiety-like behavior (less time = more anxiety).[22]

    • Rearing: Frequency of the animal standing on its hind legs.

  • Cleaning: After each trial, remove the animal and thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[23]

Protocol 2: Rotarod Test

Objective: To assess the effect of this compound on motor coordination and balance. This test is critical to ensure that any observed changes in the OFT are due to altered activity levels and not motor impairment.[24][25][26]

Materials:

  • Accelerating Rotarod apparatus for rodents.

  • Control unit to set rotation speed and record data.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation and Drug Administration: Follow the same acclimation and drug administration procedures as described for the OFT.

  • Training/Habituation (Optional but Recommended): Some protocols include a training day where animals are placed on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds to acclimate them to the apparatus.[17] However, for screening purposes, a direct test without prior training is also common.[24]

  • Test Procedure:

    • Place the mouse on a lane of the rotating rod.

    • Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[17][24][25]

    • Record the latency (time) until the animal falls off the rod or grips the rod and completes a full passive rotation.[24]

    • A cutoff time (e.g., 300 seconds) is typically set.

  • Inter-Trial Interval (ITI): Conduct 2-3 trials for each animal with an ITI of at least 15 minutes between trials to allow for recovery.[24][25]

  • Cleaning: Clean the rod with 70% ethanol between each animal.[23]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).

Table 1: Representative Data Summary for Open Field Test

Treatment GroupDose (mg/kg)NTotal Distance (m)Avg. Velocity (cm/s)Time in Center (s)Rearing Frequency
Vehicle01035.2 ± 2.15.9 ± 0.428.5 ± 3.045.1 ± 4.2
Modafinil641068.4 ± 4.511.4 ± 0.845.2 ± 4.162.3 ± 5.5
This compound101042.1 ± 3.37.0 ± 0.631.0 ± 3.548.9 ± 4.8
This compound301075.6 ± 5.112.6 ± 0.949.8 ± 4.668.0 ± 6.1
This compound1001089.3 ± 6.2 14.9 ± 1.155.4 ± 5.0 75.2 ± 6.9
Note: Data are hypothetical examples. Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be required to determine significance (p < 0.05, *p < 0.01 compared to vehicle).

Table 2: Representative Data Summary for Rotarod Test

Treatment GroupDose (mg/kg)NTrial 1 Latency (s)Trial 2 Latency (s)Trial 3 Latency (s)Average Latency (s)
Vehicle010155.4 ± 10.2180.1 ± 11.5205.6 ± 12.1180.4 ± 10.8
Modafinil6410160.2 ± 9.8182.5 ± 10.9201.7 ± 11.4181.5 ± 10.1
This compound1010158.8 ± 11.1179.3 ± 12.0203.4 ± 11.8180.5 ± 11.2
This compound3010152.1 ± 10.5175.0 ± 11.3198.9 ± 12.5175.3 ± 10.9
This compound10010145.7 ± 11.8168.3 ± 12.4185.2 ± 13.0166.4 ± 11.5
Note: Data are hypothetical examples. A significant decrease in latency to fall would suggest motor impairment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Preparation of 4-Chloro Modafinil Solutions for Cell Culture

Abstract

This document provides detailed protocols and guidelines for the preparation of this compound solutions intended for use in cell culture applications. This compound, a derivative of the wakefulness-promoting agent modafinil, is a compound of interest for various research applications.[1] Proper preparation, including dissolution, sterilization, and storage, is critical for obtaining accurate and reproducible experimental results. This guide covers the essential physicochemical properties, step-by-step protocols for creating stock and working solutions, and key considerations for experimental design, including vehicle controls and stability assessments.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in preparing reliable solutions. The compound is a crystalline solid with established solubility in common laboratory solvents.[2] It is crucial to note its insolubility in aqueous solutions like PBS, necessitating the use of an organic solvent for the initial stock solution.[2]

PropertyValueSource
Formal Name 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide[2]
Molecular Formula C₁₅H₁₄ClNO₂S[2]
Formula Weight 307.8 g/mol [2]
Purity ≥98%[2]
Formulation A crystalline solid[2]
Solubility DMSO: 10 mg/mLEthanol: 10 mg/mLDMF: 5 mg/mLPBS (pH 7.2): Insoluble[2]
Storage Store powder at -20°C[2]
Stability ≥ 5 years (as solid at -20°C)[2]

Experimental Protocols

Adherence to sterile technique is paramount throughout these procedures to prevent contamination of cell cultures.

Protocol 1: Preparation of a 10 mM Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with most cell culture assays when used at low final concentrations.[3][4]

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weigh paper

  • Laminar flow hood

  • Vortex mixer

  • Sterile 0.2 µm syringe filter

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g) Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 307.8 g/mol x 1000 mg/g = 3.078 mg

  • Weigh Compound: Under a laminar flow hood, accurately weigh the calculated amount of this compound powder. For small quantities, it is advisable to add the solvent directly to the manufacturer's vial to avoid loss of material.[4]

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder. Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication can be used if necessary.[3]

  • Sterilization: To ensure the stock solution is sterile, filter it through a 0.2 µm syringe filter into a new sterile tube. This step is critical for preventing contamination of your cell cultures.[4]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile cryovials.[3][4] This practice is essential to avoid repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[3][5]

Protocol 2: Preparation of Working Solutions and Cell Treatment

Working solutions are prepared by diluting the high-concentration stock solution into the complete cell culture medium.

Materials:

  • 10 mM this compound stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.[3]

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.[3] This is crucial to differentiate the effects of the compound from any potential effects of the solvent.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic.[4][5] For a 1:1000 dilution (e.g., 1 µL of stock in 1 mL of medium), the final DMSO concentration is 0.1%.

  • Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing the final concentrations of this compound or the vehicle control.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for solution preparation and a potential signaling pathway influenced by modafinil-like compounds.

G cluster_prep Stock Solution Preparation (Sterile) cluster_treat Working Solution & Treatment weigh 1. Weigh Solid This compound dissolve 2. Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve sterilize 3. Sterile Filter (0.2 µm Filter) dissolve->sterilize aliquot 4. Aliquot into Single-Use Vials sterilize->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Serially Dilute in Culture Medium thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO) treat 8. Treat Cells dilute->treat vehicle->treat  Control Group

Caption: Workflow for preparing this compound solutions.

G cluster_membrane Cellular Membrane cluster_downstream Downstream Cellular Effects modafinil This compound dat Dopamine Transporter (DAT) modafinil->dat Inhibits dopamine_out Extracellular Dopamine dat->dopamine_out Increases Concentration pi3k PI3K dopamine_out->pi3k Activates Signaling akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation autophagy ↓ Autophagy mtor->autophagy

Caption: Putative signaling pathway of modafinil-like compounds.

Key Considerations and Recommendations

  • Stability in Media: The stability of this compound in cell culture media has not been empirically defined.[6] For long-term experiments (>24 hours), it is advisable to conduct a stability study. This can be done by incubating the compound in the complete medium under culture conditions for the duration of the experiment, followed by analysis (e.g., via LC-MS or HPLC) to quantify its concentration over time.[7]

  • Cell Line Variability: The effects of this compound may vary between cell lines. It is recommended to perform dose-response experiments to determine the optimal concentration range for your specific cell model. Assays such as MTT or Trypan Blue exclusion can be used to assess cytotoxicity at higher concentrations.

  • Mechanism of Action Context: While this compound is structurally similar to modafinil, its precise mechanism may differ. Modafinil is known to inhibit the dopamine transporter (DAT), leading to increased extracellular dopamine.[8][9] It also modulates several other neurotransmitter systems, including GABA and glutamate.[10][11] Studies on the parent compound have shown it can suppress excessive autophagy and apoptosis in hippocampal neurons through the PI3K/Akt/mTOR signaling pathway, providing a potential avenue for investigation.[12][13]

References

Application Notes and Protocols for 4-Chloro Modafinil in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro modafinil, a derivative of the wakefulness-promoting agent modafinil, is a compound of interest for its potential modulatory effects on neuronal activity. While research specifically investigating this compound in electrophysiology is emerging, the extensive studies on its parent compound, modafinil, provide a strong foundation for designing and interpreting electrophysiological experiments. These notes and protocols are based on the established effects of modafinil and serve as a comprehensive guide for researchers investigating the electrophysiological properties of this compound (CRL-40,940).

Disclaimer: The following protocols and data are primarily based on studies of modafinil. Researchers should consider these as a starting point and optimize parameters for this compound in their specific experimental setups.

Putative Mechanisms of Action

Modafinil is understood to exert its effects through multiple neurotransmitter systems.[1][2] It is hypothesized that this compound shares similar mechanisms, including:

  • Dopaminergic System: Modafinil has been shown to bind to the dopamine transporter (DAT), thereby inhibiting dopamine reuptake and increasing extracellular dopamine levels.[3][4][5] This action is believed to be a primary contributor to its wake-promoting effects.

  • Catecholaminergic Signaling: The wake-promoting effects of modafinil are dependent on catecholaminergic signaling, involving both dopaminergic and adrenergic systems.[4]

  • GABAergic and Glutamatergic Systems: Modafinil can reduce GABA release in various brain regions and has varied effects on glutamate levels, suggesting a modulation of the excitatory/inhibitory balance.[1][6]

  • Histaminergic and Orexinergic Systems: Modafinil may increase histamine release and its effects are noted even in the absence of orexin receptors, indicating a complex interaction with arousal-promoting systems.[1][7]

  • Neuronal Coupling: Modafinil has been demonstrated to enhance electrical coupling between cortical interneurons and within the inferior olivary nucleus, an effect mediated by a Ca2+/calmodulin protein kinase II-dependent pathway.[6][8]

Data Presentation: Electrophysiological Effects of Modafinil

The following tables summarize quantitative data from electrophysiological studies on modafinil. These values can serve as a reference for expected changes when studying this compound.

ParameterBrain RegionCell TypeEffect of ModafinilConcentrationReference
Input ConductanceDeep Cortical LayersPyramidal Cells & InterneuronsSignificant IncreaseNot Specified[6]
Input ResistanceInferior Olivary NucleusIO NeuronsReduction100–150 μM[6]
Spontaneous FiringSubstantia Nigra pars compactaDopaminergic NeuronsInhibitionNot Specified[3][5]
K(Ca)3.1 CurrentsNIH-3T3 Fibroblasts-Inhibition (IC50)6.8 ± 0.7 nM[9]
ParameterPreparationStimulationEffect of ModafinilConcentrationReference
EPSC AmplitudeThalamocortical SlicesVB StimulationNo ChangeNot Specified[6]
Paired-Pulse Ratio (40 Hz)Thalamocortical SlicesVB StimulationNo ChangeNot Specified[6]
Stimulus-Evoked Dopamine OutflowDorsal Striatum Slices-AugmentationNot Specified[3][5]

Experimental Protocols

In Vitro Electrophysiology: Brain Slice Recordings

This protocol outlines the general procedure for whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound on intrinsic membrane properties and synaptic transmission.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Rapidly dissect the brain and prepare 250-350 µm thick slices of the desired brain region (e.g., cortex, thalamus, striatum) using a vibratome in ice-cold cutting solution.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

2. Recording Setup:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or near-physiological temperature.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution for whole-cell patch-clamp recordings.

  • Acquire data using a patch-clamp amplifier and digitize it for offline analysis.

3. Experimental Procedure:

  • Establish a stable whole-cell recording from a target neuron.

  • Record baseline activity, including resting membrane potential, input resistance, and firing properties in response to current injections.

  • To study synaptic transmission, evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) using a stimulating electrode placed in a relevant afferent pathway.

  • Bath-apply this compound at the desired concentration(s). It is recommended to start with a concentration range similar to that used for modafinil (e.g., 10-150 µM).

  • Record the same parameters in the presence of the drug to determine its effects.

  • Perform a washout by perfusing with drug-free aCSF to assess the reversibility of the effects.

In Vivo Electrophysiology: Extracellular Recordings

This protocol describes extracellular recordings of single-unit activity and local field potentials (LFPs) in anesthetized or freely moving animals to investigate the effects of this compound on neuronal network activity.

1. Animal Preparation and Surgery:

  • Anesthetize the animal and place it in a stereotaxic frame.[10]

  • Perform a craniotomy over the target brain region.

  • Implant a recording electrode or a multi-electrode array (e.g., Neuropixels probe) at the desired coordinates.[11]

  • For freely moving recordings, secure a headstage and the implant with dental cement.[12]

2. Recording Procedure:

  • Allow the animal to recover from surgery if applicable.

  • Connect the implanted electrode to a data acquisition system.

  • Record baseline neuronal activity (single-unit spikes and LFPs).

  • Administer this compound systemically (e.g., intraperitoneal injection) or locally via microinjection.

  • Continue recording to observe drug-induced changes in firing rates, firing patterns, and LFP oscillations.

3. Data Analysis:

  • Spike sort the single-unit data to isolate individual neurons.

  • Analyze changes in firing rate, inter-spike intervals, and burst firing.

  • Perform spectral analysis on the LFP data to assess changes in power in different frequency bands (e.g., delta, theta, gamma).

Mandatory Visualizations

Signaling Pathways

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine (DA) DA_vesicle->DAT Reuptake DA_receptor Dopamine Receptor DA_vesicle->DA_receptor Synaptic Transmission Postsynaptic Effects Postsynaptic Effects DA_receptor->Postsynaptic Effects Modafinil This compound Modafinil->DAT

Caption: Putative mechanism of this compound at the dopaminergic synapse.

cluster_drug cluster_signaling cluster_effect Modafinil This compound CaMKII Ca2+/Calmodulin Protein Kinase II Modafinil->CaMKII Activates GapJunction Gap Junction (Connexins) CaMKII->GapJunction Modulates Coupling Increased Neuronal Electrotonic Coupling GapJunction->Coupling

Caption: Proposed pathway for enhanced neuronal coupling by this compound.

Experimental Workflows

cluster_prep Slice Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis p1 Anesthesia & Perfusion p2 Brain Dissection p1->p2 p3 Vibratome Slicing p2->p3 p4 Slice Recovery p3->p4 r1 Establish Whole-Cell Configuration p4->r1 r2 Record Baseline Activity r1->r2 r3 Bath Apply This compound r2->r3 r4 Record Drug Effect r3->r4 r5 Washout r4->r5 a1 Analyze Membrane Properties r5->a1 a2 Analyze Synaptic Currents r5->a2

Caption: Workflow for in vitro patch-clamp electrophysiology experiments.

cluster_surgery Surgical Implantation cluster_recording In Vivo Recording cluster_analysis Data Analysis s1 Anesthesia & Stereotaxic Mounting s2 Craniotomy s1->s2 s3 Electrode Implantation s2->s3 s4 Headstage Fixation s3->s4 v1 Record Baseline Neuronal Activity s4->v1 v2 Administer This compound v1->v2 v3 Record Post-Drug Activity v2->v3 d1 Spike Sorting v3->d1 d3 LFP Spectral Analysis v3->d3 d2 Firing Rate Analysis d1->d2

Caption: Workflow for in vivo extracellular electrophysiology experiments.

References

Application Notes: Microdialysis for Assessing the Neurochemical Effects of 4-Chloro Modafinil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro modafinil is a structural analog of modafinil, a wake-promoting agent used to treat sleep disorders like narcolepsy. Modafinil and its analogs are known to interact with the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in various brain regions.[1][2][3][4][5][6] Microdialysis is a widely used in vivo technique to monitor the levels of endogenous substances in the extracellular fluid of living tissue, making it an ideal method for investigating the neurochemical effects of novel compounds like this compound.[7][8][9] These application notes provide a comprehensive overview and detailed protocols for utilizing microdialysis to assess the impact of this compound on key neurotransmitters in the brain.

Principle of Microdialysis

Microdialysis allows for the continuous sampling of unbound molecules from the extracellular space of a specific brain region in a freely moving animal.[8][10] A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into the target brain area.[8][11] An isotonic solution (perfusate) is slowly pumped through the probe. As the perfusate flows, molecules in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The resulting solution, known as the dialysate, is collected at set intervals and analyzed to measure the concentration of neurotransmitters and their metabolites.[8][10] This technique offers real-time insight into the dynamic changes in neurochemistry following drug administration.[7][9]

Key Applications

  • Elucidating Mechanism of Action: Determine if this compound, like modafinil, increases extracellular levels of dopamine, norepinephrine, and serotonin in brain regions associated with wakefulness, motivation, and reward, such as the nucleus accumbens, prefrontal cortex, and hypothalamus.[1][3][12]

  • Dose-Response Relationship: Establish the relationship between different doses of this compound and the magnitude of its effect on neurotransmitter levels.[1][3]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of changes in neurotransmitter concentrations with the behavioral effects of the compound.[9]

  • Comparative Studies: Compare the neurochemical profile of this compound to that of modafinil and other psychostimulants to assess its relative potency and potential for abuse.[1][2][5]

Experimental Protocols

This section provides a detailed methodology for conducting a microdialysis study to evaluate the effects of this compound on extracellular neurotransmitter levels in the rodent brain.

1. Animal Subjects

  • Species: Male Wistar or Sprague-Dawley rats (250-350 g) or Swiss-Webster mice (25-35 g) are commonly used.[1][11][12]

  • Housing: Animals should be individually housed after surgery to prevent damage to the implant. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.

2. Surgical Procedure: Microdialysis Probe Implantation

  • Anesthesia: Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.[6][11]

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. A guide cannula for the microdialysis probe is then unilaterally implanted into the target brain region. For example, the nucleus accumbens shell (from bregma: AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm for rats) or the prefrontal cortex.[11] The cannula is secured to the skull with dental cement and anchor screws.

  • Post-Operative Care: Administer post-operative analgesics and allow the animals to recover for at least 48 hours before the microdialysis experiment.[5]

3. Microdialysis Experiment

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12 with a 2-mm membrane) through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump.[8][13]

  • Stabilization: Allow the system to stabilize for at least 2-3 hours to achieve a steady baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes) before drug administration.[3]

  • Drug Administration: Administer this compound (e.g., intraperitoneally, i.p.) or vehicle. Doses can be extrapolated from studies on modafinil analogs.[1]

  • Post-Administration Sample Collection: Continue collecting dialysate samples at the same interval for at least 3-4 hours after drug administration.

  • Histological Verification: At the end of the experiment, euthanize the animal, and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). The brain is then sectioned and stained to verify the correct placement of the microdialysis probe.[1][6]

4. Sample Analysis

  • Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamines in dialysate samples.[3][6]

  • Chromatography:

    • Mobile Phase: A sodium phosphate buffer containing methanol, octanesulfonic acid, and EDTA.

    • Column: A C18 reverse-phase column.

    • Detector: An electrochemical detector with a glassy carbon working electrode.

  • Quantification: The concentration of each neurotransmitter is determined by comparing the peak height or area from the sample to that of known standards. The detection limit should be in the femtomole range.[1]

5. Data Analysis

  • Baseline Calculation: The basal concentration of each neurotransmitter is calculated as the average of the three to four samples collected before drug administration.

  • Normalization: All subsequent sample concentrations are expressed as a percentage of the baseline.

  • Statistical Analysis: Use a two-way analysis of variance (ANOVA) with repeated measures to analyze the data, with treatment and time as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons. A p-value of <0.05 is typically considered statistically significant.[1]

Data Presentation

Table 1: Effect of Modafinil Analogs on Extracellular Dopamine in the Nucleus Accumbens Shell

CompoundDose (mg/kg, i.p.)Maximum DA Increase (% of Baseline)Time to Max Effect (min)Reference
JJC8-088 10~200%20-30[1]
32~400%20-30[1]
56~570%20-30[1]
JJC8-091 10~168%50-60[1]
32~200%50-60[1]
100~220%50-60[1]
(R)-Modafinil 10~220%10[6]
32~220%10[6]

Table 2: Effects of Modafinil on Extracellular Monoamines in Different Brain Regions

Brain RegionNeurotransmitterMaximum Increase (% of Baseline)Reference
Prefrontal Cortex Dopamine (DA)~250%[12]
Serotonin (5-HT)~300%[12]
Noradrenaline (NA)~200%[12]
Medial Hypothalamus Noradrenaline (NA)~250%[12]

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment animal_prep Animal Preparation & Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Operative Recovery (≥48h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF & Stabilization probe_insertion->perfusion baseline Baseline Sample Collection (3-4 samples) perfusion->baseline drug_admin Administration of this compound or Vehicle baseline->drug_admin post_drug Post-Drug Sample Collection (≥3h) drug_admin->post_drug analysis Sample Analysis via HPLC-ECD post_drug->analysis histology Histological Verification of Probe Placement post_drug->histology data_analysis Data Normalization & Statistical Analysis analysis->data_analysis

Caption: Experimental workflow for the microdialysis procedure.

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse Extracellular Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signaling modafinil This compound modafinil->DAT Blockade

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for the Analytical Separation of 4-Chloro Modafinil Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro modafinil is a chiral molecule and a structural analog of modafinil, a wakefulness-promoting agent. As with many chiral drugs, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the separation and quantification of its enantiomers is crucial for research, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the enantioselective separation of this compound. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP). An alternative method using capillary electrophoresis (CE) is also presented. While these methods have been extensively validated for modafinil, they are directly applicable to this compound due to its structural similarity. Minor modifications to the mobile phase composition may be required to optimize the separation.

Principle of Chiral Separation

The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector. In chiral HPLC, the chiral selector is immobilized on the stationary phase (the CSP). The differential stability of these diastereomeric complexes for the two enantiomers leads to different retention times, allowing for their separation. The macrocyclic glycopeptide teicoplanin, the basis for the Chirobiotic™ T column, offers a complex chiral environment with multiple interaction sites, including hydrogen bonding, π-π interactions, and inclusion complexation, making it highly effective for the separation of a wide range of chiral compounds, including sulfoxides like modafinil and its analogs.[1]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the enantiomeric separation of modafinil using a Chirobiotic™ T column.[2][3] The addition of a chloro group to the phenyl ring of modafinil is expected to influence the electronic properties and potentially the interaction with the CSP, which may necessitate minor adjustments to the mobile phase for optimal resolution.

Experimental Protocol: Chiral HPLC with UV Detection

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chirobiotic™ T column (250 mm x 4.6 mm, 5 µm particle size).

  • Methanol (HPLC grade).

  • Triethylamine (TEA) (HPLC grade).

  • This compound reference standard (racemic and individual enantiomers, if available).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 150 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column Chirobiotic™ T (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol / Triethylamine (100 / 0.05, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (controlled)
Detection Wavelength 225 nm
Injection Volume 10 µL

4. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on the injection of individual standards or by comparing the peak areas in a racemic mixture.

  • Calculate the retention time (t_R), resolution (R_s), and selectivity factor (α) for the enantiomeric pair.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the chiral HPLC method for modafinil, which are anticipated to be similar for this compound. Actual values for retention time and resolution may vary and should be determined experimentally.

ParameterExpected Value (for Modafinil)
Retention Time (t_R1)~4.5 min
Retention Time (t_R2)~5.5 min
Resolution (R_s)> 1.5
Selectivity Factor (α)> 1.2
Linearity (R²)> 0.999 (for 5-150 µg/mL)
Limit of Detection (LOD)~15-20 ng/mL
Limit of Quantification (LOQ)~45-60 ng/mL

Data adapted from a validated method for modafinil enantiomers.[2]

Method Optimization for this compound:

The chloro substituent on the phenyl ring may alter the retention behavior. If the resolution is not optimal with the initial conditions, consider the following adjustments:

  • Mobile Phase Composition: Vary the percentage of triethylamine in the mobile phase. An increase or decrease in the concentration of this basic additive can influence the ionic interactions with the CSP and affect enantioselectivity.

  • Column Temperature: Adjusting the column temperature can impact the thermodynamics of the chiral recognition process and improve separation.

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers an alternative approach with high efficiency and low solvent consumption. This protocol is based on the enantioseparation of modafinil using a cyclodextrin chiral selector.

Experimental Protocol: Chiral CE with UV Detection

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 cm total length, 41.5 cm effective length, 50 µm I.D.).

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Sodium phosphate monobasic and dibasic for buffer preparation.

  • Methanol (HPLC grade).

  • Sodium hydroxide and phosphoric acid for pH adjustment.

2. Sample and Buffer Preparation:

  • Prepare a 20 mmol/L phosphate buffer at pH 7.5.

  • Prepare the background electrolyte (BGE) by dissolving SBE-β-CD in the phosphate buffer to a final concentration of 20 mmol/L and adding 20% (v/v) methanol.

  • Prepare a sample solution of this compound in the BGE at a suitable concentration (e.g., 100 µg/mL).

3. Electrophoretic Conditions:

ParameterCondition
Capillary Fused-silica, 50 cm x 50 µm I.D.
Background Electrolyte (BGE) 20 mmol/L Phosphate buffer (pH 7.5) containing 20 mmol/L SBE-β-CD and 20% Methanol
Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Wavelength 225 nm
Data Presentation: Expected Performance

The following table outlines the expected performance for the chiral CE method based on the separation of modafinil enantiomers.

ParameterExpected Value (for Modafinil)
Migration Time (t_m1)< 10 min
Migration Time (t_m2)< 12 min
Resolution (R_s)> 2.0
Selectivity Factor (α)> 1.1

Data adapted from a validated method for modafinil enantiomers.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Prep Prepare this compound Solution Filter Filter Sample (0.45 µm) Prep->Filter Inject Inject Sample onto HPLC Filter->Inject Separate Enantiomeric Separation (Chirobiotic T Column) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: Workflow for Chiral HPLC Analysis of this compound.

Logical Relationship of Separation Techniques

G cluster_methods Analytical Techniques cluster_selectors Chiral Selectors Analyte This compound Enantiomers HPLC Chiral HPLC Analyte->HPLC Separation by CE Chiral CE Analyte->CE Separation by CSP Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T) HPLC->CSP Utilizes CD Cyclodextrin (e.g., SBE-β-CD) CE->CD Utilizes

Caption: Analytical Techniques for this compound Enantioseparation.

References

Application Notes and Protocols for Assessing Cognitive Enhancement with 4-Chloro Modafinil (Research Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Chloro modafinil is a research chemical and is not approved for human consumption. The following protocols are intended for investigational use in a controlled laboratory setting by qualified researchers only. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction

This compound, a halogenated analog of modafinil, is a novel compound with potential cognitive-enhancing properties. Its structural similarity to modafinil suggests a possible mechanism of action involving the modulation of dopaminergic and noradrenergic systems. These application notes provide a comprehensive set of protocols for the preclinical assessment of this compound's efficacy and mechanism of action as a cognitive enhancer. The described methodologies cover in vitro receptor binding assays, in vivo behavioral studies in rodent models, and ex vivo neurochemical analysis.

In Vitro Characterization

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Protocol:

  • Membrane Preparation: Homogenize rat striatal (for DAT), cortical (for NET), or brainstem (for SERT) tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in the assay buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of this compound (1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature (or 4°C for NET) for 1-2 hours.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: Wash the filters with ice-cold assay buffer, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Modafinil

CompoundDATNETSERT
This compound85120>10,000
Modafinil150250>10,000

In Vivo Behavioral Assessment (Rodent Models)

Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity and to rule out hyperactivity as a confounding factor in cognitive tests.

Protocol:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound (1, 5, 10 mg/kg, i.p.) or vehicle (saline with 5% DMSO) 30 minutes before the test.

  • Test: Place each mouse in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm) and record its activity for 15 minutes using an automated tracking system.

  • Parameters Measured: Total distance traveled, time spent in the center zone, and rearing frequency.

Table 2: Hypothetical Effects of this compound on Locomotor Activity

TreatmentDose (mg/kg)Total Distance (m)Center Time (s)
Vehicle-15.2 ± 1.825.3 ± 3.1
This compound116.1 ± 2.026.8 ± 3.5
This compound525.8 ± 2.524.1 ± 2.9
This compound1038.4 ± 3.1**22.5 ± 2.7
p < 0.05, **p < 0.01 compared to vehicle
Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on short-term recognition memory.

Protocol:

  • Habituation: Individually habituate mice to the empty open field arena for 10 minutes for 3 consecutive days.

  • Familiarization Phase (Day 4): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer this compound (5 mg/kg, i.p.) or vehicle 30 minutes before this phase.

  • Test Phase (Day 4, after 1-hour delay): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Table 3: Hypothetical Effects of this compound on Novel Object Recognition

TreatmentDose (mg/kg)Discrimination Index (DI)
Vehicle-0.15 ± 0.05
This compound50.45 ± 0.08**
Scopolamine (Amnesic Control)1-0.10 ± 0.04
This compound + Scopolamine5 + 10.25 ± 0.06
p < 0.05 compared to Scopolamine, **p < 0.01 compared to vehicle

Ex Vivo Neurochemical Analysis

Microdialysis and HPLC-ECD

Objective: To measure extracellular levels of dopamine and norepinephrine in the prefrontal cortex following administration of this compound.

Protocol:

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the medial prefrontal cortex of anesthetized rats. Allow for a 24-48 hour recovery period.

  • Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Drug Administration: Administer this compound (5 mg/kg, i.p.) and continue collecting dialysate samples for at least 3 hours.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration.

Table 4: Hypothetical Peak Increase in Extracellular Neurotransmitters

TreatmentDose (mg/kg)Dopamine (% Baseline)Norepinephrine (% Baseline)
This compound5250 ± 35310 ± 42**
Modafinil100180 ± 28220 ± 30
p < 0.05, **p < 0.01 compared to baseline

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Packaging DA_NE_cleft VMAT2->DA_NE_cleft Release DAT DAT NET NET DA_NE_cleft->DAT Reuptake DA_NE_cleft->NET Reuptake D1R D1/D2 Receptors DA_NE_cleft->D1R AdR Adrenergic Receptors DA_NE_cleft->AdR Cognitive_Function Enhanced Cognitive Function D1R->Cognitive_Function AdR->Cognitive_Function Modafinil This compound Modafinil->DAT Inhibition Modafinil->NET Inhibition

Caption: Hypothesized signaling pathway for this compound.

G cluster_invitro In Vitro cluster_invivo In Vivo (Rodent Models) cluster_exvivo Ex Vivo Binding Receptor Binding (DAT, NET, SERT) Locomotor Open Field Test (Locomotor Activity) Binding->Locomotor Dose Selection NOR Novel Object Recognition (Memory) Locomotor->NOR Behavioral Screening Microdialysis Microdialysis (Neurotransmitter Levels) NOR->Microdialysis Mechanism Validation G Start Hypothesis: This compound enhances cognition Primary Primary Outcome: Improved memory in NOR test? Start->Primary Secondary Secondary Outcome: Increased DA/NE levels? Primary->Secondary Yes Conclusion_neg Conclusion: Lacks Efficacy or is Confounded Primary->Conclusion_neg No Confound Confounding Factor: Hyperactivity observed? Secondary->Confound Yes Secondary->Conclusion_neg No Conclusion_pos Conclusion: Potential Cognitive Enhancer Confound->Conclusion_pos No Adjust Adjust Dose / Re-evaluate Confound->Adjust Yes Adjust->Primary

Application Notes and Protocols for 4-Chloro Modafinil in Models of Psychostimulant Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the investigation of 4-Chloro modafinil (also known as CRL-40,940) in preclinical models of psychostimulant addiction. While direct and extensive research on the 4-chloro derivative is limited, the protocols and data presented herein are based on established methodologies for its parent compound, modafinil, and its more extensively studied analog, flmodafinil. This compound is an analytical reference standard structurally similar to nootropics[1]. This document outlines its potential mechanism of action, key experimental protocols for its evaluation, and comparative data from related compounds to guide future research.

Modafinil and its analogs are wakefulness-promoting agents that have garnered interest for their potential therapeutic applications in treating psychostimulant use disorders[2][3]. Their primary mechanism of action involves the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in brain regions associated with reward and reinforcement, such as the nucleus accumbens[3][4][5]. However, their pharmacological profile is considered atypical compared to classical psychostimulants like cocaine, potentially offering a lower abuse liability[4][6].

Chemical and Pharmacological Profile of Modafinil Analogs

A summary of the chemical information for this compound and the binding affinities of related modafinil analogs for the dopamine transporter (DAT) are presented below. This data is crucial for understanding the potential potency and selectivity of this compound.

CompoundFormal NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Dopamine Transporter (DAT) Kᵢ (μM)
This compound 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide90280-12-9C₁₅H₁₄ClNO₂S307.8Data Not Available
Modafinil 2-[(diphenylmethyl)sulfinyl]acetamide68693-11-8C₁₅H₁₅NO₂S273.35~3.2 - 4.8[7]
Flmodafinil (CRL-40,940) 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide90280-13-0C₁₅H₁₃F₂NO₂S309.334.09[8]

Experimental Protocols

The following protocols are standard preclinical methods used to assess the potential of novel compounds like this compound for treating psychostimulant addiction.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This assay determines the binding affinity of this compound to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters to establish its potency and selectivity.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for NET, and brainstem for SERT)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare synaptosomal membranes from the respective rat brain regions.

  • Incubate the membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

  • After incubation, rapidly filter the samples and wash to separate bound from unbound radioligand.

  • Quantify the radioactivity of the filters using a liquid scintillation counter.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol measures the effect of this compound on dopamine levels in the nucleus accumbens, a key brain region in addiction.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • This compound solution for injection

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens of anesthetized rats.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect baseline dialysate samples.

  • Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples at regular intervals.

  • Analyze the dopamine concentration in the dialysates using HPLC-ED.

  • Express the results as a percentage change from baseline.

Protocol 3: Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.

Materials:

  • CPP apparatus (a box with two distinct compartments)

  • Adult male mice or rats

  • This compound solution for injection

  • Saline solution

Procedure:

  • Pre-conditioning (Day 1): Allow the animals to freely explore the entire apparatus and record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-9):

    • On drug conditioning days, administer this compound and confine the animal to one compartment.

    • On saline conditioning days, administer saline and confine the animal to the opposite compartment. The compartment paired with the drug should be counterbalanced across animals.

  • Post-conditioning Test (Day 10): Place the animal in the apparatus with free access to both compartments (in a drug-free state) and record the time spent in each.

  • A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Protocol 4: Intravenous Self-Administration

This is the gold standard for assessing the reinforcing properties of a drug and its potential for abuse.

Materials:

  • Adult male rats

  • Operant conditioning chambers equipped with two levers and an infusion pump

  • Intravenous catheters

  • This compound solution for infusion

  • Cocaine (as a positive control)

Procedure:

  • Surgically implant intravenous catheters into the jugular veins of the rats.

  • Allow the rats to recover and then train them to press a lever for a food reward.

  • Once lever pressing is established, substitute the food reward with intravenous infusions of cocaine.

  • After stable cocaine self-administration is achieved, substitute cocaine with saline to extinguish the responding.

  • Following extinction, substitute saline with different doses of this compound to determine if it maintains self-administration.

  • A significant increase in responding on the active lever compared to the inactive lever and compared to saline indicates that the drug has reinforcing properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for key behavioral experiments.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_synapse->DA_reuptake Normal State DA_receptors Dopamine Receptors DA_synapse->DA_receptors Increased Binding Reward_Signal Reward Signaling Cascade DA_receptors->Reward_Signal Modafinil This compound Modafinil->DAT Blocks

Caption: Proposed mechanism of this compound action.

G cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning cluster_analysis Analysis PreTest Day 1: Baseline Preference Test (Free exploration of both chambers) Drug_Day Drug Days (e.g., 2, 4, 6, 8) Administer this compound Confine to one chamber PreTest->Drug_Day Saline_Day Saline Days (e.g., 3, 5, 7, 9) Administer Saline Confine to opposite chamber PreTest->Saline_Day PostTest Day 10: Final Preference Test (Drug-free, free exploration) Drug_Day->PostTest Saline_Day->PostTest Analysis Compare time spent in drug-paired chamber between Pre- and Post-Test PostTest->Analysis

Caption: Experimental workflow for Conditioned Place Preference.

G Start Start: Rats trained to self-administer cocaine Pretreatment Pretreatment Phase: Administer this compound or Vehicle Start->Pretreatment Cocaine_Session Cocaine Self-Administration Session: Rats have access to cocaine lever Pretreatment->Cocaine_Session Measure Measure: Number of cocaine infusions Cocaine_Session->Measure Analysis Analysis: Compare cocaine intake between This compound and Vehicle groups Measure->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Logical workflow for a drug interaction study.

Potential Outcomes and Interpretation

  • Low Abuse Potential: If this compound shows weaker reinforcing effects (lower self-administration rates and CPP scores) compared to cocaine, it may have a lower abuse potential.

  • Therapeutic Efficacy: If pretreatment with this compound reduces cocaine self-administration, it suggests the compound could be a viable candidate for treating cocaine addiction.

  • Atypical Profile: A dissociation between locomotor activation and reinforcing effects (e.g., increased activity without significant CPP or self-administration) would align with the "atypical" profile of modafinil and could be a favorable characteristic for a therapeutic agent.

Conclusion

The application of this compound in models of psychostimulant addiction presents a promising area of research. By employing the standardized protocols outlined in these notes, researchers can systematically evaluate its pharmacological profile, abuse liability, and therapeutic potential. The data generated will be crucial for determining if this compound offers an improved safety and efficacy profile compared to existing treatment strategies for psychostimulant use disorders.

References

Application Notes and Protocols for Eugeroics: A Review of Modafinil as an Analog for 4-Chloro Modafinil Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available scientific literature and clinical data regarding the long-term administration of 4-Chloro modafinil (also known as CRL-40,940 or flmodafinil). As such, establishing detailed and safe long-term administration protocols is not possible at this time. The information provided herein pertains to the well-researched analog, modafinil, and is intended to serve as a reference for researchers and drug development professionals. Under no circumstances should this information be extrapolated to suggest or endorse the long-term use of this compound in humans without rigorous, controlled clinical trials.

Introduction

This compound is a bisfluoro analog of modafinil, a wakefulness-promoting agent approved for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] While this compound is available for purchase online and is sometimes marketed as a more potent nootropic, it is not approved by the FDA and lacks comprehensive human trials to establish its safety and efficacy, particularly for long-term use.[1] This document provides a detailed overview of the long-term administration protocols, pharmacokinetics, and safety profile of modafinil as a scientifically vetted comparator. This information is intended to guide researchers in understanding the types of studies and data necessary to characterize a novel compound like this compound.

Part 1: Modafinil Long-Term Administration and Pharmacokinetics

Long-term studies of modafinil have demonstrated its general tolerability and sustained efficacy in the treatment of excessive daytime sleepiness.[2][3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data from long-term studies of modafinil.

Table 1: Pharmacokinetic Parameters of Modafinil

ParameterValueReference
Bioavailability40-65%[4]
Peak Plasma Concentration (Tmax)2-4 hours[5][6]
Elimination Half-Life12-15 hours[5][6][7]
Protein Binding~60% (mainly to albumin)[4]
MetabolismHepatic (amide hydrolysis, CYP450 oxidation)[5][6]
ExcretionPrimarily renal (<10% as unchanged drug)[6][8]

Table 2: Long-Term Efficacy of Modafinil in Narcolepsy (40-week study)

Efficacy MeasureBaseline (Mean ± SEM)Week 40 (Mean ± SEM)p-valueReference
Epworth Sleepiness Scale (ESS)16.5 ± 0.212.4 ± 0.2<0.001[3]
Clinical Global Impression of Change (% "much" or "very much" improved)N/A58%N/A[3]

Part 2: Experimental Protocols for Assessing Long-Term Effects of Eugeroics

The following are generalized protocols based on methodologies used in clinical trials of modafinil. These can serve as a template for designing preclinical and clinical studies for new chemical entities like this compound.

Protocol 1: Murine Model for Long-Term Wakefulness and Safety Assessment
  • Objective: To evaluate the long-term efficacy and safety of a test compound in promoting wakefulness and to assess potential adverse effects.

  • Subjects: C57BL/6J mice (male, 8-10 weeks old).

  • Methodology:

    • Implant telemetry devices for continuous monitoring of electroencephalogram (EEG) and electromyogram (EMG) to determine sleep-wake states.

    • Allow a 2-week recovery period post-surgery.

    • Administer the test compound or vehicle control orally once daily for 90 days.

    • Record EEG/EMG data continuously to analyze wakefulness duration, sleep architecture, and sleep rebound.

    • Conduct weekly assessments of body weight, food and water intake, and general health.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform histopathological examination of major organs (liver, kidney, heart, brain).

  • Data Analysis: Compare changes in wakefulness, sleep parameters, and safety markers between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).

Protocol 2: Human Clinical Trial for Long-Term Efficacy and Safety
  • Objective: To assess the long-term efficacy and safety of a test compound in patients with excessive daytime sleepiness.

  • Study Design: A 40-week, open-label, extension study following a 9-week, double-blind, placebo-controlled trial.

  • Participants: Adult patients with a confirmed diagnosis of narcolepsy.

  • Methodology:

    • Enroll patients who have completed a preceding short-term trial.

    • Administer the test compound at a flexible dose (e.g., 200-400 mg daily) based on clinical response and tolerability.

    • Conduct efficacy assessments at baseline and at specified intervals (e.g., weeks 2, 8, 24, and 40) using validated scales such as the Epworth Sleepiness Scale (ESS) and the Clinical Global Impression of Change (CGI-C).[3]

    • Monitor adverse events at each visit through patient reporting and clinical evaluation.

    • Collect vital signs and conduct laboratory safety tests (hematology, clinical chemistry, urinalysis) at regular intervals.

  • Data Analysis: Analyze changes in efficacy scores from baseline to each time point using paired t-tests or mixed-effects models. Summarize the incidence and severity of adverse events.

Part 3: Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Modafinil

Modafinil's precise mechanism of action is not fully elucidated, but it is known to influence several neurotransmitter systems.[9][10] It acts as a weak dopamine reuptake inhibitor and may also modulate norepinephrine, serotonin, glutamate, and GABA levels in the brain.[5][9][11]

Modafinil_Signaling_Pathway Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Norepinephrine ↑ Norepinephrine Modafinil->Norepinephrine Serotonin ↑ Serotonin Modafinil->Serotonin Glutamate ↑ Glutamate Modafinil->Glutamate GABA ↓ GABA Modafinil->GABA Dopamine ↑ Extracellular Dopamine Wakefulness Promotes Wakefulness Dopamine->Wakefulness Norepinephrine->Wakefulness Glutamate->Wakefulness GABA->Wakefulness

Caption: Putative signaling pathway of modafinil's wakefulness-promoting effects.

Experimental Workflow for a Novel Eugeroic

The following diagram illustrates a logical workflow for the preclinical and clinical development of a novel wakefulness-promoting agent.

Eugeroic_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical In_vitro In vitro Studies (Receptor Binding, Enzyme Assays) Animal_PK Animal Pharmacokinetics (ADME) In_vitro->Animal_PK Animal_Efficacy Animal Efficacy Models (e.g., Murine Sleep Studies) Animal_PK->Animal_Efficacy Tox Toxicology Studies (Acute and Chronic) Animal_Efficacy->Tox Phase_I Phase I (Safety, PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Efficacy and Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy and Safety Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA

Caption: A generalized workflow for the development of a novel eugeroic agent.

Conclusion

While this compound may be of interest to the research community, the current lack of published data on its long-term effects necessitates a cautious and systematic approach to its investigation. The established protocols and extensive data available for its analog, modafinil, provide a valuable framework for designing future studies. Researchers and drug development professionals are urged to prioritize rigorous preclinical and clinical evaluations to ensure the safety and efficacy of any new chemical entity before considering its long-term administration.

References

Application Note: Optimized Tissue Preparation for the Quantitative Analysis of 4-Chloro Modafinil Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro modafinil (also known as CRL-40,940 or Flmodafinil) is a bis(p-fluoro) derivative of modafinil, a wakefulness-promoting agent.[1][2] It is under investigation for its potential as a psychotonic and eugeroic compound with higher potency than its parent compound.[1] Understanding the distribution of a drug within various tissues is a cornerstone of pharmacokinetic and pharmacodynamic (PK/PD) studies, providing critical insights into its efficacy, potential toxicity, and mechanism of action. Accurate quantification of this compound in different biological matrices is therefore essential for preclinical and clinical research.

This application note provides detailed protocols for the preparation of various tissue samples (e.g., brain, liver, plasma) for the accurate quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

Pre-Analytical Considerations

Consistent and careful pre-analytical handling is paramount to ensure the integrity of the analyte and the reliability of the results.

  • Animal Model Selection: The choice of animal model should be appropriate for the research question. Rodent models (rats, mice) are commonly used for initial PK studies.

  • Dosing and Sample Collection: Administer this compound via the desired route. Collect blood and tissues at predetermined time points post-administration to capture the absorption, distribution, and elimination phases.[4]

  • Tissue Harvesting: Euthanize the animal according to approved ethical protocols. Perfuse the animal with ice-cold saline to remove blood from the tissues, which could otherwise interfere with the analysis. Promptly excise the tissues of interest (e.g., brain, liver, kidneys, heart).

  • Sample Storage: Immediately flash-freeze the collected tissue samples in liquid nitrogen to halt metabolic activity and prevent degradation of the analyte.[5] Store samples at -80°C until analysis. Plasma should be separated from whole blood by centrifugation and stored at -80°C.

Experimental Protocols

The following protocols are based on established methods for the analysis of modafinil and its analogs, which are directly applicable to this compound.[3][6][7]

Protocol 1: Tissue Homogenization

This protocol describes the mechanical disruption of tissue to release the analyte into a liquid matrix for subsequent extraction.

Materials and Reagents:

  • Frozen tissue sample

  • Ice-cold homogenization buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Bead mill homogenizer (e.g., Bullet Blender™) or Potter-Elvehjem homogenizer

  • Stainless steel or glass beads (for bead mill)[8]

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Place the tissue into a pre-chilled microcentrifuge tube.

  • Add an appropriate volume of ice-cold homogenization buffer. A common ratio is 1:4 (w/v), for example, 400 µL of buffer for 100 mg of tissue.[8][9]

  • If using a bead mill, add a volume of beads equal to the tissue mass.[8]

  • Homogenize the tissue until no visible particulates remain. For a bead mill, this may take 3-5 minutes at a medium-high speed setting.[8] For a Potter-Elvehjem homogenizer, perform 10-15 strokes. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[9]

  • Carefully collect the supernatant (tissue homogenate) for the extraction step.

Protocol 2: Analyte Extraction (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing proteins that can interfere with LC-MS/MS analysis.[10][11][12]

Materials and Reagents:

  • Tissue homogenate or plasma sample

  • Internal Standard (ISTD) working solution (e.g., Modafinil-d5 or a structurally similar compound)[3]

  • Ice-cold acetonitrile (ACN) containing 0.1% formic acid

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Pipette a known volume (e.g., 100 µL) of tissue homogenate or plasma into a clean microcentrifuge tube.

  • Spike the sample with a small volume (e.g., 10 µL) of the ISTD working solution. The ISTD corrects for variability during sample preparation and analysis.[3]

  • Add at least three volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate the proteins.[3][12]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[3][13]

  • Incubate the samples at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[3]

  • Carefully transfer the clear supernatant, which contains the analyte and ISTD, to a clean autosampler vial for LC-MS/MS analysis.[13]

Data Presentation

Quantitative data from tissue distribution studies should be presented clearly. Below are example tables based on typical data for modafinil, which can be adapted for this compound.

Table 1: Example LC-MS/MS Parameters for Modafinil Analysis This table provides a starting point for method development for this compound. Parameters will require optimization.

Parameter Setting Reference
Chromatography
Column C18 Column (e.g., 50 mm × 2.1 mm, 1.7 µm) [3]
Mobile Phase A 0.1% Formic Acid in Water [7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid [7]
Flow Rate 0.5 - 0.7 mL/min [7]
Column Temperature 40°C [3]
Injection Volume 2-5 µL [3][7]
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive [3]
Scan Type Multiple Reaction Monitoring (MRM) [3]
Capillary Voltage 3.1 kV [3][14]
Source Temperature 150°C [3][14]
Desolvation Temp. 500°C [14]
MRM Transition (Modafinil) m/z 274.1 → 167.2 [7][14]

| MRM Transition (ISTD) | m/z 279.1 → 167.1 (for Modafinil-d5) | |

Table 2: Example Tissue Distribution Data Format (Hypothetical data for this compound)

Tissue Concentration (ng/g or ng/mL) ± SD Brain/Plasma Ratio
Plasma 1500 ± 120 -
Brain 3200 ± 250 2.13
Liver 8500 ± 600 5.67
Kidney 6700 ± 510 4.47

| Heart | 2100 ± 180 | 1.40 |

Visualizations

Diagrams illustrating workflows and pathways aid in understanding the experimental process and the compound's mechanism.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis Dosing Animal Dosing Harvest Tissue Harvesting & Flash Freezing Dosing->Harvest Store Storage at -80°C Harvest->Store Homogenize Tissue Homogenization Store->Homogenize Extract Protein Precipitation & Extraction Homogenize->Extract Supernatant Collect Supernatant Extract->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Overall experimental workflow for tissue analysis.

G Tissue 1. Weigh Frozen Tissue Buffer 2. Add Homogenization Buffer (e.g., 1:4 w/v) Tissue->Buffer Homog 3. Homogenize (Bead Mill / Mechanical) Buffer->Homog Spin1 4. Centrifuge to Pellet Debris (10,000 x g, 10 min, 4°C) Homog->Spin1 Super1 5. Collect Supernatant (Tissue Homogenate) Spin1->Super1 ISTD 6. Add Internal Standard (ISTD) Super1->ISTD ACN 7. Add Cold Acetonitrile (ACN) (e.g., 3 volumes) ISTD->ACN Vortex 8. Vortex to Precipitate Protein ACN->Vortex Spin2 9. Centrifuge to Pellet Protein (13,000 rpm, 10 min, 4°C) Vortex->Spin2 Super2 10. Transfer Supernatant to Autosampler Vial Spin2->Super2 Analysis Ready for LC-MS/MS Super2->Analysis

Caption: Logical flow of the sample preparation protocol.

G Modafinil This compound DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits DA_reuptake Dopamine Reuptake Modafinil->DA_reuptake Blocks DAT->DA_reuptake Mediates Synaptic_DA Increased Synaptic Dopamine DA_reuptake->Synaptic_DA Leads to Wakefulness Increased Wakefulness & Cognitive Function Synaptic_DA->Wakefulness Promotes

Caption: Presumed signaling pathway of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of various tissues for the quantitative analysis of this compound. Adherence to these methodologies, particularly with respect to pre-analytical handling and extraction efficiency, is crucial for obtaining accurate and reproducible data. The provided LC-MS/MS parameters serve as a validated starting point for method development, which will be essential for elucidating the pharmacokinetic profile and tissue distribution of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro Modafinil Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Chloro modafinil in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its strong solubilizing capacity for a wide range of compounds and its compatibility with most cell-based assays at low final concentrations. Based on available data, this compound is soluble in DMSO at a concentration of up to 10 mg/mL. Other potential organic solvents include dimethylformamide (DMF) and ethanol, with reported solubilities of 5 mg/mL and 10 mg/mL, respectively.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out" or solvent-shift precipitation, is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.

  • Use Pre-warmed Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Temperature changes can affect solubility.

  • Employ Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Increase Mixing Efficiency: When diluting, add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and uniform dispersion.

Q3: What is the maximum concentration of this compound I can use in my cell-based assay?

A3: The maximum applicable concentration is limited by its solubility in the final assay medium and its potential for cytotoxicity. This compound is reported to be insoluble in aqueous solutions like Phosphate-Buffered Saline (PBS) at pH 7.2. Therefore, the final concentration will be significantly lower than the stock solution concentration. It is crucial to perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation and moisture absorption by the DMSO, which can reduce the solubility of this compound. Ensure the vials are tightly sealed to prevent moisture contamination.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer/media. The concentration of this compound exceeds its solubility limit in the aqueous environment.- Decrease the final concentration of the compound.- Increase the final DMSO concentration (while staying within the tolerated limit for your cells, typically <0.5%).- Perform serial dilutions in the aqueous buffer/media.
The solution appears cloudy or hazy after dilution. Formation of fine precipitate or aggregates.- Visually inspect a sample under a microscope to confirm the presence of a precipitate.- Filter the final working solution through a sterile 0.22 µm syringe filter to remove aggregates.- Consider using a co-solvent in your final dilution, if compatible with your assay.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable effective concentrations of the compound.- Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution.- Ensure the stock solution is completely thawed and vortexed before preparing dilutions.- Perform a solubility test to confirm the maximum soluble concentration in your specific assay medium (see Protocol 1).
Observed cytotoxicity in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high for the cells.- Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically <0.5% for DMSO).- Always include a vehicle control with the same final concentration of the solvent used in the highest drug concentration wells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility
Dimethyl sulfoxide (DMSO)10 mg/mL
Dimethylformamide (DMF)5 mg/mL
Ethanol10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)Insoluble
WaterPoorly soluble
IsopropanolSoluble to 1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 307.8 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, you will need 3.078 mg of this compound for every 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex for 30-60 seconds. Visually inspect the solution to ensure the compound has completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Vortex the stock solution: Gently vortex the stock solution to ensure it is fully dissolved and homogenous before use.

  • Prepare serial dilutions (recommended):

    • To minimize precipitation, it is best to perform serial dilutions. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of media, you can first prepare an intermediate dilution.

    • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Vortex gently.

    • From this 100 µM intermediate solution, take 100 µL and add it to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration.

  • Direct dilution (for low concentrations):

    • For very low final concentrations, direct dilution may be possible. For example, to achieve a 1 µM final concentration in 1 mL of media, add 0.1 µL of the 10 mM stock solution to 1 mL of pre-warmed media. Ensure rapid mixing.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

  • Visual Inspection: Before adding the working solutions to your cells, visually inspect them for any signs of precipitation.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Stock Aliquot vortex_stock Vortex Stock thaw->vortex_stock serial_dilute Perform Serial Dilutions in Medium vortex_stock->serial_dilute prewarm Pre-warm Cell Culture Medium prewarm->serial_dilute add_to_cells Add to In Vitro Assay serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed? conc Concentration > Solubility Limit start->conc Yes temp Temperature Shift start->temp solvent Solvent Shift start->solvent ph pH Incompatibility start->ph lower_conc Lower Final Concentration conc->lower_conc prewarm Pre-warm Medium temp->prewarm serial_dilute Serial Dilutions solvent->serial_dilute check_ph Check Medium pH ph->check_ph

Caption: Troubleshooting logic for precipitation issues.

Troubleshooting Poor Peak Shape in 4-Chloro Modafinil HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in the HPLC analysis of 4-Chloro modafinil. All recommendations are presented in a clear question-and-answer format to facilitate rapid problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: Peak tailing for this compound, a compound with a basic sulfinylacetamide moiety, is often due to secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a critical role. At a low pH (e.g., 3-4), the ionization of residual silanol groups is suppressed, minimizing their interaction with the protonated this compound, which generally results in a better, more symmetrical peak shape.

Q3: Can the sample solvent affect my peak shape?

A3: Yes, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting. It is always best to dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.

Q4: Why am I seeing split peaks?

A4: Split peaks can arise from several issues, including a partially blocked column inlet frit, a column void (a channel in the packing material), or co-elution with an interfering compound.

Troubleshooting Guides

This section provides detailed solutions to specific peak shape problems you may encounter during your this compound HPLC analysis.

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound. Here are the primary causes and their solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase to around 3-4 will suppress the ionization of residual silanol groups on the column packing, reducing their interaction with the analyte. You can achieve this by adding a small amount of an acid like formic acid or acetic acid to your mobile phase.

    • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped C18 columns are designed to shield the analyte from residual silanols, thus improving peak shape for basic compounds.

    • Solution 3: Add a Competing Base. Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Column Overload:

    • Solution: Injecting too high a concentration of your sample can lead to peak distortion. Try reducing the sample concentration or the injection volume.

  • Column Contamination:

    • Solution: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing. Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants. Using a guard column can also help protect your analytical column.

Issue 2: Peak Fronting

Question: My this compound peak is fronting. What could be the cause and how do I resolve it?

Answer:

Peak fronting, where the beginning of the peak is broader than the end, is less common but can be caused by the following:

  • Sample Solvent Incompatibility:

    • Solution: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase with a high aqueous component), it can cause the analyte to move too quickly at the beginning of the column. Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse:

    • Solution: Operating the column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to peak fronting. This usually results in a sudden and significant change in peak shape and retention time. If you suspect column collapse, the column will likely need to be replaced. Always operate within the manufacturer's specified limits.

Issue 3: Split Peaks

Question: I am observing split peaks for this compound. What should I do?

Answer:

Split peaks can be indicative of a few problems:

  • Partially Blocked Inlet Frit:

    • Solution: A clogged inlet frit can cause the sample to be distributed unevenly onto the column. If permitted by the manufacturer, you can try back-flushing the column to dislodge any particulates. Using an in-line filter can help prevent this issue.

  • Column Void:

    • Solution: A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak. This usually indicates a damaged column that needs to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended physical and chemical limits.

  • Sample Solvent/Mobile Phase Mismatch:

    • Solution: Injecting a sample in a solvent that is not miscible with the mobile phase can lead to peak splitting. Ensure your sample solvent is fully miscible with the mobile phase. The best practice is to use the mobile phase as the sample solvent.

Quantitative Data Summary

The following table provides a recommended starting HPLC method for the analysis of this compound, derived from established methods for the parent compound, modafinil.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Diluent Mobile Phase

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Acetonitrile:Water)
  • Measure 450 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1 mL of formic acid to the water.

  • Add 550 mL of HPLC-grade acetonitrile.

  • Mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or helium sparging) before use.

Protocol 2: Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • This will give you a stock solution of 100 µg/mL. Further dilutions can be made as required using the mobile phase.

Protocol 3: Column Flushing Procedure
  • Disconnect the column from the detector.

  • Set the pump flow rate to 0.5 mL/min.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush the column with 20 column volumes of isopropanol.

  • Flush the column with 20 column volumes of hexane (for highly non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of your mobile phase without the buffer/acid.

  • Finally, equilibrate the column with your working mobile phase for at least 30 minutes or until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing fronting Is the peak fronting? start->fronting split Are there split peaks? start->split adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->adjust_ph Yes use_endcapped Use End-Capped Column adjust_ph->use_endcapped Still Tailing add_base Add Competing Base (e.g., TEA) use_endcapped->add_base Still Tailing reduce_conc Reduce Sample Concentration/Volume add_base->reduce_conc Still Tailing end_node Symmetrical Peak reduce_conc->end_node check_solvent Check Sample Solvent (Dissolve in Mobile Phase) fronting->check_solvent Yes check_column Check for Column Collapse check_solvent->check_column Still Fronting check_column->end_node check_frit Check/Clean Inlet Frit split->check_frit Yes check_void Check for Column Void check_frit->check_void Still Split check_void->end_node

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Experimental_Workflow prep_mobile_phase 1. Prepare Mobile Phase (e.g., ACN:H2O with 0.1% FA) prep_sample 2. Prepare Sample (Dissolve in Mobile Phase) prep_mobile_phase->prep_sample equilibrate_column 3. Equilibrate Column prep_sample->equilibrate_column inject_sample 4. Inject Sample equilibrate_column->inject_sample analyze_data 5. Analyze Chromatogram inject_sample->analyze_data

Caption: General experimental workflow for this compound HPLC analysis.

Technical Support Center: Optimizing Mobile Phase for 4-Chloro Modafinil Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the mobile phase for the chromatographic analysis of 4-Chloro modafinil (CRL-40,940). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: Common Chromatographic Issues

This guide provides solutions to common problems that may arise during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: Residual silanol groups on the stationary phase interacting with the analyte.[1] - Column Overload: Injecting too high a concentration of the analyte.[1] - Column Contamination: Buildup of strongly retained compounds.[1]- Adjust Mobile Phase pH: Lowering the pH (e.g., to 3) can protonate silanol groups, reducing unwanted interactions.[1] - Use an End-Capped Column: These columns have fewer accessible silanol groups.[1] - Reduce Sample Concentration or Injection Volume. [1] - Flush the Column: Use a strong solvent like 100% acetonitrile or methanol to clean the column.[1]
Peak Fronting - Sample Overload: Exceeding the column's loading capacity. - Sample Solvent/Mobile Phase Mismatch: The sample is dissolved in a solvent stronger than the mobile phase.- Decrease the amount of sample injected. - Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Partially Blocked Frit: The inlet frit of the column is clogged.[1] - Sample Solvent/Mobile Phase Immiscibility: The sample solvent does not mix well with the mobile phase.[1] - Co-elution with an Interfering Compound. [1]- Back-flush the column (if permitted by the manufacturer). [1] - Ensure the sample solvent is miscible with the mobile phase. [1] - Adjust the mobile phase composition or gradient to improve resolution. [1]
Poor Resolution - Incorrect Mobile Phase Composition: Suboptimal pH, ionic strength, or organic modifier concentration.[2] - Column Degradation: Loss of stationary phase integrity.[2]- Optimize Mobile Phase: Adjust the pH and organic modifier percentage. Consider using a gradient elution.[2] - Replace the column.
Inconsistent Retention Times - Pump Malfunction: Inconsistent flow rate.[3] - Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase.[3] - Leaks in the System. [2]- Check the HPLC pump for leaks and ensure a consistent flow rate. [3] - Equilibrate the column for a sufficient time before injection. [3] - Inspect all fittings and connections for leaks. [2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[1] A common practice is to acidify the aqueous component with a small amount of an acid like formic acid or acetic acid to improve peak shape.[1] For example, a mobile phase of water with 0.1% formic acid and acetonitrile is a reasonable starting condition, which can then be optimized.[2]

Q2: What type of HPLC column is recommended for this compound?

A reversed-phase C18 column is the most commonly used and recommended column for the analysis of modafinil and its analogs.[1] To minimize peak tailing, which can be an issue with basic compounds like modafinil, using a high-purity, end-capped C18 column is advisable.[1]

Q3: How does the mobile phase pH affect the chromatography of this compound?

The pH of the mobile phase is a critical parameter. This compound, being structurally similar to modafinil, is expected to be a weak base.

  • At low pH (e.g., 3-4): The molecule will be protonated, leading to good retention on a C18 column. A low pH also suppresses the ionization of residual silanol groups on the column packing, which helps to produce sharper, more symmetrical peaks.[1]

  • As pH increases: The retention time will likely decrease as the molecule becomes less protonated.

Therefore, careful control of the mobile phase pH is essential for achieving reproducible results and optimal separation.

Q4: Can I use a gradient elution for the analysis of this compound?

Yes, a gradient elution can be very effective, especially when analyzing this compound in the presence of other related compounds or impurities. A gradient allows for the separation of compounds with a wider range of polarities in a single run. A typical gradient might start with a lower percentage of the organic modifier (e.g., acetonitrile) and gradually increase the concentration over the course of the analysis.

Q5: Is chiral separation important for this compound?

Yes, like modafinil, this compound is a chiral molecule. Since the pharmacological activity of enantiomers can differ, it is often necessary to perform chiral separations.[4] This typically requires a specialized chiral stationary phase (CSP) column. Mobile phases for chiral separations often consist of mixtures of hexane with alcohols like ethanol or isopropanol, sometimes with a small amount of an additive like triethylamine (TEA) to improve peak shape.[5][6]

Experimental Protocols

Validated LC-HRMS Method for this compound

This method was developed for the separation of modafinil and four of its analogs, including this compound.[1][2]

  • Column: Thermo Hypersil Gold C18[2]

  • Mobile Phase: A 90:10 mixture of water:acetonitrile containing 0.1% formic acid.[2]

  • Detection: High-Resolution Mass Spectrometry (HRMS)[2]

Sample Preparation:

  • Weigh 100 mg of the sample powder.

  • Add 20 mL of acetonitrile and shake for 30 minutes.

  • Allow the mixture to settle.

  • Dilute 10 µL of the supernatant to 50 mL with the mobile phase.[2]

Quantitative Data Summary

The following tables provide a summary of physicochemical properties and typical chromatographic parameters relevant to the analysis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₄ClNO₂S[7]
Molecular Weight 307.8 g/mol [7]
Solubility - DMF: 5 mg/ml - DMSO: 10 mg/ml - Ethanol: 10 mg/ml - PBS (pH 7.2): Insoluble[7]

Table 2: Example HPLC Method Parameters for Modafinil (Analogous Compound)

ParameterMethod 1Method 2
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm)Symmetry C18 (250 x 4.6 mm)
Mobile Phase Acetonitrile, Methanol, and BufferPhosphate buffer (pH 3.0) and Acetonitrile (60:40)
Detection UVUV at 225 nm
Reference [1][5]

Visualizations

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound chromatography.

MobilePhaseOptimization start Start: Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., C18) start->select_column initial_mp Initial Mobile Phase (e.g., ACN/H2O with 0.1% FA) select_column->initial_mp run_initial Run Initial Isocratic/Gradient initial_mp->run_initial evaluate Evaluate Chromatogram (Peak Shape, Resolution) run_initial->evaluate optimize_organic Optimize Organic Modifier % evaluate->optimize_organic Poor Resolution optimize_ph Optimize pH evaluate->optimize_ph Peak Tailing optimize_gradient Optimize Gradient Profile evaluate->optimize_gradient Multiple Peaks good_separation Good Separation? evaluate->good_separation Good Peaks optimize_organic->run_initial optimize_ph->run_initial optimize_gradient->run_initial good_separation->optimize_organic No end End: Final Method good_separation->end Yes

Caption: A workflow for systematic mobile phase optimization.

References

addressing 4-Chloro modafinil degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 4-Chloro-modafinil in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Chloro-modafinil in solution?

The stability of 4-Chloro-modafinil in solution can be influenced by several environmental and chemical factors. While specific data for 4-Chloro-modafinil is limited, based on the known stability of modafinil and general principles of drug stability, the primary factors include:

  • pH: Solutions with high or low pH can catalyze hydrolytic degradation. Modafinil, a related compound, has been shown to degrade in both acidic and alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2][3] It is advisable to store solutions in amber vials or in the dark.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[1][3]

  • Solvent Type: The choice of solvent can impact stability. While specific compatibilities for 4-Chloro-modafinil are not extensively documented, it is known to be soluble in DMF, DMSO, and ethanol.[4] The reactivity of the solvent with the molecule should be considered.

Q2: What are the likely degradation products of 4-Chloro-modafinil?

Based on the degradation pathways of modafinil, the primary degradation products of 4-Chloro-modafinil are expected to be:

  • 4-Chloro-modafinil Acid: Formed through the hydrolysis of the amide group. This is a major metabolite of modafinil.[5][6]

  • 4-Chloro-modafinil Sulfone: Resulting from the oxidation of the sulfoxide group.[5][6]

Other potential degradation products could arise from further reactions, but these two are the most probable based on existing data for the parent compound.

Q3: How can I monitor the degradation of 4-Chloro-modafinil in my experiments?

Several analytical techniques can be employed to monitor the degradation of 4-Chloro-modafinil and quantify its concentration over time. These methods are widely used for the analysis of modafinil and its related substances[7][8]:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for separating and quantifying the parent drug from its degradation products.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and specificity, allowing for the identification and quantification of both the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While effective, it's important to be aware that thermal degradation can occur in the GC injector, potentially leading to misleading results.[11][12]

  • UV-Visible Spectrophotometry: A simpler and more accessible method, though it may lack the specificity to distinguish between the parent drug and its degradation products if their absorption spectra overlap.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of 4-Chloro-modafinil concentration in solution. Inappropriate pH of the solution. Buffer the solution to a neutral pH (around 7.0-7.4) to minimize acid or base-catalyzed hydrolysis.
High storage temperature. Store solutions at recommended low temperatures, such as 2-8°C or -20°C, to slow down degradation kinetics.[4]
Exposure to light. Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil. Store in a dark place.
Oxidative degradation. De-gas solvents before use to remove dissolved oxygen. Consider adding antioxidants if compatible with the experimental setup.
Appearance of unknown peaks in chromatograms. Formation of degradation products. Use LC-MS to identify the mass of the unknown peaks and compare them to the expected masses of degradation products like 4-Chloro-modafinil acid and sulfone.
Thermal degradation in GC injector. If using GC-MS, lower the injector temperature to the minimum required for volatilization. Consider using a less thermally labile derivatization agent. Alternatively, switch to an LC-based method.[11][12]
Inconsistent results between experimental runs. Variability in solution preparation. Ensure consistent and accurate preparation of all solutions, including buffers and drug concentrations. Use calibrated equipment.
Inconsistent storage conditions. Maintain strict control over storage conditions (temperature, light exposure) for all samples and standards.

Experimental Protocols

Stability Testing of 4-Chloro-modafinil in Solution (Example Protocol)

This protocol outlines a general procedure for assessing the stability of 4-Chloro-modafinil under various stress conditions.

1. Materials:

  • 4-Chloro-modafinil reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation

  • Hydrogen peroxide (H₂O₂) for oxidative degradation

  • Calibrated analytical balance, volumetric flasks, and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator and photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of 4-Chloro-modafinil and dissolve it in a suitable solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

  • Oxidative Degradation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (pH 7) and expose to high temperature (e.g., 80°C).

  • Photodegradation: Dilute the stock solution with a neutral buffer and expose to UV light in a photostability chamber.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a validated HPLC or LC-MS method to determine the remaining concentration of 4-Chloro-modafinil and the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation at each time point for each condition.

  • Determine the degradation kinetics (e.g., first-order, zero-order).

  • Identify and quantify the major degradation products.

Data Presentation

Table 1: Hypothetical Degradation of 4-Chloro-modafinil under Different Stress Conditions

Stress ConditionTime (hours)4-Chloro-modafinil Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C) 0100-
8754-Chloro-modafinil Acid
24404-Chloro-modafinil Acid
0.1 M NaOH (60°C) 0100-
8604-Chloro-modafinil Acid
24254-Chloro-modafinil Acid
3% H₂O₂ (RT) 0100-
8854-Chloro-modafinil Sulfone
24654-Chloro-modafinil Sulfone
UV Light (254 nm) 0100-
890Multiple minor products
2470Multiple minor products

Visualizations

cluster_main Potential Degradation Pathways of 4-Chloro-modafinil 4_Chloro_modafinil 4-Chloro-modafinil 4_Chloro_modafinil_Acid 4-Chloro-modafinil Acid 4_Chloro_modafinil->4_Chloro_modafinil_Acid Hydrolysis (Acid/Base) 4_Chloro_modafinil_Sulfone 4-Chloro-modafinil Sulfone 4_Chloro_modafinil->4_Chloro_modafinil_Sulfone Oxidation

Caption: Potential degradation pathways of 4-Chloro-modafinil.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxid.) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Data Analysis (% Degradation, Kinetics) Analyze->Data End Report Results Data->End

Caption: Workflow for assessing 4-Chloro-modafinil stability.

References

minimizing off-target effects of 4-Chloro modafinil in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 4-Chloro modafinil (CRL-40,940) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (CRL-40,940)?

A1: The primary mechanism of action for this compound is as a selective dopamine reuptake inhibitor (DRI).[1] It binds to the dopamine transporter (DAT) to block the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels.[1][2] This action is central to its wakefulness-promoting and cognitive-enhancing effects.[1][2]

Q2: What are the known binding affinities of this compound?

A2: this compound shows a primary affinity for the dopamine transporter (DAT). Its affinity for the serotonin transporter (SERT) is substantially lower, and it has negligible affinity for the sigma σ1 receptor at the concentrations tested in referenced studies.

Q3: Beyond DAT, what are potential off-target systems to consider based on related compounds like modafinil?

A3: While this compound is more selective than its parent compound, modafinil's broader mechanism may suggest areas for investigation. Modafinil has been shown to indirectly influence several neurotransmitter systems, including norepinephrine, serotonin, glutamate, GABA, and histamine.[3][4][5] Therefore, when using this compound, it is prudent to consider potential indirect or high-concentration off-target effects on these systems.

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: Minimizing off-target effects starts with careful experimental design. Key strategies include:

  • Dose-Response Studies: Use the lowest effective dose to achieve the desired on-target effect.

  • Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your animal model to ensure that concentrations remain within a selective range.

  • Selective Antagonists: Co-administer selective antagonists for suspected off-target receptors to see if this reverses specific, unintended behavioral or physiological effects.

  • Control Groups: Utilize comprehensive control groups, including vehicle controls, positive controls (e.g., a well-characterized DRI like methylphenidate), and negative controls.

  • Rational Drug Design: If developing analogues, use computational and structural biology tools to enhance specificity for the intended target.[6]

Troubleshooting Guide: Unexpected Phenotypes in Vivo Studies

Observed Issue / Unexpected Phenotype Potential Off-Target Cause Recommended Troubleshooting Steps
Hyperlocomotion or Stereotypy Excessive stimulation of the dopaminergic system (potentially beyond the intended therapeutic window) or spillover effects on norepinephrine transporter (NET).1. Perform a detailed dose-response curve to identify the minimal effective dose. 2. Analyze locomotor patterns (e.g., central vs. peripheral activity in an open field test) to differentiate anxiety from general hyperactivity. 3. Consider co-administration with a selective NET inhibitor to see if the phenotype is mimicked or occluded.
Anxiety-like Behaviors (e.g., thigmotaxis) Potential indirect modulation of the serotonergic or GABAergic systems. Modafinil has been noted to decrease GABA levels.[3]1. Use behavioral assays specific for anxiety (e.g., elevated plus maze, light-dark box). 2. Conduct in vivo microdialysis in relevant brain regions (e.g., amygdala, prefrontal cortex) to measure levels of serotonin and GABA following administration.
Disruption of Sleep-Wake Cycle While a wakefulness-promoter, excessive dosage or off-target effects on histamine or orexin systems could lead to profound insomnia or fragmented sleep.1. Perform electroencephalogram (EEG) and electromyogram (EMG) recordings to formally assess sleep architecture (e.g., latency to sleep, duration of REM and NREM sleep). 2. Administer the compound at different points in the animal's light-dark cycle to assess circadian influence.
Seizures or Hyperexcitability Potential imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. Modafinil can increase glutamate release in certain brain regions.[4]1. Immediately cease the experiment and re-evaluate the dosage; this is a sign of significant toxicity. 2. Use EEG to screen for sub-threshold seizure activity at lower doses. 3. Consider pretreating with a broad-spectrum anticonvulsant as a mechanistic probe, but not as a standard part of the protocol.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) & Uptake Inhibition (IC50, µM)

Compound Dopamine Transporter (DAT) Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Sigma σ1 Receptor Reference
This compound (CRL-40,940) Ki: 4,090 nMKi: 48,700 nMNot ReportedKi: >100,000 nM[7]
(S)-MK-26 (Modafinil Analog) IC50: 0.56 µMNot ReportedIC50: 63.51 µMNot Reported[8]
(R)-Modafinil (Armodafinil) Ki: 5,480 nMNot ReportedNot ReportedNot Reported[7]
Cocaine Ki: ~230-490 nMKi: ~740 nMKi: ~480 nMNot Reported[9]
Methylphenidate Ki: ~100 nMKi: ~100,000 nMKi: ~100 nMNot Reported[9]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and functional inhibition, respectively. Lower values indicate higher affinity/potency.

Experimental Protocols

Protocol 1: Assessing Off-Target Monoamine Transporter Occupancy

Objective: To determine if this compound, at a behaviorally effective dose, also occupies serotonin (SERT) or norepinephrine (NET) transporters in vivo.

Methodology:

  • Animal Model: Use a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Behaviorally effective dose of this compound.

    • Group 3: A selective SERT ligand (e.g., citalopram).

    • Group 4: A selective NET ligand (e.g., nisoxetine).

  • Procedure: a. Administer the compounds via the intended experimental route (e.g., intraperitoneal, oral gavage). b. After a predetermined time (based on peak plasma concentration from pharmacokinetic studies), euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum for DAT, prefrontal cortex for NET, dorsal raphe for SERT). c. Prepare brain tissue homogenates. d. Perform ex vivo binding assays using radiolabeled ligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET). e. Measure the displacement of the radioligand by the administered compound. Significant displacement in the SERT or NET assays would indicate off-target binding at the tested dose.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of dopamine (on-target) as well as serotonin and norepinephrine (off-target) in a specific brain region following administration of this compound.

Methodology:

  • Animal Model: Adult male rats stereotaxically implanted with a microdialysis guide cannula targeting the nucleus accumbens or prefrontal cortex.

  • Procedure: a. After recovery from surgery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). b. Collect baseline samples to establish stable neurotransmitter levels. c. Administer the vehicle or this compound. d. Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours. e. Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED). f. A significant increase in serotonin or norepinephrine levels would indicate an off-target effect.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways CRL40940 This compound DAT Dopamine Transporter (DAT) CRL40940->DAT Inhibits NET Norepinephrine Transporter (NET) CRL40940->NET Weak Inhibition? SERT Serotonin Transporter (SERT) CRL40940->SERT Very Weak Inhibition? Dopamine Extracellular Dopamine DAT->Dopamine Blocks Reuptake Postsynaptic Postsynaptic D1/D2 Receptors Dopamine->Postsynaptic Activates GABA_Glutamate GABA/Glutamate Systems Dopamine->GABA_Glutamate Indirect Modulation Therapeutic Therapeutic Effects (Wakefulness, Cognition) Postsynaptic->Therapeutic SideEffects Potential Side Effects (Anxiety, Hyperactivity) NET->SideEffects SERT->SideEffects GABA_Glutamate->SideEffects

Caption: On-target vs. potential off-target pathways of this compound.

Experimental_Workflow start Unexpected Phenotype Observed dose_check Step 1: Verify Dose & PK/PD start->dose_check behavioral_assay Step 2: Specific Behavioral Assays (e.g., EPM, OFT) dose_check->behavioral_assay microdialysis Step 3: In Vivo Microdialysis (Measure DA, NE, 5-HT, GABA) behavioral_assay->microdialysis ex_vivo Step 4: Ex Vivo Receptor Occupancy Assay microdialysis->ex_vivo analysis Step 5: Analyze Data ex_vivo->analysis conclusion Conclusion analysis->conclusion on_target Phenotype is likely due to on-target (DAT) overstimulation. -> Refine dose. conclusion->on_target If only DA is affected off_target Phenotype is linked to off-target system. -> Consider compound modification or alternative. conclusion->off_target If NE/5-HT/GABA affected

Caption: Troubleshooting workflow for unexpected in vivo effects.

References

adjusting 4-Chloro modafinil dosage to reduce side effects in animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of 4-Chloro modafinil and related analogs to mitigate side effects in animal models. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical analog of modafinil. It is also known as adrafinil impurity B. As a derivative of modafinil, it is expected to have stimulant and wakefulness-promoting properties. Researchers investigating novel nootropics may synthesize or encounter this compound.

Q2: What are the expected effects and side effects of this compound in animal models?

A2: While specific data on this compound is limited, its effects can be extrapolated from studies on modafinil and its analogs. Expected effects include increased locomotor activity and enhanced cognitive function.[1][2][3] Potential side effects, particularly at higher doses, may include hyperactivity, anxiety, and oxidative stress in the brain.[4][5]

Q3: What is the primary mechanism of action for modafinil and its analogs?

A3: The precise mechanism of action for modafinil is not fully understood, but it is known to be a weak dopamine reuptake inhibitor.[6][7][8] It also influences norepinephrine, serotonin, glutamate, and GABA systems, which contribute to its wakefulness-promoting effects.[7][9] It is hypothesized that this compound will share a similar mechanism.

Q4: Are there established dosage ranges for this compound in animals?

A4: There are no established dosage ranges specifically for this compound in the public domain. Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental goals, starting with very low doses and carefully monitoring for efficacy and toxicity.

Troubleshooting Guide: Managing Side Effects

Issue: Observed Hyperactivity and Stereotypical Behaviors

  • Question: My animals are exhibiting excessive locomotor activity and repetitive, non-functional behaviors after administration of a modafinil analog. How can I address this?

  • Answer:

    • Reduce the Dosage: This is the most critical first step. The observed behaviors are likely signs of central nervous system overstimulation, which is dose-dependent.

    • Optimize the Dosing Schedule: Consider the timing of administration relative to behavioral testing. The peak plasma concentration of modafinil is reached within 2-4 hours after oral administration.[10] Adjusting the timing may help align the desired effects with the testing window while minimizing peak-dose side effects.

    • Refine the Acclimation Period: Ensure animals are adequately habituated to the testing environment before drug administration to reduce novelty-induced hyperactivity which can be confounded with drug effects.

Issue: Signs of Anxiety or Distress

  • Question: The animals appear anxious, as indicated by increased vocalizations, freezing behavior, or avoidance of open areas in maze tests. What steps should I take?

  • Answer:

    • Lower the Dose: Anxiogenic-like effects are a known side effect of some modafinil derivatives.[11] A lower dose may provide the desired cognitive enhancement without inducing anxiety.

    • Assess Environmental Stressors: Ensure the housing and testing environments are calm and controlled. Minimize loud noises and sudden movements that could exacerbate anxiety.

    • Consider a Different Analog: If dose reduction does not resolve the issue, the specific pharmacological profile of this compound may be inherently anxiogenic. It may be necessary to test other analogs.

Issue: Lack of Efficacy at Non-Toxic Doses

  • Question: I am not observing the desired wakefulness-promoting or cognitive-enhancing effects at doses that do not produce side effects. What should I do?

  • Answer:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound sample. Impurities or degradation could affect its potency.

    • Evaluate the Route of Administration: The bioavailability of modafinil can vary.[6] Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently performed. The vehicle used to dissolve the compound should also be assessed for any inhibitory effects.

    • Re-evaluate the Behavioral Assay: The chosen test may not be sensitive enough to detect the compound's effects. Consider alternative or more challenging cognitive or wakefulness paradigms.

Data on Modafinil and Adrafinil Dosage in Animal Models

The following tables summarize dosages of modafinil and its prodrug adrafinil from various animal studies, which can serve as a reference for designing dose-ranging experiments for this compound.

Table 1: Modafinil Dosage and Effects in Rodents

Animal ModelDosage Range (mg/kg)Administration RouteObserved Effects & Side EffectsReference
Mice10 - 128IntraperitonealIncreased locomotor activity starting at 10 mg/kg. High doses increased impulsivity.[1][10]
Mice64OralIncreased spontaneous alternation, indicating improved working memory.[10]
Rats75, 150, 300Oral GavageIncreased locomotor activity at 300 mg/kg. Increased oxidative stress in the brain at higher doses.[4][5]
Rats10 - 32IntravenousDose-dependent increase in extracellular dopamine levels in the nucleus accumbens.[12]

Table 2: Adrafinil Dosage and Effects in Canines

| Animal Model | Dosage (mg/kg) | Administration Route | Observed Effects | Reference | | :--- | :--- | :--- | :--- | | Aged Beagle Dogs | 20 | Oral | Improved discrimination learning. |[2] | | Aged Beagle Dogs | 10 - 40 | Oral | Increased locomotor activity at doses of 20, 30, and 40 mg/kg. |[3] |

Experimental Protocols

Protocol 1: Dose-Ranging and Side Effect Monitoring in Mice

  • Animals: Use a sufficient number of male or female mice (e.g., n=8-10 per group) of a common strain (e.g., C57BL/6).

  • Groups:

    • Vehicle control (e.g., saline, DMSO, or other appropriate vehicle)

    • Low Dose this compound (e.g., 1 mg/kg)

    • Mid Dose this compound (e.g., 10 mg/kg)

    • High Dose this compound (e.g., 50 mg/kg)

    • Note: Initial doses should be selected based on a conservative fraction of the LD50 of related compounds, if known, or start with very low doses.

  • Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection).

  • Observation: Immediately after administration, observe the animals for acute signs of toxicity or distress for at least 4 hours. Record observations using a standardized scoring sheet (e.g., Irwin screen or a modified version).

  • Behavioral Assessment: At the expected time of peak effect (e.g., 30-60 minutes post-injection), place the animals in an open-field arena and record locomotor activity (distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).

  • Data Analysis: Analyze the data for statistically significant differences in activity and adverse effect scores between the dose groups and the vehicle control. This will help identify the minimal effective dose and the maximum tolerated dose.

Visualizations

Experimental_Workflow Experimental Workflow for Dosage Adjustment cluster_0 Phase 1: Dose-Ranging cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Adjustment start Start with Low Dose observe Observe for Side Effects (e.g., hyperactivity, anxiety) start->observe assess Assess Efficacy (e.g., locomotor activity, cognitive task) observe->assess decision Side Effects Present? assess->decision reduce_dose Reduce Dosage decision->reduce_dose Yes increase_dose Increase Dosage Cautiously decision->increase_dose No reduce_dose->observe increase_dose->observe optimal_dose Optimal Dose Identified increase_dose->optimal_dose

Caption: Workflow for adjusting this compound dosage.

Signaling_Pathway Hypothesized Signaling Pathway of Modafinil Analogs cluster_dat Dopamine System cluster_other Other Neurotransmitter Systems modafinil This compound dat Dopamine Transporter (DAT) modafinil->dat inhibits norepinephrine Norepinephrine modafinil->norepinephrine influences serotonin Serotonin modafinil->serotonin influences glutamate Glutamate modafinil->glutamate influences gaba GABA modafinil->gaba influences da_reuptake Dopamine Reuptake dat->da_reuptake facilitates ext_da Increased Extracellular Dopamine da_reuptake->ext_da is reduced, leading to wakefulness Wakefulness & Cognitive Enhancement ext_da->wakefulness norepinephrine->wakefulness serotonin->wakefulness glutamate->wakefulness gaba->wakefulness inhibitory effect on

Caption: Hypothesized mechanism of this compound.

References

Technical Support Center: 4-Chloro Modafinil Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-Chloro modafinil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield of Crude this compound

Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the oxidation of the thioacetamide intermediate, 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Incomplete Oxidation The thioacetamide intermediate has not been fully converted to the desired sulfoxide (this compound).- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[1] - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. The oxidation is often exothermic, so careful temperature control is crucial.[1]
Over-oxidation to Sulfone The desired sulfoxide has been further oxidized to the corresponding sulfone, 2-[[(4-chlorophenyl)phenylmethyl]sulfonyl]acetamide. This is a common byproduct and a primary reason for yield loss.- Controlled Addition of Oxidant: Add the oxidizing agent (e.g., hydrogen peroxide) dropwise and at a controlled rate to prevent localized high concentrations.[1] - Precise Temperature Control: Maintain a consistent and moderate temperature (e.g., 35-45°C) during the oxidation step.[1]
Suboptimal Starting Materials The purity of the starting 4-chlorobenzhydrol or the thioacetamide intermediate can impact the final yield.- Ensure Purity of Precursors: Use highly pure starting materials. Purify the thioacetamide intermediate if necessary before the oxidation step.
Losses During Workup Product may be lost during aqueous washes or extractions if the pH is not optimal.- Optimize pH during Extraction: Adjust the pH of the aqueous phase to minimize the solubility of this compound.

Issue 2: Presence of Impurities in the Final Product

Question: My purified this compound shows the presence of significant impurities. How can I identify and remove them?

Answer:

The most common impurities in this compound synthesis are the unreacted thioacetamide intermediate and the over-oxidized sulfone byproduct.

Identification and Removal of Common Impurities:

Impurity Identification Method Purification Strategy
2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide TLC, HPLC, Mass SpectrometryRecrystallization: This impurity is generally less polar than this compound. A suitable recrystallization solvent system should selectively crystallize the desired product. Column Chromatography: A silica gel column can be used to separate the less polar thioacetamide from the more polar sulfoxide.[2]
2-[[(4-chlorophenyl)phenylmethyl]sulfonyl]acetamide (Sulfone) TLC, HPLC, Mass SpectrometryRecrystallization: The sulfone is typically more polar than this compound. Careful selection of a recrystallization solvent can help in its removal. Column Chromatography: The polarity difference between the sulfoxide and sulfone allows for separation on a silica gel column.[2]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common synthetic route for this compound? A1: A common route involves the reaction of 4-chlorobenzhydrol with thiourea and chloroacetamide to form the intermediate 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide. This intermediate is then oxidized, typically with hydrogen peroxide in a suitable solvent like acetic acid, to yield this compound.[1]

  • Q2: How can I monitor the progress of the oxidation reaction? A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will show the disappearance of the less polar starting material spot and the appearance of the more polar product spot.

Purification

  • Q3: What are the recommended methods for purifying crude this compound? A3: The primary methods for purification are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.

  • Q4: How do I select a suitable solvent for the recrystallization of this compound? A4: An ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.[3] Given that this compound is a crystalline solid, common solvents to screen include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), or mixtures thereof with water or alkanes. For modafinil, solvents like acetone, acetonitrile, methanol, and ethyl acetate have been studied.[4]

  • Q5: What are the key parameters for successful column chromatography of this compound? A5: Key parameters include the choice of stationary phase (typically silica gel), the mobile phase (eluent), and the column loading.[2] A good starting point for the mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The ratio can be optimized using TLC to achieve good separation between the product and impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]acetamide (this compound)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide in glacial acetic acid.

  • Oxidation: While stirring, slowly add a solution of 30% hydrogen peroxide dropwise to the reaction mixture. Maintain the reaction temperature between 35-45°C. The addition should be controlled to prevent a rapid increase in temperature.[1]

  • Monitoring: Monitor the reaction by TLC until the starting thioacetamide is consumed.

  • Workup: Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with water until the filtrate is neutral. Dry the crude product under vacuum.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Thioacetamide_Intermediate 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide Start->Thioacetamide_Intermediate Amidation Oxidation Oxidation (e.g., H2O2 in Acetic Acid) Thioacetamide_Intermediate->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification_Choice Purity Check (TLC/HPLC) Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Significant Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Low_Yield Low_Yield Low Yield of this compound Cause1 Incomplete Oxidation Monitor reaction (TLC/HPLC) Increase reaction time/temp Low_Yield->Cause1 Cause2 Over-oxidation to Sulfone Control oxidant addition rate Maintain strict temperature control Low_Yield->Cause2 Cause3 Impure Starting Material Purify thioacetamide intermediate Low_Yield->Cause3 Cause4 Workup Losses Optimize pH during extraction Low_Yield->Cause4

References

Technical Support Center: Overcoming Low Yield in 4-Chloro Modafinil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro modafinil and improving yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Overall Yield of this compound

Q1: My overall yield of this compound is significantly lower than anticipated. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors throughout the synthetic sequence. Below are common causes and troubleshooting steps:

  • Suboptimal Synthesis of 4-Chlorobenzhydrol: The purity and yield of the starting material, 4-chlorobenzhydrol, are crucial. Incomplete reduction of 4-chlorobenzophenone or difficult purification can impact the subsequent steps.

    • Solution: Ensure the complete conversion of 4-chlorobenzophenone by monitoring the reaction with Thin Layer Chromatography (TLC). Employing effective purification methods like recrystallization or column chromatography for the resulting 4-chlorobenzhydrol is recommended.

  • Inefficient Thioacetic Acid Formation: The reaction between 4-chlorobenzhydrol and thioglycolic acid may be incomplete.

    • Solution: Ensure anhydrous conditions and consider using a catalyst like trifluoroacetic acid to drive the reaction to completion.[1] Monitoring the reaction progress by TLC is essential.

  • Incomplete Amidation: The conversion of 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid to the corresponding acetamide can be a source of yield loss.

    • Solution: Standard amidation procedures using reagents like thionyl chloride followed by ammonia, or coupling agents such as EDC with HOBt, can be optimized.[2] Ensure the reaction goes to completion before workup.

  • Over-oxidation to Sulfone: A primary cause of low yield is the over-oxidation of the desired sulfoxide (this compound) to the inactive sulfone byproduct.[3]

    • Solution: Carefully control the reaction temperature during the oxidation step, as higher temperatures can favor sulfone formation. The dropwise addition of the oxidizing agent (e.g., hydrogen peroxide) at a controlled rate is critical. Using a milder oxidizing agent or a catalytic system can also minimize over-oxidation.[3]

  • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

    • Solution: Minimize the number of transfer steps. Optimize the pH during extractions to prevent the loss of the product in the aqueous phase. For recrystallization, select an appropriate solvent system and control the cooling rate to maximize crystal recovery.

Issue 2: Formation of Impurities, Primarily the Sulfone Derivative

Q2: I am observing a significant amount of the sulfone impurity in my final product. How can I prevent its formation and remove it?

A2: The formation of the sulfone is a common challenge due to the over-oxidation of the sulfide intermediate.

Prevention:

  • Temperature Control: Maintain a strict and low-temperature profile during the oxidation step.

  • Controlled Addition of Oxidant: Add the oxidizing agent (e.g., hydrogen peroxide) slowly and in a controlled manner to avoid localized high concentrations.[3]

  • Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent. A slight excess may be necessary, but large excesses should be avoided.

Removal:

  • Recrystallization: The sulfone byproduct often has different solubility properties compared to the desired sulfoxide. Careful selection of a recrystallization solvent can effectively separate the two compounds.

  • Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the sulfone from this compound.

Issue 3: Incomplete Reactions

Q3: How can I ensure my reactions are going to completion to maximize yield?

A3: Monitoring reaction progress is key to preventing low yields from incomplete conversions.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the percentage of starting material remaining and the amount of product formed.

  • Reaction Time and Temperature: If a reaction is consistently incomplete, consider increasing the reaction time or temperature, while being mindful of potential side reactions, especially during the oxidation step.

Data Presentation

Table 1: Key Reactants and Their Role in this compound Synthesis

ReactantStructureRole in Synthesis
4-ChlorobenzophenoneC₁₃H₉ClOStarting material for 4-chlorobenzhydrol
Sodium BorohydrideNaBH₄Reducing agent for the synthesis of 4-chlorobenzhydrol[4]
4-ChlorobenzhydrolC₁₃H₁₁ClOKey intermediate, provides the diphenylmethyl moiety[4]
Thioglycolic AcidC₂H₄O₂SProvides the thioacetic acid backbone[5]
Thionyl ChlorideSOCl₂Activates the carboxylic acid for amidation[3]
AmmoniaNH₃Nitrogen source for the acetamide group[3]
Hydrogen PeroxideH₂O₂Oxidizing agent to convert the sulfide to a sulfoxide[3]

Table 2: Typical Solvents and Reagents for Each Synthetic Step

Synthetic StepReagentsSolventsTypical Temperature
Reduction 4-Chlorobenzophenone, Sodium BorohydrideIsopropyl Alcohol50-65°C[4]
Thioetherification 4-Chlorobenzhydrol, Thioglycolic AcidTrifluoroacetic AcidRoom Temperature[1]
Amidation Thioacetic acid derivative, Thionyl Chloride, AmmoniaBenzene, Methylene ChlorideReflux, Room Temp.[3]
Oxidation Thioacetamide derivative, Hydrogen PeroxideAcetic Acid40°C

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzhydrol from 4-Chlorobenzophenone

  • Reaction Setup: Dissolve 4-chlorobenzophenone in isopropyl alcohol and heat the solution to 50°C.[4]

  • Reduction: Slowly add sodium borohydride to the solution while maintaining the temperature at 65°C for approximately 2 hours.[4]

  • Workup: Distill off the isopropyl alcohol. Cool the residue and treat with dilute hydrochloric acid.

  • Extraction: Extract the product with toluene. Wash the organic layer with water until the pH is neutral. The toluene extract containing 4-chlorobenzhydrol can be used in the next step.

Protocol 2: Synthesis of 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid

  • Reaction Setup: To a solution of 4-chlorobenzhydrol in trifluoroacetic acid, add thioglycolic acid at room temperature.[1]

  • Reaction: Stir the mixture for several hours until TLC indicates the consumption of the starting material.

  • Workup: Remove the trifluoroacetic acid under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Filter the solid and wash with n-hexane to obtain the crude 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid.

Protocol 3: Synthesis of 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide

  • Acid Chloride Formation: To a solution of 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid in a suitable solvent like benzene, add thionyl chloride and reflux the mixture.[3]

  • Amidation: After cooling, the solvent is evaporated, and the crude acid chloride is dissolved in a solvent like methylene chloride and added dropwise to a solution of ammonia in water.[3]

  • Workup: The organic phase is separated, washed, and dried. The solvent is evaporated, and the crude product is recrystallized.

Protocol 4: Oxidation to this compound

  • Reaction Setup: Dissolve 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide in glacial acetic acid.

  • Oxidation: Slowly add a solution of hydrogen peroxide dropwise to the reaction mixture while maintaining a constant temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench any excess hydrogen peroxide by adding a reducing agent such as sodium metabisulfite.

  • Isolation: Precipitate the crude this compound by adding water to the reaction mixture.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol.

Mandatory Visualization

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A 4-Chlorobenzophenone D 4-Chlorobenzhydrol A->D Reduction B Thioglycolic Acid E 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid B->E C Ammonia F 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide C->F D->E Thioetherification E->F Amidation G This compound F->G Oxidation

Caption: Synthetic pathway for this compound.

G start Start Synthesis monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction low_yield Low Yield? check_purity Check Purity of Starting Materials & Intermediates low_yield->check_purity Yes end High Yield Achieved low_yield->end No optimize_oxidation Optimize Oxidation Conditions (Temp, Reagent Amount) check_purity->optimize_oxidation improve_workup Improve Workup/Purification Technique optimize_oxidation->improve_workup improve_workup->start monitor_reaction->low_yield

Caption: Troubleshooting logic for low yield in synthesis.

References

dealing with variability in 4-Chloro modafinil experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with 4-Chloro modafinil (CRL-40,940).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CRL-40,940) and what is its primary mechanism of action?

A1: this compound, also known as Adrafinil impurity B, is a structural analog of modafinil.[1] Its primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[2][3] This action is thought to underlie its wakefulness-promoting and cognitive-enhancing effects observed in preclinical research.

Q2: What are the common challenges and sources of variability when working with research chemicals like this compound?

A2: Research chemicals often lack the extensive characterization of approved pharmaceutical compounds. Variability in experimental results can arise from several factors, including:

  • Purity and Impurities: The presence of impurities from the synthesis process can significantly impact biological activity.[3]

  • Compound Stability: Degradation of the compound in storage or in solution can lead to a loss of potency.

  • Solubility: Poor solubility can result in inaccurate dosing and inconsistent bioavailability.

  • Experimental Protocol Differences: Minor variations in experimental design, reagents, and equipment can lead to different outcomes.[4]

Q3: How should this compound be stored to ensure its stability?

A3: For long-term stability, this compound should be stored at -20°C as a crystalline solid.[5] The compound is reported to be stable for at least five years under these conditions.[5] For short-term use, stock solutions in appropriate solvents can be prepared.

Q4: What are the recommended solvents for this compound?

A4: this compound has the following reported solubilities:

  • DMF: 5 mg/ml

  • DMSO: 10 mg/ml

  • Ethanol: 10 mg/ml

  • PBS (pH 7.2): Insoluble[5]

When preparing stock solutions in DMSO for in vitro assays, it is important to be aware that DMSO can impact protein structure and function at higher concentrations.

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro dopamine transporter (DAT) binding or uptake assays.

Q: My IC50/Ki values for this compound are highly variable between experiments. What could be the cause?

A: Variability in DAT assays can stem from several factors:

  • Compound Purity and Stability:

    • Recommendation: Verify the purity of your this compound batch using analytical methods like HPLC or LC-MS. Ensure the compound has been stored correctly and that stock solutions are not degraded. Prepare fresh dilutions for each experiment.

  • Cell Health and DAT Expression:

    • Recommendation: Regularly monitor the health and confluency of your cell line (e.g., HEK293-hDAT). Ensure consistent expression levels of the dopamine transporter, as this can fluctuate with passage number.

  • Assay Conditions:

    • Recommendation: Strictly control incubation times, temperature, and buffer composition. Dopamine uptake is a temperature-sensitive enzymatic process.[6] Ensure rapid and consistent washing steps to terminate the assay.[2]

  • Radioligand Issues:

    • Recommendation: If using a radioligand binding assay, check the specific activity and expiration date of the radioligand. Ensure that the concentration used is appropriate for the Kd of the ligand.

Issue 2: Lack of expected behavioral effects in in vivo studies.

Q: I am not observing the expected wakefulness-promoting or cognitive-enhancing effects of this compound in my animal models. Why might this be?

A: This could be due to several factors related to the compound's administration and the experimental design:

  • Poor Bioavailability:

    • Recommendation: this compound is insoluble in aqueous solutions like PBS.[5] Ensure you are using an appropriate vehicle for administration that can solubilize the compound. The choice of vehicle can significantly impact absorption and bioavailability.

  • Dosing:

    • Recommendation: The effective dose of this compound may differ from that of modafinil. It may be necessary to perform a dose-response study to determine the optimal dose for the desired effect in your specific model.

  • Metabolism:

    • Recommendation: The pharmacokinetic profile of this compound may differ from modafinil. Consider the rate of metabolism and the half-life of the compound when designing your study and choosing time points for behavioral testing.

  • Animal Model and Behavioral Paradigm:

    • Recommendation: The observed effects of nootropic compounds can be subtle and highly dependent on the chosen animal model and behavioral task. Ensure your behavioral paradigm is sensitive enough to detect the expected effects.

Issue 3: Compound precipitation in aqueous buffers.

Q: My this compound is precipitating out of solution when I dilute my DMSO stock in aqueous assay buffer. How can I prevent this?

A: This is a common issue with hydrophobic compounds.

  • Recommendation:

    • Keep the final concentration of DMSO in your assay as low as possible while ensuring the compound remains in solution. Typically, a final DMSO concentration of <0.5% is recommended for most cell-based assays.

    • Consider using a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your final dilution buffer to improve solubility.

    • Always add the DMSO stock solution to the aqueous buffer with vigorous vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Data Presentation

The following table summarizes the reported binding affinities (Ki) and/or 50% inhibitory concentrations (IC50) of modafinil and some of its analogs for the dopamine transporter (DAT). Data for this compound is limited in the scientific literature, highlighting the need for further characterization.

CompoundDAT Ki (nM)DAT IC50 (µM)Cell Line/TissueReference
Modafinil~230013HEK293 cells, Rat brain tissue[3]
(R)-Modafinil (Armodafinil)~7804.0HEK293 cells
(S)-Modafinil~25008.7HEK293 cells
Flmodafinil (CRL-40,940)*4090-Not Specified[7]
This compound Data Not Available Data Not Available --

*Note: There is some ambiguity in the literature, with "CRL-40,940" sometimes referring to Flmodafinil (bisfluoromodafinil). The data presented here is for Flmodafinil. Researchers should confirm the identity of their compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound. Optimization will be required.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compound (this compound)

  • Positive control (e.g., GBR 12909)

  • Non-specific uptake inhibitor (e.g., high concentration of mazindol)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate HEK293-hDAT cells in a 96-well plate and grow to confluency.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle/controls) for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

Materials:

  • Laboratory animals (e.g., male Wistar rats)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulas

  • Microinfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound and vehicle for administration

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Under anesthesia, implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) using a stereotaxic apparatus.[8] Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]

  • Baseline Collection: Allow the system to stabilize for 1-2 hours and then collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour to establish stable dopamine levels.[8]

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Continue collecting dialysate samples for several hours to monitor the effect of the compound on extracellular dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline level for each animal. Use appropriate statistical tests to determine the significance of any observed changes.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da_vesicle Dopamine (in vesicle) dopa->da_vesicle DDC da_cleft Dopamine da_vesicle->da_cleft Release da_receptor Dopamine Receptor da_cleft->da_receptor dat Dopamine Transporter (DAT) da_cleft->dat Reuptake signal Signal Transduction da_receptor->signal chloro_modafinil This compound chloro_modafinil->dat Inhibition G start Start Experiment prepare_compound Prepare 4-Chloro modafinil Solution start->prepare_compound prepare_assay Prepare Assay (e.g., cell culture, animal surgery) start->prepare_assay run_assay Perform Experiment (e.g., add compound, collect data) prepare_compound->run_assay prepare_assay->run_assay analyze_data Analyze Data (e.g., calculate IC50, % change) run_assay->analyze_data end End analyze_data->end G cluster_checks Initial Checks cluster_invitro In Vitro Specific Issues cluster_invivo In Vivo Specific Issues start Inconsistent Experimental Results check_purity Verify Compound Purity and Stability start->check_purity check_protocol Review Experimental Protocol for Errors start->check_protocol check_reagents Check Reagent Quality and Concentrations start->check_reagents resolve Results are Reproducible check_purity->resolve check_cells Assess Cell Health and Transporter Expression check_protocol->check_cells If In Vitro check_vehicle Evaluate Vehicle and Route of Administration check_protocol->check_vehicle If In Vivo check_reagents->resolve check_solubility Confirm Compound Solubility in Assay Buffer check_cells->check_solubility check_solubility->resolve check_dose Perform Dose-Response Study check_vehicle->check_dose check_dose->resolve

References

Technical Support Center: Optimizing Incubation Times for 4-Chloro modafinil in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Chloro modafinil (CRL-40,940) is a research compound with limited publicly available data regarding its use in cell-based assays. This guide provides a framework for researchers to independently determine optimal experimental conditions based on established methodologies for novel small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is determining the optimal incubation time for this compound critical for my cell-based assays?

A1: The incubation time directly influences the observed effects of a compound. Insufficient incubation may not allow for the compound to elicit its full biological response, while prolonged exposure can lead to secondary effects, such as cytotoxicity or the activation of compensatory pathways, which can confound data interpretation.[1] Establishing the optimal incubation time is essential for generating reliable and reproducible results.

Q2: What is the likely mechanism of action for this compound, and how does this inform my experimental design?

A2: As a structural analog of modafinil, this compound is predicted to act as an atypical dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor.[2][3] This suggests its effects will be linked to the modulation of dopamine and norepinephrine signaling pathways. Your experimental design should consider cell lines expressing these transporters and assays that can measure downstream effects of their inhibition.

Q3: What are the initial steps to determine the effective concentration range and incubation time for this compound?

A3: A logical approach involves a two-step process:

  • Dose-Response Screening: Test a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) at a fixed, intermediate incubation time (e.g., 24 or 48 hours) to identify a preliminary effective concentration range.[4]

  • Time-Course Experiment: Using a concentration determined from the dose-response screen (e.g., the approximate IC50), perform a time-course experiment with multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation duration.[4]

Q4: Should I change the cell culture medium during a long incubation period with this compound?

A4: For incubation times exceeding 48 hours, it is advisable to refresh the medium containing this compound. This practice helps to maintain a stable concentration of the compound and ensures that nutrient depletion or waste accumulation in the medium does not adversely affect cell health and introduce experimental variability.[1]

Troubleshooting Guides

This section addresses common issues that may arise when optimizing incubation times and concentrations for this compound.

Problem Potential Cause Suggested Solution
No observable effect at any concentration or incubation time. 1. Compound Inactivity: The compound may not be active in the chosen cell line. 2. Incorrect Target: The cell line may not express DAT or NET, the presumed targets. 3. Compound Degradation: The compound may be unstable in the culture medium.1. Cell Line Selection: Use a positive control cell line known to be responsive to modafinil or other DAT/NET inhibitors. 2. Target Expression: Verify the expression of DAT and NET in your cell line using techniques like qPCR or Western blotting. 3. Fresh Preparation: Prepare fresh dilutions of this compound for each experiment.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation from the outer wells of the microplate. 3. Compound Precipitation: The compound may not be fully soluble at higher concentrations.1. Proper Seeding Technique: Ensure the cell suspension is thoroughly mixed before and during plating. 2. Plate Layout: Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[4] 3. Solubility Check: Visually inspect the wells for any precipitate, especially at the highest concentrations.
Excessive cell death, even at low concentrations. 1. High Cytotoxicity: The compound may be highly toxic to the chosen cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Prolonged Incubation: The incubation time may be too long, leading to off-target cytotoxic effects.1. Lower Concentration Range: Test a lower range of concentrations. 2. Solvent Control: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and include a vehicle-only control. 3. Shorter Incubation: Test earlier time points (e.g., 6, 12, and 24 hours).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing its potency.

Materials:

  • Selected cell line (e.g., a neuroblastoma line like SH-SY5Y, which expresses DAT and NET)

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and enter a logarithmic growth phase for 18-24 hours.[4]

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[6]

Visualizations

Signaling Pathways

Based on its structural similarity to modafinil, this compound is expected to inhibit the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The following diagrams illustrate the general signaling pathways associated with these transporters.

DAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds Dopamine_in Dopamine DAT->Dopamine_in Reuptake Downstream_Signaling Downstream Signaling Dopamine_in->Downstream_Signaling PKA PKA PKA->DAT Modulates PKC PKC PKC->DAT Modulates 4_Chloro_modafinil This compound 4_Chloro_modafinil->DAT Inhibits

Caption: Inhibition of Dopamine Transporter (DAT) by this compound.

NET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Binds Norepinephrine_in Norepinephrine NET->Norepinephrine_in Reuptake Downstream_Signaling_NET Downstream Signaling Norepinephrine_in->Downstream_Signaling_NET PKC_NET PKC PKC_NET->NET Modulates 4_Chloro_modafinil_NET This compound 4_Chloro_modafinil_NET->NET Inhibits

Caption: Inhibition of Norepinephrine Transporter (NET) by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for optimizing the incubation time of this compound in a cell viability assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 3. Dose-Response Assay (Broad concentration range, fixed time, e.g., 48h) Cell_Culture->Dose_Response Compound_Prep 2. Prepare this compound stock solution in DMSO Compound_Prep->Dose_Response Calculate_IC50 4. Calculate Preliminary IC50 Dose_Response->Calculate_IC50 Time_Course 5. Time-Course Assay (Fixed concentration [~IC50], multiple time points) Determine_Optimal_Time 6. Determine Optimal Incubation Time Time_Course->Determine_Optimal_Time Calculate_IC50->Time_Course

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Modafinil Animal Handling and Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Modafinil in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended route of administration for Modafinil in rodents? Oral administration (p.o.) by gavage is a common and effective route.[1] Intraperitoneal (i.p.) injections are also frequently used.[2] The choice of administration route can impact the drug's potency and delivery efficiency, with oral administration sometimes showing higher potency than i.p. for Modafinil.[1]
When should Modafinil be administered relative to behavioral testing? Peak plasma concentrations of Modafinil are typically observed within 2-4 hours after oral administration.[3][4] It is recommended to administer Modafinil at least 60 minutes prior to behavioral testing to allow for sufficient absorption and distribution.[5]
What are the common side effects of Modafinil observed in animal models? Common side effects can include increased locomotor activity, headache, dizziness, nausea, nervousness, and insomnia.[3][6] At higher doses, anxiety-like effects may be observed.[5]
How does Modafinil exert its wakefulness-promoting effects? The precise mechanism is not fully understood, but it is known to involve multiple neurotransmitter systems. Modafinil binds to the dopamine transporter (DAT), which inhibits the reuptake of dopamine and leads to increased extracellular dopamine levels.[5][7][8] It also influences norepinephrine, serotonin, glutamate, and GABA systems.[7][9][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent behavioral results between animals. Individual differences in metabolism: The rate of Modafinil metabolism can vary between individual animals, leading to different plasma concentrations and variable behavioral outcomes.[5] Stress: Improper handling and habituation can increase stress levels, which can significantly impact rodent behavior and drug response.[5]Measure plasma Modafinil levels: If possible, correlate behavioral outcomes with plasma concentrations of the drug.[5] Standardize handling procedures: Ensure proper and consistent handling and habituation procedures to minimize stress in the animals.[5]
Lack of expected cognitive enhancement in memory tasks (e.g., Morris Water Maze, Y-Maze). Inappropriate dosage: The cognitive-enhancing effects of Modafinil can be dose-dependent. High doses have been shown to enhance performance, while lower doses may not be as effective.[5] Task difficulty: If a task is too easy, a "ceiling effect" may be observed, making it difficult to detect cognitive enhancement. Conversely, a task that is too difficult may result in a "floor effect".[5]Perform a dose-response study: Determine the optimal dose of Modafinil for cognitive enhancement in your specific animal model and task.[5] Adjust task difficulty: Modify the parameters of the behavioral task to ensure it is appropriately challenging for the animals.[5]
Conflicting results in anxiety-related tests (e.g., Elevated Plus Maze). Dose-dependent effects: The effects of Modafinil on anxiety may be dose-dependent. Low doses may have anxiolytic (anxiety-reducing) effects, while higher doses could be anxiogenic (anxiety-promoting) or have no effect.[5] Baseline anxiety levels: The strain, age, and sex of the animals can all affect their baseline anxiety levels and influence the outcome of the experiment.[5]Conduct a dose-response study: This will help to elucidate the specific effects of different doses of Modafinil on anxiety-like behavior.[5] Consider baseline anxiety: Carefully select the animal model and consider the baseline anxiety levels of the animals when designing the study and interpreting the results.[5]
Variability in locomotor activity. Circadian rhythm: The animal's natural circadian rhythm can influence locomotor activity and drug metabolism.[5] Environmental factors: Lighting, noise levels, and other environmental factors can significantly impact rodent behavior.[5]Standardize testing time: Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms.[5] Control the testing environment: Standardize the testing environment to ensure consistency across all experimental groups.[5]

Quantitative Data Summary

Table 1: Modafinil Dosage and Administration Routes in Rodent Models

Animal ModelAdministration RouteDosage RangeStudy FocusReference(s)
RatOral (p.o.)20-600 mg/kgIntracranial self-stimulation[1][11]
RatIntraperitoneal (i.p.)100-300 mg/kgBehavioral learning[2]
RatIntraperitoneal (i.p.)1, 5, 10 mg/kgWorking memory[12]
MouseOral (p.o.)120 mg/kgPharmacokinetics and locomotor activity[13]
MouseIntraperitoneal (i.p.)50, 75, 100 mg/kgAntidepressant-like effects[4]
MouseIntragastric (i.g.)6.5, 13, 26 mg/kgLearning and memory in sleep-deprived mice[14]
MouseIntraperitoneal (i.p.)16, 32, 64, 80 mg/kgLocomotor activity and sensitization[15]

Table 2: Pharmacokinetic Parameters of Modafinil in Rodents

Animal ModelAdministration RouteTmax (hours)Cmax (mg/L)t1/2 (hours)Bioavailability (%)Reference(s)
MouseOral (120 mg/kg)1.0041.343.10Not Reported[13]
RatOral gavageNot ReportedNot ReportedNot Reported55.8[16]
RatSublingual injectionNot ReportedNot ReportedNot ReportedNot Reported[16]

Experimental Protocols

Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the first trial.

  • Training Trials:

    • Gently place the rodent into the water facing the wall of the pool at one of four designated start locations.

    • Allow the animal to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • 24 hours after the final training trial, remove the escape platform from the pool.

    • Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Y-Maze Test

The Y-Maze is used to assess spatial working memory.

Apparatus:

  • A Y-shaped maze with three identical arms.

Procedure:

  • Acclimation: Acclimate the animals to the testing room.

  • Testing:

    • Place the rodent in the center of the maze.

    • Allow the animal to freely explore the maze for a set duration (e.g., 5-8 minutes).

    • Record the sequence of arm entries.

    • A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

    • The percentage of spontaneous alternations is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.

Elevated Plus Maze

This test is used to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

Procedure:

  • Acclimation: Acclimate the animals to the testing room.

  • Testing:

    • Place the rodent in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

    • Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.

    • An increase in the time spent in and the number of entries into the open arms is indicative of anxiolytic-like effects.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation & Habituation Baseline_Measures Baseline Behavioral Measures (Optional) Animal_Acclimation->Baseline_Measures Drug_Admin Modafinil or Vehicle Administration Baseline_Measures->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., MWM, Y-Maze) Drug_Admin->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Tissue_Collection Tissue Collection (Optional) Data_Collection->Tissue_Collection Biochemical_Assays Biochemical Assays (e.g., Plasma Levels) Tissue_Collection->Biochemical_Assays

Figure 1. A generalized experimental workflow for Modafinil studies.

Modafinil_Mechanism cluster_neurotransmitters Neurotransmitter Systems cluster_effects Primary Effects Modafinil Modafinil Norepinephrine Norepinephrine Modafinil->Norepinephrine Serotonin Serotonin Modafinil->Serotonin DAT_Inhibition Dopamine Transporter (DAT) Inhibition Modafinil->DAT_Inhibition inhibits GABA_Inhibition Inhibition of GABAergic Circuits Modafinil->GABA_Inhibition inhibits Glutamate_Activation Activation of Glutamatergic Circuits Modafinil->Glutamate_Activation activates Dopamine Dopamine Wakefulness Increased Wakefulness & Alertness Dopamine->Wakefulness GABA GABA Glutamate Glutamate Norepinephrine->Wakefulness Serotonin->Wakefulness DAT_Inhibition->Dopamine increases GABA_Inhibition->Wakefulness Glutamate_Activation->Wakefulness

Figure 2. Simplified signaling pathway of Modafinil's proposed mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Dosage Review Dosage and Administration Route Start->Check_Dosage Check_Handling Evaluate Animal Handling and Habituation Start->Check_Handling Check_Environment Assess Environmental Conditions Start->Check_Environment Check_Protocol Verify Experimental Protocol Consistency Start->Check_Protocol Dose_Response Conduct Dose-Response Study Check_Dosage->Dose_Response Standardize_Handling Standardize Handling Procedures Check_Handling->Standardize_Handling Control_Environment Control and Standardize Environment Check_Environment->Control_Environment Refine_Protocol Refine and Standardize Protocol Check_Protocol->Refine_Protocol End Consistent Results Dose_Response->End Standardize_Handling->End Control_Environment->End Refine_Protocol->End

Figure 3. A logical workflow for troubleshooting inconsistent experimental results.

References

improving the stability of 4-Chloro modafinil stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Chloro modafinil (also known as CRL-40,940 or adrafinil impurity A) stock solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Common Issues with this compound Stock Solutions

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution Solvent has absorbed water (especially DMSO).Use anhydrous solvent and store desiccated. Warm the solution gently (e.g., 37°C) to redissolve. Prepare fresh stock solution with new, anhydrous solvent.
Exceeded solubility limit.Consult solubility data (see Table 1) and prepare a new solution at a lower concentration.
Stored at an inappropriate temperature.Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Inconsistent Experimental Results Degradation of this compound in the stock solution.Prepare fresh stock solutions more frequently. Store aliquots at -80°C for long-term use. Protect solutions from light. Perform a stability check of your stock solution using HPLC (see Protocol 2).
Inaccurate initial concentration.Ensure the compound is fully dissolved before use. Use a calibrated analytical balance for weighing the solid.
Visible Color Change in Solution Potential degradation of the compound.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation such as exposure to light, extreme pH, or reactive contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) and ethanol are recommended solvents for preparing this compound stock solutions.[1] It is crucial to use anhydrous grade solvents, as water can decrease the solubility of the compound and promote hydrolysis.[2]

Q2: What is the long-term stability of this compound in a stock solution?

A2: While specific long-term stability data for this compound in solution is not extensively published, the solid form is stable for at least 5 years when stored at -20°C.[3] For stock solutions in anhydrous DMSO, it is recommended to store them in small, single-use aliquots at -20°C for short- to medium-term storage (1-6 months) and at -80°C for long-term storage to minimize degradation.[2] Studies on other compounds in DMSO have shown good stability over several months at low temperatures.[4]

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on studies of its analogs, modafinil and armodafinil, this compound is likely susceptible to hydrolysis, particularly under basic (alkaline) conditions.[3][4][5] The sulfoxide group is also a potential site for oxidation. Exposure to high temperatures and light may also accelerate degradation.[6]

Q4: How can I prevent my stock solution from precipitating?

A4: To prevent precipitation, ensure you are using a concentration within the solubility limits for your chosen solvent (see Table 1). Use anhydrous DMSO as it is highly hygroscopic and absorbed moisture can cause compounds to precipitate.[2] Store your stock solutions at the recommended low temperatures and avoid repeated freeze-thaw cycles by making single-use aliquots.[2]

Q5: Should I be concerned about the thermal stability of this compound during my experiments?

A5: Yes, if your experimental protocol involves high temperatures, particularly with gas chromatography (GC) analysis. Studies have shown that this compound can degrade at elevated temperatures in a GC injector port.[7] For quantitative analysis, a stability-indicating HPLC method is recommended (see Protocol 2).

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Source
Dimethyl sulfoxide (DMSO)10 mg/mL[1]
Ethanol10 mg/mL[1]
N,N-Dimethylformamide (DMF)5 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)Insoluble[1]
WaterPoorly soluble[8]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Solvent Storage Temperature Duration Recommendations
Anhydrous DMSO-20°CShort to Medium-Term (1-6 months)Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
Anhydrous DMSO-80°CLong-Term (>6 months)Preferred for long-term storage to maximize stability. Aliquot and protect from light.
Anhydrous Ethanol-20°CShort to Medium-TermAliquot and protect from light.
Anhydrous Ethanol-80°CLong-TermAliquot and protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 3.078 mg (Molecular Weight = 307.8 g/mol ).

  • Dissolving: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short- to medium-term use or at -80°C for long-term storage. Protect from light.

Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v) [This may require optimization for this compound based on methods for modafinil].[9]

  • Freshly prepared this compound standard solution of known concentration.

Procedure:

  • Initial Analysis (Time 0):

    • Dilute an aliquot of the freshly prepared stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted solution and the freshly prepared standard solution into the HPLC system.

    • Record the peak area of the this compound peak. This will serve as the baseline (100% stability).

  • Storage: Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, room temperature, protected from light, exposed to light).

  • Time Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.

  • Sample Preparation and Analysis:

    • Allow the aliquot to thaw completely and come to room temperature.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the diluted sample into the HPLC system under the same conditions as the initial analysis.

  • Data Analysis:

    • Record the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining compared to the initial (Time 0) analysis.

    • Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizations

G Workflow for Preparing a Stable this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Equilibrate solid This compound to RT B Weigh desired amount in a sterile tube A->B C Add anhydrous DMSO B->C D Vortex/Sonicate until fully dissolved C->D E Aliquot into single-use tubes D->E Ensure complete dissolution F Store at -20°C (short-term) or -80°C (long-term) E->F G Protect from light F->G

Caption: Workflow for preparing a stable this compound stock solution.

G Decision Tree for Troubleshooting Stock Solution Instability Start Inconsistent Results or Precipitation Observed Check_Solvent Is the solvent anhydrous? Start->Check_Solvent Check_Conc Is the concentration below solubility limit? Check_Solvent->Check_Conc Yes Sol_New_Solvent Use new, anhydrous solvent Check_Solvent->Sol_New_Solvent No Check_Storage Proper storage? (-20°C/-80°C, aliquoted) Check_Conc->Check_Storage Yes Sol_Lower_Conc Prepare new solution at lower concentration Check_Conc->Sol_Lower_Conc No Check_Age Is the stock solution fresh? Check_Storage->Check_Age Yes Sol_Store_Properly Aliquot and store at recommended temp. Check_Storage->Sol_Store_Properly No Check_Age->Start No, but problem persists Sol_Prepare_Fresh Prepare fresh stock solution Check_Age->Sol_Prepare_Fresh No

Caption: Troubleshooting decision tree for unstable this compound solutions.

References

troubleshooting unexpected behavioral effects of 4-Chloro modafinil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Chloro modafinil is a research chemical and is not for human or veterinary use.[1] The information provided here is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The pharmacological and toxicological properties of this compound are not well-characterized, and unexpected effects may occur. Always exercise extreme caution and adhere to strict safety protocols when handling and experimenting with novel psychoactive substances.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an analytical reference standard that is structurally similar to modafinil, a wakefulness-promoting agent.[1] It is a derivative of modafinil with a chlorine atom substituted at the 4-position of one of the phenyl rings. The formal name for this compound is 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide.[1] Like other novel psychoactive substances (NPS), its full pharmacological and toxicological profile is not yet completely understood.[2]

Q2: What is the expected mechanism of action of this compound?

A2: While the precise mechanism of action for this compound has not been fully elucidated, it is expected to share a similar mechanism with its parent compound, modafinil. Modafinil's primary mechanism is thought to be a weak dopamine reuptake inhibitor through its binding to the dopamine transporter (DAT).[3] This action increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[3][4] Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[4][5] The chloro- substitution may alter the compound's binding affinity and selectivity for various transporters and receptors, potentially leading to a different pharmacological profile compared to modafinil.

Q3: What are the potential unexpected behavioral effects of this compound?

A3: Due to the limited research on this compound, any deviation from the known effects of modafinil should be considered a possibility. Researchers should be prepared for a range of unexpected behavioral outcomes. Based on the pharmacology of stimulants and related NPS, potential unexpected effects could include:

  • Exaggerated Psychostimulant Effects: Increased locomotor activity, stereotypy, or excessive wakefulness beyond what is observed with modafinil.

  • Anxiogenic or Anxiolytic Effects: While modafinil has been reported to have mixed effects on anxiety, the chloro- derivative could produce more pronounced anxiogenic (anxiety-inducing) or anxiolytic (anxiety-reducing) effects.[6][7]

  • Cognitive Effects: While modafinil is often investigated for its cognitive-enhancing properties, this compound could potentially impair certain cognitive domains.

  • Psychotomimetic Effects: At higher doses, novel stimulants can sometimes induce paranoia, hallucinations, or other psychotic-like behaviors.[8]

  • Abuse Liability: The rewarding and reinforcing properties, and thus the abuse liability, of this compound are unknown and may differ significantly from modafinil.[9]

Troubleshooting Guides

Issue 1: Unexpected Sedation or Hypoactivity
Potential Cause Troubleshooting Steps
Pharmacological Paradox: At certain doses, some stimulants can produce paradoxical depressant effects.
1. Dose-Response Evaluation: Conduct a comprehensive dose-response study to determine if the sedative effect is dose-dependent. Start with very low doses and gradually escalate.
2. Receptor Binding Profile: Consider that the chloro- substitution may have altered the receptor binding profile, potentially leading to engagement of inhibitory pathways.
Metabolic Inactivation: The compound may be rapidly metabolized into inactive or less active metabolites.
1. Pharmacokinetic Analysis: If resources permit, conduct pharmacokinetic studies to determine the half-life and metabolic profile of the compound.
Impurity: The synthesized compound may contain impurities that have sedative properties.
1. Purity Analysis: Verify the purity of the compound using analytical techniques such as GC-MS or LC-MS/MS.[2][10]
Issue 2: Severe Anxiety, Agitation, or Stereotyped Behaviors
Potential Cause Troubleshooting Steps
Excessive Dopaminergic and Noradrenergic Activity: The chloro- substitution may have significantly increased the potency of the compound at dopamine and norepinephrine transporters.
1. Dose Reduction: Immediately lower the experimental dose. These effects are often dose-dependent.
2. Neurotransmitter Antagonist Studies: To investigate the underlying mechanism, consider co-administration with selective dopamine (e.g., haloperidol) or norepinephrine (e.g., prazosin) receptor antagonists.
Serotonergic Involvement: The compound may have off-target effects on the serotonin system, which can contribute to anxiety.
1. 5-HT Receptor Antagonist Studies: Co-administer with appropriate serotonin receptor antagonists to assess the involvement of this system.
Environmental Stressors: The experimental environment may be contributing to the anxiogenic effects.
1. Optimize Experimental Conditions: Ensure the testing environment is quiet, with controlled lighting and temperature, to minimize stress.
Issue 3: Inconsistent or Highly Variable Behavioral Responses
Potential Cause Troubleshooting Steps
Poor Bioavailability or Formulation Issues: The compound may have poor solubility or absorption, leading to inconsistent plasma concentrations.[1]
1. Solubility and Formulation Check: Verify the solubility of the compound in the chosen vehicle.[1] Consider alternative vehicles or formulation strategies to improve bioavailability.
2. Route of Administration: The chosen route of administration may not be optimal. Consider and validate alternative routes.
Genetic Variability in Subjects: Individual differences in metabolism or receptor sensitivity can lead to variable responses.
1. Increase Sample Size: A larger sample size can help to identify if the variability is a consistent pattern or due to outliers.
2. Subject Stratification: If possible, stratify subjects based on relevant genetic markers (e.g., COMT, DAT1 polymorphisms).
Procedural Inconsistencies: Minor variations in the experimental protocol can lead to significant differences in behavioral outcomes.
1. Standardize Protocols: Ensure all experimental procedures, including handling, injection timing, and behavioral scoring, are strictly standardized.

Experimental Protocols

Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • GC-MS Conditions:

    • Inlet Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate components.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan a broad mass range (e.g., 40-550 amu).

    • Source Temperature: 230 °C

  • Data Analysis: Compare the obtained mass spectrum with a reference library.[11] Examine the fragmentation pattern for characteristic ions. The purity can be estimated by the relative area of the main peak.

Assessment of Locomotor Activity
  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle control via the chosen route of administration.

    • Place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

Troubleshooting_Unexpected_Behavioral_Effects cluster_observation Observed Effect cluster_investigation Initial Investigation cluster_mechanism Mechanism-Based Troubleshooting cluster_refinement Protocol Refinement Unexpected_Effect Unexpected Behavioral Effect (e.g., Sedation, Anxiety, Variability) Dose_Response Conduct Dose-Response Study Unexpected_Effect->Dose_Response Is it dose-dependent? Purity_Analysis Verify Compound Purity (GC-MS/LC-MS) Unexpected_Effect->Purity_Analysis Is the compound pure? Formulation_Check Check Solubility & Formulation Unexpected_Effect->Formulation_Check Is bioavailability consistent? Pharmacological_Paradox Investigate Pharmacological Paradox Dose_Response->Pharmacological_Paradox Metabolism Assess Pharmacokinetics & Metabolism Purity_Analysis->Metabolism Standardize_Protocol Standardize All Procedures Formulation_Check->Standardize_Protocol Receptor_Binding Consider Altered Receptor Binding Pharmacological_Paradox->Receptor_Binding Increase_N Increase Sample Size Metabolism->Increase_N Optimize_Environment Optimize Experimental Environment Standardize_Protocol->Optimize_Environment Proposed_Mechanism_of_Action_Modafinil Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Reduces Wakefulness Wakefulness & Cognitive Effects Synaptic_Dopamine->Wakefulness Leads to

References

Technical Support Center: Consistent 4-Chloro Modafinil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the consistent quantification of 4-Chloro modafinil. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices such as plasma and urine due to its high sensitivity and selectivity.[1][2] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, particularly for formulations, but may lack the required sensitivity for bioanalytical applications.[3][4][5]

Q2: What are the key validation parameters to consider for a bioanalytical method for this compound?

A2: Key validation parameters include selectivity, specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[6][7][8] It is crucial to assess these parameters according to regulatory guidelines to ensure the reliability of the analytical data.

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, can be a significant challenge.[9] To minimize these effects, consider the following strategies:

  • Efficient Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from matrix components.

  • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction.[11]

Q4: What are the expected primary metabolites of this compound?

A4: While specific data for this compound is limited, based on the metabolism of modafinil, the primary metabolites are likely to be the corresponding acidic and sulfone derivatives.[12][13] The main metabolic pathways are expected to be amide hydrolysis and S-oxidation.[12] It is important to characterize the metabolic profile of this compound to avoid potential interference from metabolites in the analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.
Inconsistent Retention Time - Fluctuation in mobile phase composition- Pump malfunction- Column temperature variation- Prepare fresh mobile phase and ensure proper mixing.- Check the HPLC/UHPLC pump for leaks and ensure consistent flow rate.- Use a column oven to maintain a stable temperature.
Low Analyte Recovery - Inefficient extraction procedure- Analyte degradation during sample processing- Optimize the sample preparation method (e.g., change extraction solvent, adjust pH).- Investigate analyte stability under different processing conditions (e.g., temperature, light exposure).[14][15][16]
High Signal-to-Noise Ratio at LLOQ - Insufficient sensitivity of the mass spectrometer- Suboptimal ionization parameters- Tune the mass spectrometer parameters for this compound.- Optimize the electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flow, temperature).[17]
Carryover in Blank Injections - Adsorption of the analyte in the injection system or column- Use a stronger needle wash solution.- Inject a series of blank samples after high-concentration samples.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for modafinil and its analogs. These values should be considered as a reference, and specific parameters must be validated for this compound.

Table 1: LC-MS/MS Method Parameters for Modafinil Analogs

ParameterModafinilArmodafinil
Linearity Range 30.8 - 8022.1 ng/mL10 - 10,000 ng/mL[1]
LLOQ 30.8 ng/mL10 ng/mL[1]
LOD 1 ng/mLNot Reported
Intra-day Precision (%RSD) < 3.1%Not Reported
Inter-day Precision (%RSD) < 3.1%Not Reported
Accuracy (%) ±3.3%Not Reported

Table 2: HPLC-UV Method Parameters for Modafinil

ParameterValue
Linearity Range 2 - 10 µg/mL[3]
LOD 4.68 µg/mL[3]
LOQ 14.18 µg/mL[3]
Wavelength (λmax) 260 nm[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and should be optimized for this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Loading: To 500 µL of human plasma, add the internal standard. Vortex and load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

This protocol provides a starting point for method development.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These will need to be determined for this compound and its internal standard by direct infusion. For modafinil, a common transition is m/z 274.2 → 167.0.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms Inject data Data Processing lcms->data report Reporting data->report troubleshooting_guide start Inconsistent Results peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_column Check Column / Mobile Phase peak_shape->check_column Yes recovery Low Recovery? retention_time->recovery No check_pump Check Pump / Mobile Phase Prep retention_time->check_pump Yes optimize_spe Optimize SPE Protocol recovery->optimize_spe Yes end_node Consistent Results recovery->end_node No check_column->end_node check_pump->end_node check_stability Check Analyte Stability optimize_spe->check_stability check_stability->end_node

References

Validation & Comparative

A Comparative Analysis of the Potency of 4-Chloro Modafinil and Modafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of 4-Chloro modafinil (CRL-40,940 or Flmodafinil) and its parent compound, modafinil. The analysis is supported by experimental data on their binding affinities to the dopamine transporter (DAT) and their effects on locomotor activity in preclinical models.

Overview

This compound is a derivative of modafinil, characterized by the addition of a chlorine atom to the para position of each of the phenyl rings. This structural modification is suggested to enhance its potency as a dopamine reuptake inhibitor. This guide will delve into the available experimental evidence to compare the pharmacological potency of these two compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from preclinical studies, providing a side-by-side comparison of this compound and modafinil.

ParameterThis compound (CRL-40,940/Flmodafinil)ModafinilReference
Dopamine Transporter (DAT) Binding Affinity (Kᵢ, nM)
Racemic4,0901,930[1]
(S)-enantiomer2,970Not directly compared in the same study
(R)-enantiomer (Armodafinil)Not directly compared in the same study5,480
In Vivo Potency (Wakefulness Promotion in Mice) 64 mg/kg induced significantly longer wakefulness150 mg/kg
Locomotor Activity Stimulation in Mice (Effective Doses) Not explicitly defined in comparative studies20-40 mg/kg, 64 mg/kg[2][3]

Experimental Protocols

Dopamine Transporter (DAT) Binding Affinity Assay

The binding affinity of a compound to the dopamine transporter is a crucial measure of its potency as a dopamine reuptake inhibitor. This is typically determined through in vitro radioligand binding assays.

Objective: To determine the inhibition constant (Kᵢ) of the test compounds (this compound and modafinil) for the dopamine transporter.

Methodology:

  • Tissue Preparation: Synaptosomal membranes are prepared from a brain region rich in dopamine transporters, such as the striatum of rodents.

  • Radioligand: A radiolabeled ligand that specifically binds to the dopamine transporter, such as [³H]WIN 35,428, is used.

  • Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or modafinil).

  • Detection: The amount of radioligand bound to the transporter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

A lower Kᵢ value indicates a higher binding affinity and, therefore, greater potency.

Locomotor Activity Assay in Mice

The stimulant effects of a compound are often assessed by measuring changes in locomotor activity in animal models.

Objective: To evaluate the dose-dependent effects of this compound and modafinil on spontaneous locomotor activity in mice.

Methodology:

  • Subjects: Male Swiss-Webster mice are commonly used.

  • Apparatus: An open-field arena equipped with infrared beams to automatically record animal movement.

  • Habituation: Animals are habituated to the testing environment and injection procedures for several days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Mice are administered various doses of the test compound (e.g., 20, 40, 64 mg/kg of modafinil) or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The locomotor activity data is analyzed to determine the dose-response relationship for each compound.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of these compounds at the dopaminergic synapse and the general workflow of the experimental procedures described.

Mechanism of Action at the Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Synaptic Cleft Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake D2R Dopamine Receptor (D2) Synaptic Cleft->D2R Binding Modafinil Modafinil / this compound Modafinil->DAT Inhibition

Caption: Mechanism of Action at the Dopaminergic Synapse.

Experimental Workflow for Potency Comparison cluster_invitro In Vitro Potency cluster_invivo In Vivo Potency Tissue Prep Striatal Tissue Preparation Binding Assay Radioligand Binding Assay ([³H]WIN 35,428) Tissue Prep->Binding Assay Ki Calculation Calculation of Ki Value Binding Assay->Ki Calculation Potency Comparison Potency Comparison Ki Calculation->Potency Comparison Animal Model Mouse Model Drug Admin Drug Administration (i.p. injection) Animal Model->Drug Admin Behavioral Test Locomotor Activity Measurement (Open Field) Drug Admin->Behavioral Test Data Analysis Dose-Response Analysis Behavioral Test->Data Analysis Data Analysis->Potency Comparison

Caption: Experimental Workflow for Potency Comparison.

Conclusion

References

4-Chloromodafinil: A Comparative Analysis Against Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chloromodafinil with other notable dopamine reuptake inhibitors (DRIs), including its parent compound modafinil, methylphenidate, and cocaine. The information is presented to facilitate objective analysis and is supported by experimental data and detailed methodologies.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors are a class of drugs that function by blocking the action of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] These compounds are utilized in the treatment of various conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy due to their psychostimulant effects.[1] However, the potent rewarding effects associated with increased synaptic dopamine also confer a high potential for abuse, as seen with drugs like cocaine.[1]

Modafinil is recognized as a weak DRI, and this action is believed to contribute to its wake-promoting effects.[1] The exploration of modafinil analogues, such as 4-Chloromodafinil, aims to investigate how structural modifications influence their interaction with monoamine transporters and their resulting pharmacological profiles.

Comparative Quantitative Data

The following table summarizes the in vitro binding affinities (Ki) of 4-Chloromodafinil and other selected dopamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
4-Chloromodafinil 2.5>10,000>10,000
Modafinil 2,300>10,000>10,000
Cocaine 279304522
Methylphenidate 107>10,00048

Data for 4-Chloromodafinil, Modafinil, and Cocaine are from Meltzer et al., 2010. Data for Methylphenidate is from other comparative studies.

Signaling Pathway of Dopamine Reuptake Inhibition

Dopamine reuptake inhibitors exert their effects at the presynaptic terminal of dopaminergic neurons. The following diagram illustrates the general signaling pathway.

Dopamine Reuptake Inhibition Mechanism of Dopamine Reuptake Inhibitors cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage Packaging Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake Dopamine Dopamine Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Binding DRI Dopamine Reuptake Inhibitor DRI->DAT Blockade Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction Activation

Caption: General signaling pathway of dopamine reuptake inhibitors.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Methodology based on Meltzer et al., 2010:

  • Tissue Preparation: Whole brains from male Sprague-Dawley rats are used. The striatum (for DAT), and cerebral cortex (for SERT and NET) are dissected and homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.

  • Radioligands:

    • For DAT binding: [³H]WIN 35,428

    • For SERT binding: [³H]citalopram

    • For NET binding: [³H]nisoxetine

  • Assay Procedure:

    • The assay is conducted in 96-well plates.

    • Each well contains the prepared brain membrane homogenate, the respective radioligand at a concentration near its Kd value, and varying concentrations of the unlabeled test compound (e.g., 4-Chloromodafinil, modafinil, cocaine).

    • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., GBR 12935 for DAT, fluoxetine for SERT, and desipramine for NET).

    • The plates are incubated to allow for binding equilibrium to be reached.

  • Detection and Analysis:

    • The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Locomotor Activity in Mice

Objective: To assess the in vivo stimulant effects of test compounds by measuring changes in locomotor activity.

Methodology based on Meltzer et al., 2010:

  • Animals: Male Swiss-Webster mice are used for the study.

  • Apparatus: Locomotor activity is monitored in clear polycarbonate cages equipped with infrared photobeams to detect horizontal and vertical movements.

  • Procedure:

    • Mice are habituated to the testing environment for a set period (e.g., 60 minutes) before drug administration.

    • Following habituation, mice are administered the test compound (e.g., 4-Chloromodafinil, modafinil, cocaine) or vehicle via intraperitoneal (i.p.) injection.

    • Immediately after injection, the mice are returned to the activity chambers, and their locomotor activity is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • Locomotor activity is quantified as the number of photobeam breaks over time.

    • The data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Total locomotor activity over the entire session is also calculated.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the test compounds with the vehicle control group.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the comparative evaluation of dopamine reuptake inhibitors.

Experimental Workflow Comparative Workflow for Dopamine Reuptake Inhibitors cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison BindingAssay Radioligand Binding Assay DAT_Ki Determine DAT Ki BindingAssay->DAT_Ki SERT_NET_Ki Determine SERT/NET Ki BindingAssay->SERT_NET_Ki DataTable Compile Comparative Data Table DAT_Ki->DataTable SERT_NET_Ki->DataTable Locomotor Locomotor Activity Study StimulantEffect Assess Stimulant Effects Locomotor->StimulantEffect StimulantEffect->DataTable SAR Structure-Activity Relationship Analysis DataTable->SAR

Caption: Typical experimental workflow for comparing DRIs.

Discussion

The data presented demonstrate that 4-Chloromodafinil is a potent and highly selective dopamine reuptake inhibitor. Its affinity for the dopamine transporter (Ki = 2.5 nM) is substantially higher than that of its parent compound, modafinil (Ki = 2,300 nM), and also surpasses that of cocaine (Ki = 279 nM) and methylphenidate (Ki = 107 nM). Furthermore, 4-Chloromodafinil exhibits negligible affinity for the serotonin and norepinephrine transporters, indicating a more focused pharmacological profile compared to cocaine, which has significant activity at all three monoamine transporters.

The in vivo locomotor activity studies corroborate the in vitro binding data. 4-Chloromodafinil produces a dose-dependent increase in locomotor activity in mice, indicative of a stimulant effect. This effect is more pronounced than that of modafinil and is comparable to that of cocaine at the doses tested.

The high potency and selectivity of 4-Chloromodafinil for the dopamine transporter make it a valuable research tool for investigating the specific roles of dopaminergic signaling in various physiological and pathological processes. Its distinct profile compared to less selective DRIs like cocaine may offer insights into the structural determinants of transporter binding and the neurochemical basis of stimulant effects and abuse liability. Further studies are warranted to fully characterize the pharmacological and behavioral effects of this compound.

References

A Comparative Analysis of 4-Chloro Modafinil's Binding Affinity to the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinities

To contextualize the potential binding affinity of 4-Chloro modafinil, this section presents data for modafinil, its enantiomers, and other relevant analogs. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

CompoundBinding Affinity (Ki) to DATSpecies/SystemRadioligandReference
(±)-Modafinil~2.1 - 4.8 µMHuman/Rat[3H]CFT, [125I]RTI-55[2][3]
(R)-Modafinil (Armodafinil)~3-fold higher than (S)-enantiomerRatNot Specified
(S)-ModafinilLower than (R)-enantiomerRatNot Specified
JJC8-016116 nMNot SpecifiedNot Specified[4]
JJC8-088Higher than JJC8-016 and JJC8-091Not SpecifiedNot Specified[4]
JJC8-091289 nMNot SpecifiedNot Specified[4]
Flmodafinil (CRL-40,940)4,090 nMNot SpecifiedNot Specified[5]

Discussion of Structure-Activity Relationships

The addition of halogen atoms to the phenyl rings of modafinil analogs can influence their binding affinity for DAT. For instance, some analogs with a sulfoxide or sulfide moiety have shown improved binding affinities compared to modafinil.[6] The substitution of chlorine at the para position of the phenyl ring in this compound is expected to alter its electronic and steric properties, which in turn would affect its interaction with the binding pocket of the dopamine transporter. While specific data is elusive, studies on other halogenated analogs suggest that such modifications can lead to a range of effects on DAT affinity.

Experimental Protocols

The determination of binding affinity for compounds like this compound to the dopamine transporter typically involves in vitro radioligand binding assays.

Radioligand Binding Assay for DAT

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the dopamine transporter.

Materials:

  • Biological Material: Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-DAT cells) or synaptosomes from brain regions rich in DAT (e.g., striatum).

  • Radioligand: A high-affinity radiolabeled DAT ligand such as [3H]WIN 35,428 or [3H]CFT.[2]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: A known DAT inhibitor (e.g., cocaine or modafinil) for comparison.

  • Assay Buffer: Typically a Tris-HCl buffer containing ions such as NaCl.

  • Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated.

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Comparative Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining DAT binding affinity and the logical framework for comparing this compound to other compounds.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare DAT-expressing cell membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligands Prepare radioligand and test compounds prep_ligands->incubation filtration Filter to separate bound and unbound ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing quantification Quantify radioactivity with scintillation counter washing->quantification calc_ic50 Calculate IC50 value quantification->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Experimental workflow for a radioligand binding assay.

comparative_logic cluster_target Target cluster_compounds Compounds dat Dopamine Transporter (DAT) modafinil Modafinil Ki: ~2-5 µM modafinil->dat Binds to chloro_modafinil This compound Ki: ? chloro_modafinil->dat Binds to (Hypothesized) other_analogs Other Analogs Ki: Variable other_analogs->dat Binds to

Caption: Comparative binding of modafinil and its analogs to DAT.

References

A Comparative Analysis of 4-Chloro-Substituted and 4-Fluoro-Substituted Modafinil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Modafinil, a wakefulness-promoting agent, has been the subject of extensive research and structural modification to enhance its pharmacological properties. This guide provides a comparative analysis of two halogenated analogs: 4-Chloro modafinil and its more extensively studied counterpart, Flmodafinil (CRL-40,940), the bis(4-fluoro) substituted analog. The primary mechanism of action for modafinil and its derivatives is the inhibition of the dopamine transporter (DAT), which leads to increased extracellular dopamine concentrations.[1][2][3] This analysis synthesizes the available preclinical data on their binding affinities, potency, and proposed mechanisms, offering a resource for researchers in pharmacology and drug development.

It is important to note that while Flmodafinil (CRL-40,940) has been characterized in several studies, publicly available pharmacological data for this compound is sparse. Consequently, this comparison relies on the available literature and highlights areas where further research is required.

Quantitative Data Comparison

The following table summarizes the available quantitative pharmacological data for Flmodafinil (CRL-40,940) and a para-chloro analog of modafinil. Direct comparative studies are limited, and data for the chloro-analog is particularly scarce.

ParameterFlmodafinil (CRL-40,940)This compoundReference Compound: Modafinil
Primary Target Dopamine Transporter (DAT)Dopamine Transporter (DAT)Dopamine Transporter (DAT)
DAT Binding Affinity (Kᵢ, nM) 4,090 (racemic)[4] 2,970 (S-enantiomer)[4][5] 4,830 (R-enantiomer)[4]~919 (para-chloro analog)[6]~2,520 - 5,000[1][6]
SERT Binding Affinity (Kᵢ, nM) 48,700[4]Data not available>10,000
DAT Blockade (%) 83%[4]Data not availableData not available
In Vivo Potency (Wakefulness) 2-3 times greater than modafinil[5]Data not availableBaseline
In Vivo Duration of Action ~40% longer than modafinil[5]Data not availableBaseline
CYP450 Enzyme Induction Does not induce CYP3A4/3A5[4]Data not availableInduces CYP3A4/3A5[[“]]

Pharmacological Profile

Flmodafinil (CRL-40,940)

Flmodafinil, also known as bisfluoromodafinil, is a bis(p-fluoro) ring-substituted derivative of modafinil.[5] Its primary mechanism of action is as a selective, atypical dopamine reuptake inhibitor (DRI).[3][4] Preclinical studies indicate that it possesses significantly greater potency—estimated at 2 to 3 times that of modafinil—and a longer duration of action in promoting wakefulness in animal models.[5]

The binding affinity of racemic Flmodafinil for the dopamine transporter (Kᵢ) is reported to be 4,090 nM.[4] The enantiomers have been resolved, with the (S)-enantiomer showing a higher affinity (Kᵢ = 2,970 nM) than the (R)-enantiomer (Kᵢ = 4,830 nM).[4][5] Its selectivity for DAT is notable, with a 12-fold lower affinity for the serotonin transporter (SERT) and negligible affinity for the sigma σ₁ receptor.[4] In vivo studies have shown that Flmodafinil can increase dopamine levels in the nucleus accumbens by 150-200% over baseline.[4] A significant distinction from its parent compound is that Flmodafinil does not appear to induce cytochrome P450 enzymes, suggesting a potentially lower risk of drug-drug interactions.[4]

This compound

Publicly available, peer-reviewed pharmacological data for this compound is extremely limited. It is primarily available as an analytical reference standard.[8] However, research on other para-halogenated modafinil analogs suggests that chloro-substitution can enhance DAT binding affinity. One study reported a para-chloro analog with a DAT binding affinity (Kᵢ) of approximately 919 nM, which is significantly higher than that of modafinil.[6] This suggests that this compound could be a potent DAT inhibitor, but further studies are required to characterize its efficacy, selectivity, and pharmacokinetic profile. A study on a related compound, 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide, showed wakefulness-promoting effects comparable to modafinil in mice, though this is not a direct structural analog.[9][10]

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Kᵢ) of test compounds to the human dopamine transporter (hDAT).

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound and Flmodafinil for hDAT via competitive displacement of a radioligand.

  • Materials:

    • Cell Line: HEK293 cells stably expressing hDAT.[1]

    • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[1]

    • Test Compounds: this compound, Flmodafinil (dissolved in appropriate solvent, e.g., DMSO).

    • Non-specific Binding Control: A high concentration of a known potent DAT inhibitor (e.g., GBR-12909).[1]

    • Buffers: Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

    • Equipment: Cell harvester, glass fiber filters, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Culture hDAT-expressing HEK293 cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of the test compounds.

    • Incubation: Add the cell membrane suspension, [³H]WIN 35,428, and either buffer (for total binding), non-specific control, or test compound to the appropriate wells. Incubate at room temperature for 60-120 minutes to reach equilibrium.[11]

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash filters with ice-cold assay buffer.[11]

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (counts per minute) using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation.[11]

Assessment of Wakefulness-Promoting Effects in Rodents

This protocol describes a general method to evaluate the eugeroic (wakefulness-promoting) effects of compounds in rats.

  • Objective: To compare the effects of this compound and Flmodafinil on sleep-wake architecture against a vehicle control.

  • Animals: Adult male Sprague-Dawley rats, surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Housing: Animals are housed individually in controlled environments with a standard 12:12 light-dark cycle.[12]

  • Procedure:

    • Habituation: Allow animals to habituate to the recording chambers and tethered recording setup for several days.

    • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

    • Drug Administration: Administer the test compounds (e.g., Flmodafinil at 64 mg/kg), this compound (at various doses), or vehicle via intraperitoneal (i.p.) injection at the beginning of the light (rest) phase.[5][12]

    • Post-injection Recording: Continuously record EEG/EMG for at least 24 hours following administration.

    • Data Analysis: Score the EEG/EMG recordings in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.

    • Endpoint Measurement: Quantify the total time spent in each state and the latency to sleep onset following drug administration. Compare the results for each drug condition to the vehicle control to determine the wakefulness-promoting efficacy and duration of action.[13]

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synth Dopamine Synthesis DA_synth->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Analog Modafinil Analog (Chloro / Fluoro) Analog->DAT Inhibition Signal Postsynaptic Signaling DA_receptor->Signal Activation

Caption: Proposed mechanism of action via dopamine transporter (DAT) inhibition.

G start Start prep Prepare hDAT-expressing cell membranes start->prep Step 1 setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prep->setup Step 2 incubate Add membranes, [3H]Radioligand, and compounds. Incubate. setup->incubate Step 3 harvest Filter plate contents to separate bound ligand incubate->harvest Step 4 count Measure radioactivity with liquid scintillation counter harvest->count Step 5 analyze Calculate IC50 and Ki values count->analyze Step 6 end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro Modafinil (CRL-40,941)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Chloro modafinil (CRL-40,941), a psychoactive stimulant and analog of modafinil. As the development of novel psychoactive substances continues to evolve, robust and reliable analytical methods are crucial for research, quality control, and forensic applications. This document outlines the principles of common analytical techniques, presents a comparative summary of their performance, details experimental protocols, and illustrates the cross-validation workflow essential for ensuring inter-laboratory consistency and data integrity.

Introduction to Analytical Method Cross-Validation

Cross-validation of an analytical method is a critical process in pharmaceutical development and quality control. It is the formal process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1][2] The primary goal is to ensure the method's robustness and reproducibility, which is paramount when transferring a method from a research and development setting to a quality control laboratory, or between different testing sites.[1][2] Key approaches to method transfer and cross-validation include comparative testing, co-validation, and revalidation.[1]

Comparative Overview of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While methods specifically validating this compound are emerging, extensive literature on the analysis of modafinil and its analogs allows for a comparative assessment of suitable techniques.[3][4][5][6] High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of such compounds.[7][8] A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method has been specifically developed and validated for the quantitation of this compound (also referred to as fladrafinil, CRL-40,941) among other modafinil analogs.[3][4][9]

Table 1: Comparison of Analytical Method Performance for this compound

ParameterHPLC-UVLC-MS/MSLC-HRMSGC-MS
Specificity ModerateHighVery HighHigh
Sensitivity (LOD) ~100 ng/mL~1 ng/mL~1-10 ng/mL[10]~50-100 ng/mL[7]
Linearity (Range) 1-200 µg/mL[11]1-1000 ng/mL[12]10-450 ng/mL[10]100-1000 ng/mL[8]
Accuracy (% Recovery) 98-102%95-105%97-103%90-110%
Precision (%RSD) < 2%< 5%< 5%< 10%
Matrix Effect Low to ModerateHighHighModerate
Cost LowHighVery HighModerate
Throughput HighHighModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of this compound using LC-HRMS and HPLC-UV.

LC-HRMS Method for this compound

This method is based on a validated approach for the identification and quantitation of novel modafinil analogs.[3][4][9][10]

  • Sample Preparation:

    • Weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

    • For formulated products, grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) and dissolve in 100 mL of the diluent.

    • Filter the sample solution through a 0.45 µm syringe filter before analysis.

  • Instrumentation:

    • Liquid Chromatograph: High-performance liquid chromatograph capable of gradient elution.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap).[9]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for identification and targeted SIM or PRM for quantification.

    • Mass Range: m/z 100-500.

    • Resolution: > 70,000.

HPLC-UV Method for this compound

This protocol is adapted from established methods for modafinil and its related substances.[11][13][14]

  • Sample Preparation:

    • Follow the same procedure as for the LC-HRMS method to prepare stock solutions, calibration standards, and sample solutions.

  • Instrumentation:

    • Liquid Chromatograph: HPLC system with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[14]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[15]

Cross-Validation Workflow and Signaling Pathway Visualization

To ensure the reliability and consistency of results between two different analytical methods, a structured cross-validation process is essential. The following diagram illustrates a typical workflow for cross-validating the LC-HRMS and HPLC-UV methods described above.

CrossValidationWorkflow cluster_lab1 Method 1: LC-HRMS Analysis cluster_lab2 Method 2: HPLC-UV Analysis start Start: Define Acceptance Criteria prep Prepare Identical Sample Sets (e.g., 3 concentrations, 6 replicates) start->prep lab1_analysis Analyze Samples prep->lab1_analysis lab2_analysis Analyze Samples prep->lab2_analysis lab1_data Process & Tabulate Results lab1_analysis->lab1_data compare Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) lab1_data->compare lab2_data Process & Tabulate Results lab2_analysis->lab2_data lab2_data->compare decision Results Meet Acceptance Criteria? compare->decision pass Cross-Validation Successful decision->pass Yes fail Investigate Discrepancies (e.g., sample handling, instrument calibration) decision->fail No end End pass->end fail->prep Re-analyze

Cross-validation workflow between two analytical methods.

While the primary mechanism of action of this compound is understood to be a dopamine reuptake inhibitor, its effects on other neurotransmitter systems are a subject of ongoing research. The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated.

SignalingPathway ligand This compound dat Dopamine Transporter (DAT) ligand->dat Inhibits dopamine Increased Synaptic Dopamine d1r D1 Receptor dopamine->d1r Activates d2r D2 Receptor dopamine->d2r Activates ac Adenylyl Cyclase d1r->ac d2r->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects (e.g., Gene Expression) pka->downstream

References

A Head-to-Head Showdown: 4-Chloro Modafinil vs. Cocaine on Dopaminergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the dopaminergic effects of the atypical dopamine reuptake inhibitor 4-Chloro modafinil (Flmodafinil, CRL-40,940) and the classical psychostimulant cocaine, supported by experimental data.

In the landscape of psychostimulant research, the quest for compounds with therapeutic potential without the high abuse liability of substances like cocaine is paramount. This guide provides a detailed comparative analysis of this compound (also known as Flmodafinil or CRL-40,940), a wakefulness-promoting agent, and cocaine, a potent psychostimulant, focusing on their direct impact on dopamine levels and the dopamine transporter (DAT). This comparison is supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of their distinct mechanisms of action.

Mechanisms of Action: A Tale of Two Inhibitors

Both this compound and cocaine exert their primary effects by inhibiting the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. However, the nature of their interaction with the DAT and the resulting downstream effects are believed to differ significantly, contributing to their distinct pharmacological profiles.

Cocaine is classified as a "typical" DAT inhibitor. It binds to the DAT and locks it in an outward-facing conformation, effectively blocking dopamine reuptake and leading to a rapid and substantial increase in synaptic dopamine.[1][2] This surge in dopamine, particularly in reward-related brain regions like the nucleus accumbens, is strongly associated with the intense euphoria and high abuse potential of cocaine.[3][4]

In contrast, modafinil and its analogues, including this compound, are considered "atypical" DAT inhibitors.[5][6][7] While they also block dopamine reuptake, their interaction with the DAT is thought to be different from that of cocaine, potentially leading to a more modulated and less intense increase in dopamine levels.[6][8] This atypical binding may involve different conformational changes in the transporter, resulting in a pharmacological profile with wakefulness-promoting and cognitive-enhancing effects but with a lower propensity for abuse.[6][7]

Quantitative Comparison of Dopaminergic Effects

The following tables summarize the quantitative data on the effects of this compound (Flmodafinil, CRL-40,940) and cocaine on the dopamine system, based on available preclinical research.

Compound Animal Model Brain Region Dose Route of Administration Peak Increase in Extracellular Dopamine (% of Baseline) Reference
This compound (Flmodafinil)Animal studiesNucleus AccumbensHighest assessed doseNot specified150-200%Flmodafinil Wikipedia
CocaineRatNucleus Accumbens20 mg/kgi.p.~300%Chefer et al., 2003
CocaineRatNucleus Accumbens1.0 mg/kgi.v.>300%Bradberry et al., 1993
CocaineRatNucleus Accumbens0.75, 1.5, 3.0 mg/kgi.v.Dose-dependent increaseDi Ciano et al., 1995

Table 1: Comparison of the Effects of this compound and Cocaine on Extracellular Dopamine Levels.

Compound Assay Dopamine Transporter (DAT) Affinity (Ki, nM) Reference
This compound (Flmodafinil, racemic)Radioligand binding assay4,090Flmodafinil Wikipedia
(S)-(+)-flmodafinilRadioligand binding assay2,970Flmodafinil Wikipedia
(R)-(–)-flmodafinilRadioligand binding assay4,830Flmodafinil Wikipedia
CocaineRadioligand binding assay~200Beuming et al., 2008
CocaineRadioligand binding assay99 - 630Various sources

Table 2: Comparison of Dopamine Transporter (DAT) Affinity.

Experimental Protocols

The data presented in this guide are primarily derived from in vivo microdialysis and radioligand binding assays. Below are detailed methodologies representative of the experiments cited.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the extracellular levels of dopamine in a specific brain region of a freely moving animal following drug administration.

Animals: Male Sprague-Dawley rats or C57BL/6J mice are typically used. Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.

Surgery and Probe Implantation:

  • Animals are anesthetized with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the nucleus accumbens (Coordinates from bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm).

  • The cannula is secured to the skull with dental cement and jeweler's screws.

  • Animals are allowed to recover for a specified period (e.g., 4-7 days) before the microdialysis experiment.

Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • After a stabilization period to obtain a baseline dopamine level, the drug (this compound or cocaine) or vehicle is administered (e.g., intraperitoneally or intravenously).

  • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

Dopamine Analysis:

  • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • The HPLC system is equipped with a C18 reverse-phase column.

  • The mobile phase typically consists of a phosphate buffer, methanol, and an ion-pairing agent.

  • Dopamine is detected by an electrochemical detector set at an oxidizing potential.

  • The dopamine concentration is calculated by comparing the peak height or area of the sample to that of known standards.

Radioligand Binding Assay for DAT Affinity

Objective: To determine the binding affinity (Ki) of a compound for the dopamine transporter.

Preparation of Brain Tissue:

  • The brain region of interest (e.g., striatum, which is rich in DAT) is dissected from the brain of a rat or mouse.

  • The tissue is homogenized in a buffer solution.

  • The homogenate is centrifuged to isolate the cell membranes containing the DAT.

Binding Assay:

  • The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55).

  • Increasing concentrations of the test compound (this compound or cocaine) are added to compete with the radioligand for binding to the DAT.

  • After incubation, the membranes are washed to remove unbound radioligand.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

Data Analysis:

  • The data are used to generate a competition curve, which shows the displacement of the radioligand by the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

  • The Ki value (the inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow Diagrams

cocaine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicles) L_DOPA->Dopamine_vesicle DDC Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_released->DAT Reuptake Dopamine_synapse Increased Dopamine D2R Dopamine Receptors (D2R) Dopamine_synapse->D2R Binds Cocaine Cocaine Cocaine->DAT Signal Postsynaptic Signaling D2R->Signal chloro_modafinil_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicles) L_DOPA->Dopamine_vesicle DDC Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_released->DAT Reuptake Dopamine_synapse Moderately Increased Dopamine D2R Dopamine Receptors (D2R) Dopamine_synapse->D2R Binds Chloro_Modafinil 4-Chloro modafinil Chloro_Modafinil->DAT Signal Postsynaptic Signaling D2R->Signal experimental_workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery (Guide Cannula Implantation) Anesthesia->Stereotaxic_Surgery Recovery Recovery Period Stereotaxic_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (this compound or Cocaine) Baseline->Drug_Admin Sample_Collection Post-Drug Sample Collection Drug_Admin->Sample_Collection HPLC HPLC-ED Analysis Sample_Collection->HPLC Quantification Dopamine Quantification HPLC->Quantification Data_Analysis Data Analysis (% Change from Baseline) Quantification->Data_Analysis

References

4-Chloro Modafinil: A Comparative Analysis of its Selectivity for Dopamine Transporter Over Serotonin and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Chloro modafinil's binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The information is supported by experimental data to assess its selectivity.

This compound, a para-chloro substituted analogue of modafinil, has been evaluated for its binding affinity at the primary monoamine transporters. The following data summarizes its performance, providing insight into its potential as a selective dopamine reuptake inhibitor.

Data Presentation: Comparative Binding Affinities

The selectivity of a compound is determined by comparing its binding affinity (Ki) for its primary target versus off-target sites. A lower Ki value indicates a higher binding affinity. The data presented below is for the para-chloro sulfinylacetamide analogue of modafinil (designated as compound 5c in the cited research).

CompoundTransporterBinding Affinity (Ki) in nM
This compound (5c) DAT 919 ± 52.8
SERT >10,000
NET >10,000
(±)-Modafinil (for comparison)DAT2520 ± 204
SERT>10,000
NET>10,000

Data sourced from Cao et al., ACS Medicinal Chemistry Letters, 2011.[1]

The results indicate that this compound exhibits a higher affinity for the dopamine transporter (DAT) as compared to the parent compound, modafinil.[1] Notably, at concentrations up to 10,000 nM, no significant displacement was observed at either the serotonin transporter (SERT) or the norepinephrine transporter (NET), suggesting a high degree of selectivity for DAT over these other two key monoamine transporters.[1]

Experimental Protocols

The binding affinities were determined using in vitro radioligand binding assays with rat brain membranes. This standard method allows for the assessment of a compound's ability to displace a known radiolabeled ligand from its target transporter.

Materials and Methods

Tissue Preparation: Whole rat brains were used to prepare membrane homogenates. For the DAT and SERT assays, striatal tissue was utilized, while whole brain minus striata was used for the NET assay. The tissue was homogenized in a sucrose buffer and centrifuged to pellet the membranes, which were then washed and resuspended in the appropriate assay buffer.

Radioligand Binding Assays:

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Assay:

    • Radioligand: [¹²⁵I]RTI-55 was used to label both DAT and SERT.

    • Procedure: Rat striatal membranes were incubated with [¹²⁵I]RTI-55 in the presence of varying concentrations of the test compound (this compound).

    • Defining Non-specific Binding: For the DAT assay, non-specific binding was determined in the presence of a high concentration of GBR12909, a selective DAT inhibitor. For the SERT assay, non-specific binding was determined using a high concentration of paroxetine, a selective SERT inhibitor.

    • Incubation and Detection: Following incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was then quantified using a gamma counter.

  • Norepinephrine Transporter (NET) Assay:

    • Radioligand: [³H]Nisoxetine, a selective NET ligand, was used.[2][3]

    • Procedure: Membranes from whole rat brain (minus striata) were incubated with [³H]Nisoxetine and various concentrations of the test compound.

    • Defining Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of desipramine, a selective NET inhibitor.

    • Incubation and Detection: The separation of bound and free radioligand was achieved through filtration, and the radioactivity was measured using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualization

Selectivity of this compound for Monoamine Transporters cluster_compound Test Compound 4_Chloro_Modafinil This compound DAT Dopamine Transporter (DAT) 4_Chloro_Modafinil->DAT High Affinity (Ki = 919 nM) SERT Serotonin Transporter (SERT) 4_Chloro_Modafinil->SERT Very Low Affinity (Ki > 10,000 nM) NET Norepinephrine Transporter (NET) 4_Chloro_Modafinil->NET Very Low Affinity (Ki > 10,000 nM)

Caption: Binding affinity of this compound for DAT, SERT, and NET.

Radioligand Binding Assay Workflow start Start: Prepare Rat Brain Membranes incubation Incubate Membranes with Radioligand and this compound start->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 and Ki Values quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: General workflow for the radioligand binding assay.

References

A Comparative Analysis of the Behavioral Effects of 4-Chloro Modafinil Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of the enantiomers of 2-((bis(4-fluorophenyl)methyl)sulfinyl)acetamide, commonly referred to as CRL-40,940 or Flmodafinil. While the user's query specified "4-Chloro modafinil," the compound designated CRL-40,940 is, in fact, a bis-fluorinated analog of modafinil. This document will focus on the distinct pharmacological profiles of its (R)- and (S)-enantiomers, presenting supporting experimental data, detailed methodologies, and visual representations of associated biological pathways and experimental workflows.

Introduction to CRL-40,940 and its Enantiomers

CRL-40,940, or Flmodafinil, is a wakefulness-promoting agent and a structural analog of modafinil. Like modafinil, it possesses a chiral center at the sulfur atom, resulting in two enantiomers: (R)-(−)-flmodafinil (JBG1-049) and (S)-(+)-flmodafinil (JBG1-048). These stereoisomers exhibit differential pharmacological and behavioral effects, which are critical for understanding their therapeutic potential and mechanism of action.

Quantitative Behavioral Data

The primary behavioral effect examined in preclinical studies of the CRL-40,940 enantiomers is the modulation of locomotor activity, which serves as an indicator of their stimulant properties. The following table summarizes quantitative data from a key study comparing the effects of (R)- and (S)-flmodafinil on locomotor activity in rats.

EnantiomerDose (mg/kg, i.v.)Maximum Increase in Locomotor Activity (counts/5 min)Time to Maximum Effect (minutes)
(R)-(−)-flmodafinil (JBG1-049) 10~15030
17~25060
32~40090
(S)-(+)-flmodafinil (JBG1-048) 10~20030
17~35060
32~55090
Vehicle Control N/A<50N/A

Data synthesized from Mereu et al. (2018).

Experimental Protocols

Locomotor Activity Assessment

The following protocol outlines the methodology used to assess the impact of CRL-40,940 enantiomers on spontaneous locomotor activity in rodents.

Objective: To quantify the stimulant effects of (R)- and (S)-flmodafinil by measuring changes in horizontal and vertical movement in an open field arena.

Materials:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beam grids for automated activity detection.

  • (R)-(−)-flmodafinil (JBG1-049) and (S)-(+)-flmodafinil (JBG1-048), dissolved in a suitable vehicle (e.g., saline with 1% DMSO).

  • Vehicle solution for control injections.

  • Male Sprague-Dawley rats (250-300 g).

  • Syringes and needles for intravenous (i.v.) administration.

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment. On the two days preceding the test day, place each rat in the open field arena for 30 minutes to habituate them to the environment and reduce novelty-induced hyperactivity.

  • Drug Administration: On the test day, administer the designated dose of (R)-flmodafinil, (S)-flmodafinil, or vehicle via the lateral tail vein.

  • Data Collection: Immediately after injection, place the rat in the center of the open field arena. Record locomotor activity continuously for a period of 120 minutes. Activity is typically measured as the number of infrared beam breaks per unit of time (e.g., 5-minute bins).

  • Data Analysis: Quantify total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

Dopamine Transporter Inhibition Pathway

The primary mechanism of action for modafinil and its analogs, including CRL-40,940, is the inhibition of the dopamine transporter (DAT). This action leads to an increase in extracellular dopamine levels in various brain regions, which is believed to mediate the wakefulness-promoting and stimulant effects.

DAT_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Extracellular_Dopamine Extracellular Dopamine Dopamine->Extracellular_Dopamine DAT Dopamine Transporter (DAT) Extracellular_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect Activation CRL40940 CRL-40,940 Enantiomer CRL40940->DAT Inhibition

Mechanism of Action of CRL-40,940 Enantiomers

Experimental Workflow for Behavioral Comparison

The following diagram illustrates the logical flow of an experiment designed to compare the behavioral effects of the CRL-40,940 enantiomers.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Rodent Model (Rats) Habituation Habituation to Open Field Animal_Model->Habituation Drug_Admin Intravenous Administration Habituation->Drug_Admin Group_R (R)-flmodafinil Group_R->Drug_Admin Group_S (S)-flmodafinil Group_S->Drug_Admin Group_Vehicle Vehicle Control Group_Vehicle->Drug_Admin Locomotor_Activity Open Field Test Drug_Admin->Locomotor_Activity Data_Collection Automated Activity Recording Locomotor_Activity->Data_Collection Statistical_Analysis Statistical Comparison Data_Collection->Statistical_Analysis Results Comparative Behavioral Effects Statistical_Analysis->Results

Workflow for Comparing Enantiomer Effects

Discussion and Conclusion

The available data indicates that both enantiomers of CRL-40,940 produce a dose-dependent increase in locomotor activity, with the (S)-enantiomer (JBG1-048) appearing to be more potent than the (R)-enantiomer (JBG1-049). This suggests a stereospecific interaction with the dopamine transporter, which is consistent with findings for other chiral psychostimulants.

The enhanced locomotor activity is attributed to the blockade of dopamine reuptake, leading to increased dopaminergic signaling in brain regions associated with motor control and motivation. The differences in potency between the enantiomers highlight the importance of stereochemistry in drug design and development.

It is important to note that the current body of research on the behavioral effects of CRL-40,940 enantiomers is limited. Further studies are required to fully characterize and compare their effects on other behavioral domains, such as cognition, anxiety, and wakefulness. Such research will be crucial for determining the full therapeutic potential and safety profile of each enantiomer.

The Uncharted Territory of 4-Chloro Modafinil: A Comparative Look at its Eugeroic Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cognitive-enhancing effects of modafinil and its derivatives. While the primary focus of this inquiry is 4-Chloro modafinil (also known as CRL-40,940), a thorough review of the scientific literature reveals a significant lack of published studies and quantitative data on its specific cognitive-enhancing properties in various tasks. Therefore, this guide will leverage the extensive research on its close structural and functional analogs, modafinil and armodafinil, to provide a framework for understanding the potential, yet unvalidated, effects of this compound.

Introduction to this compound and its Analogs

This compound is a synthetic compound structurally related to modafinil and adrafinil.[1] Adrafinil itself is a prodrug, meaning it is metabolized in the body to its active form, which is modafinil.[1] Modafinil is a wakefulness-promoting agent ("eugeroic") approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[2] Armodafinil is the R-enantiomer of modafinil and is also used for similar indications.[3] Due to their effects on alertness and cognitive function, both modafinil and armodafinil have been investigated for their nootropic, or "smart drug," potential.[3]

While specific research on this compound is scarce, it is purported to be a selective dopamine reuptake inhibitor.[4] This mechanism of action is shared with modafinil, suggesting that this compound may possess similar cognitive-enhancing properties.[3][4] However, without direct experimental evidence, this remains speculative.

Presumed Mechanism of Action: A Look at the Dopaminergic Pathway

The primary mechanism of action for modafinil and its analogs is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[3] This is distinct from the mechanism of traditional stimulants like amphetamines, which also promote dopamine release.[3] The sustained elevation of dopamine is thought to enhance alertness, attention, and executive functions.

Beyond dopamine, modafinil has been shown to influence other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, although these effects are considered secondary to its action on the dopamine transporter.[5]

Proposed Signaling Pathway of Modafinil Analogs cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Modafinil_Analog This compound (or Modafinil/Armodafinil) DAT Dopamine Transporter (DAT) Modafinil_Analog->DAT Inhibits Synaptic_Cleft Extracellular Dopamine DAT->Synaptic_Cleft Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Synaptic_Cleft Release Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binds to Cognitive_Effects Enhanced Cognition (Attention, Wakefulness) Dopamine_Receptor->Cognitive_Effects Activates Signaling Experimental Workflow for Cognitive Enhancer Validation Start Compound Selection (e.g., this compound) Animal_Model Animal Model Selection (e.g., Mice, Rats) Start->Animal_Model Dose_Response Dose-Response and Toxicity Studies Animal_Model->Dose_Response Behavioral_Testing Behavioral Testing Battery Dose_Response->Behavioral_Testing MWM Morris Water Maze (Spatial Memory) Behavioral_Testing->MWM NOR Novel Object Recognition (Recognition Memory) Behavioral_Testing->NOR SAT Sustained Attention Task (Attention) Behavioral_Testing->SAT Data_Analysis Data Collection and Statistical Analysis MWM->Data_Analysis NOR->Data_Analysis SAT->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Microdialysis, Electrophysiology) Data_Analysis->Mechanism_Studies Conclusion Conclusion on Cognitive- Enhancing Effects Mechanism_Studies->Conclusion

References

side-by-side comparison of the pharmacokinetics of 4-Chloro modafinil and adrafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the pharmacokinetic profiles of 4-Chloro modafinil (CRL-40,940) and adrafinil. While adrafinil's pharmacokinetic properties as a prodrug to modafinil are well-documented, a comprehensive quantitative analysis of this compound is limited by the current scarcity of publicly available preclinical and clinical data. This document summarizes the existing information and outlines the standard experimental protocols relevant to the pharmacokinetic assessment of these compounds.

Pharmacokinetic Data Summary

A direct quantitative comparison of the pharmacokinetic parameters for this compound and adrafinil is challenging due to the lack of published data for this compound. Adrafinil functions as a prodrug, being metabolized to the active compound modafinil. Therefore, the pharmacokinetic properties of both adrafinil and its active metabolite, modafinil, are relevant for a comprehensive understanding.

ParameterThis compound (CRL-40,940)AdrafinilModafinil (Active Metabolite of Adrafinil)
Peak Plasma Concentration (Cmax) Data not available in published literatureData not available in published literature~4.7 µg/mL (in humans after 200 mg dose)
Time to Peak Concentration (Tmax) Data not available in published literatureEffects apparent in 45-60 minutes (oral)2-4 hours (in humans)[[“]][2]
Elimination Half-life (t½) Data not available in published literature~1 hour (for the parent compound in humans)12-15 hours (in humans, reflecting the longer-lived l-enantiomer)[[“]][3]
Bioavailability Data not available in published literature~80% (in humans)Not determined directly due to lack of intravenous formulation, but well-absorbed orally
Metabolism Presumed to be hepaticHepatic conversion to modafinilPrimarily hepatic (~90%) via amide hydrolysis and CYP450 enzymes[[“]][2]
Primary Active Compound This compoundModafinilModafinil

Note: The data for modafinil is presented as it represents the pharmacologically active form of adrafinil. The pharmacokinetics of adrafinil itself are characterized by its rapid conversion to modafinil.

Experimental Protocols

The determination of pharmacokinetic parameters for compounds like this compound and adrafinil typically involves in vivo studies in animal models followed by clinical trials in humans. A generalized experimental workflow is outlined below.

In Vivo Pharmacokinetic Study in Rodents (Rats)

Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound or adrafinil) after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6-8 per group) are commonly used. Animals are fasted overnight before drug administration.

  • Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose). A single oral dose is administered via gavage.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile, followed by centrifugation.

    • Chromatography: The extracted samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate the analyte from other plasma components.

    • Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analyte is detected and quantified using multiple reaction monitoring (MRM) in positive ion mode. A stable isotope-labeled internal standard is typically used to ensure accuracy and precision.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizations

Metabolic Pathway of Adrafinil

The following diagram illustrates the metabolic conversion of adrafinil to its active metabolite, modafinil, and subsequent inactive metabolites.

Adrafinil Adrafinil (Prodrug) Modafinil Modafinil (Active Metabolite) Adrafinil->Modafinil Hepatic Metabolism Modafinil_Acid Modafinil Acid (Inactive Metabolite) Modafinil->Modafinil_Acid Amide Hydrolysis Modafinil_Sulfone Modafinil Sulfone (Inactive Metabolite) Modafinil->Modafinil_Sulfone Oxidation (CYP3A4)

Caption: Metabolic pathway of adrafinil to modafinil and its inactive metabolites.

Experimental Workflow for a Comparative Pharmacokinetic Study

This diagram outlines the key steps in a typical preclinical pharmacokinetic study designed to compare two compounds.

cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Dosing Oral Administration (Gavage) Animal_Acclimation->Dosing Drug_Formulation Drug Formulation (Compound A & Compound B) Drug_Formulation->Dosing Blood_Sampling Serial Blood Sampling (Defined Timepoints) Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LC_MS_MS->PK_Analysis

Caption: Generalized experimental workflow for a comparative pharmacokinetic study.

References

Comparative Efficacy of 4-Chloro Modafinil in Animal Models: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated efficacy of 4-Chloro modafinil in various animal strains. Due to a lack of direct comparative studies on this compound, this analysis is based on available data for its parent compound, modafinil. The information presented herein is intended to serve as a predictive guide for researchers designing preclinical studies.

Efficacy in Rodent Models: A Comparative Overview

Modafinil has been shown to be effective in promoting wakefulness and increasing locomotor activity across a range of rodent strains. It is anticipated that this compound, as a structural analog, will exhibit a similar, and potentially more potent, profile of effects.

Locomotor Activity

Studies on modafinil have demonstrated a consistent stimulant effect on locomotor activity in multiple mouse and rat strains. While direct quantitative comparisons for this compound are not yet available, the existing data for modafinil provides a valuable baseline for predicting its efficacy.

Table 1: Comparative Locomotor Activity of Modafinil in Different Rodent Strains

Animal StrainEffective Dose Range (mg/kg, i.p.)Observed EffectsCitation
Mice
Swiss CD1From 10Stimulation of locomotor activity[1]
BALB/cFrom 10Stimulation of locomotor activity[1]
DBA/2From 10Stimulation of locomotor activity[1]
C3HFrom 10Stimulation of locomotor activity[1]
C57BL/6J32, 64, 128Increased spontaneous activity and rearing
129S/J32, 64, 128Increased spontaneous activity and rearing
Rats
Long EvansFrom 40Increased locomotor activity, counteracting habituation[1]
Sprague-DawleyFrom 40Increased locomotor activity, counteracting habituation[1]
WistarFrom 40Increased locomotor activity, counteracting habituation[1]

Note: The effective doses for rats are generally higher than for mice.[1]

Wakefulness-Promoting Effects

Modafinil is a well-established wakefulness-promoting agent. Its efficacy has been demonstrated through electroencephalogram (EEG) studies in rats, showing a significant increase in wakefulness and a decrease in sleep time. It is hypothesized that this compound will produce similar or enhanced effects on wakefulness.

Table 2: Wakefulness-Promoting Effects of Modafinil in Rats

Animal StrainDose (mg/kg, i.p.)Key FindingsCitation
Wistar Rats30, 100, 300Dose-dependent increase in EEG wake time.[2]
Sprague-Dawley Rats64, 128Dose-dependent increase in wakefulness.[3]

Experimental Protocols

Locomotor Activity Assessment (Open Field Test)

A standard open field test is utilized to assess spontaneous locomotor activity in rodents.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.

  • Acclimation: Animals are habituated to the testing room for a defined period (e.g., 60 minutes) before the test to reduce anxiety-related effects.

  • Procedure:

    • A single mouse is placed in the center of the open field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a specified duration (e.g., 30-60 minutes).

    • The arena is cleaned thoroughly between each trial to eliminate olfactory cues.

  • Data Analysis: The recorded data is analyzed to determine the effects of the test compound on various parameters of locomotor activity.

Wakefulness Assessment (EEG Recording)

Surgical implantation of electrodes is required for EEG and electromyography (EMG) recordings to monitor sleep-wake states.

  • Surgery: Under anesthesia, electrodes are implanted over the cortex (for EEG) and into the nuchal muscles (for EMG). Animals are allowed a recovery period of at least one week.

  • Habituation: Animals are habituated to the recording chamber and tethered recording setup for several days before the experiment.

  • Recording:

    • Continuous EEG and EMG recordings are performed for a baseline period (e.g., 24 hours).

    • Following baseline recording, the test compound or vehicle is administered.

    • Post-administration recordings are continued to assess changes in sleep-wake architecture.

  • Data Analysis: The recorded signals are scored manually or automatically to identify different sleep-wake states (wakefulness, NREM sleep, REM sleep). The duration and transitions between these states are then quantified and analyzed.[2][4][5]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

The primary mechanism of action for modafinil and its analogs is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[6][7]

Signaling_Pathway_of_4_Chloro_Modafinil cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4_Chloro_Modafinil 4_Chloro_Modafinil DAT Dopamine Transporter (DAT) 4_Chloro_Modafinil->DAT Inhibits Dopamine_vesicle Dopamine Vesicle Dopamine_out Dopamine_vesicle->Dopamine_out Release Dopamine_in Dopamine_out->DAT Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binds Postsynaptic_Effect Increased Wakefulness & Locomotor Activity Dopamine_Receptor->Postsynaptic_Effect Activates

Caption: Putative signaling pathway of this compound.

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for assessing the comparative efficacy of a novel compound like this compound in different animal strains.

Experimental_Workflow Animal_Selection Select Animal Strains (e.g., C57BL/6J, BALB/c, Sprague-Dawley, Wistar) Randomization Randomly Assign Animals to Treatment Groups Animal_Selection->Randomization Drug_Preparation Prepare this compound and Vehicle Solutions Administration Administer Compound (i.p. or p.o.) Drug_Preparation->Administration Randomization->Administration Behavioral_Testing Behavioral Assessment Administration->Behavioral_Testing Locomotor Locomotor Activity (Open Field Test) Behavioral_Testing->Locomotor Wakefulness Wakefulness (EEG/EMG Recording) Behavioral_Testing->Wakefulness Data_Collection Data Collection & Recording Locomotor->Data_Collection Wakefulness->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Experimental workflow for efficacy testing.

References

Validating In Vitro Findings of 4-Chloro Modafinil in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of 4-Chloro modafinil, a para-chloro analog of the wakefulness-promoting agent modafinil. The following sections detail its activity at monoamine transporters, its effects on locomotor activity, and the experimental protocols used to derive these findings, offering a clear validation of in vitro observations through in vivo experimentation.

In Vitro Profile: Binding Affinities at Monoamine Transporters

The initial characterization of this compound's mechanism of action was determined through in vitro binding assays to assess its affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key targets for many psychostimulant drugs.

A study by Fleckenstein et al. synthesized a series of modafinil analogs, including the para-chloro derivative, and evaluated their binding affinities at these monoamine transporters.[1][2] The results indicate that this compound, like its parent compound, primarily interacts with the dopamine transporter.

Table 1: In Vitro Binding Affinities (Ki, μM) of this compound and Modafinil at Monoamine Transporters

CompoundDAT (Ki, μM)SERT (Ki, μM)NET (Ki, μM)
(±)-Modafinil3.19>10>10
(±)-4-Chloro modafinil (5c) 0.78 >10 >10

Data sourced from Fleckenstein et al. (2010).[1][2]

The data clearly demonstrates that the addition of a chloro- group at the para position of one of the phenyl rings increases the binding affinity for the dopamine transporter by approximately four-fold compared to modafinil.[1] Notably, both compounds show negligible affinity for the serotonin and norepinephrine transporters at concentrations up to 10 μM.[1][2]

In Vivo Validation: Locomotor Activity in Mice

To determine if the observed in vitro affinity for the dopamine transporter translates to a functional effect in a living system, the locomotor-stimulant effects of this compound were assessed in mice.[1][2] Increased locomotor activity is a well-established behavioral correlate of dopamine reuptake inhibition.

The study by Fleckenstein and colleagues compared the effects of (±)-modafinil, its individual enantiomers, and the para-chloro analog (5c) on locomotor activity in mice.[1][2] The results of this in vivo experiment align with the in vitro binding data, showing that this compound produces a significant stimulant effect.

Table 2: In Vivo Locomotor Activity of this compound and Reference Compounds in Mice

CompoundDose (mg/kg, i.p.)Peak Locomotor Activity (Counts/5 min)Time to Peak Effect (min)
Cocaine10~350015
(±)-Modafinil100~150060
(±)-4-Chloro modafinil (5c) 100 ~2000 60

Data estimated from graphical representations in Fleckenstein et al. (2010).[1][2]

The in vivo data confirms that this compound is a behaviorally active central nervous system stimulant.[1] The magnitude of its effect on locomotor activity is greater than that of modafinil at the same dose, which is consistent with its higher in vitro affinity for the dopamine transporter.[1]

Experimental Protocols

In Vitro Monoamine Transporter Binding Assays

Detailed methodologies for the in vitro binding assays are crucial for the replication and validation of these findings. The protocols employed by Fleckenstein et al. are summarized below.

Preparation of Brain Tissue:

  • Male guinea pig brains were utilized for the binding assays.

  • The striatum, rich in dopamine transporters, was dissected and homogenized in a sucrose buffer.

  • The homogenate was centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended in a buffer for use in the binding assay.

Radioligand Binding Assay:

  • The binding of the test compounds to DAT, SERT, and NET was assessed by their ability to displace specific radioligands.

  • For DAT binding, [³H]WIN 35,428 was used as the radioligand.

  • For SERT and NET binding, [³H]citalopram and [³H]nisoxetine were used, respectively.

  • Varying concentrations of the test compounds (modafinil, this compound) were incubated with the prepared brain tissue and the respective radioligand.

  • Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • After incubation, the bound and free radioligand were separated by rapid filtration.

  • The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • The data was analyzed to determine the inhibition constant (Ki) for each compound at each transporter.

In Vivo Locomotor Activity Assessment

The in vivo stimulant effects were quantified using a standard locomotor activity monitoring system.

Animals:

  • Male Swiss-Webster mice were used for the locomotor activity studies.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

Apparatus:

  • Locomotor activity was measured in clear polycarbonate cages equipped with a grid of infrared photobeams.

  • Interruptions of these beams were automatically recorded by a computer system to quantify horizontal and vertical movements.

Procedure:

  • Mice were habituated to the test cages for a period before drug administration.

  • The test compounds (cocaine, modafinil, this compound) or vehicle were administered via intraperitoneal (i.p.) injection.

  • Locomotor activity was then recorded for a specified duration, typically over several hours, to capture the full time course of the drug's effect.

  • Data was collected in time bins (e.g., 5 minutes) to analyze the onset, peak, and duration of the stimulant effects.

Visualizing the Findings

To further illustrate the concepts discussed, the following diagrams depict the proposed signaling pathway and the experimental workflows.

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4_Chloro_Modafinil This compound DAT Dopamine Transporter (DAT) 4_Chloro_Modafinil->DAT Inhibition DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_reuptake Dopamine Reuptake DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal_Transduction Signal Transduction DA_receptor->Signal_Transduction Activation

Caption: Proposed mechanism of this compound at the dopamine synapse.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Tissue_Prep Brain Tissue Preparation (Striatum Homogenization) Binding_Assay Radioligand Binding Assay ([³H]WIN 35,428 for DAT) Tissue_Prep->Binding_Assay Data_Analysis_InVitro Data Analysis (Ki Determination) Binding_Assay->Data_Analysis_InVitro Data_Analysis_InVivo Data Analysis (Activity Counts vs. Time) Data_Analysis_InVitro->Data_Analysis_InVivo Comparison & Validation Animal_Habituation Animal Habituation (Mice in Activity Cages) Drug_Administration Drug Administration (i.p. Injection) Animal_Habituation->Drug_Administration Locomotor_Activity Locomotor Activity Recording (Photobeam Breaks) Drug_Administration->Locomotor_Activity Locomotor_Activity->Data_Analysis_InVivo

Caption: Workflow for in vitro to in vivo validation of this compound.

Conclusion

The in vivo behavioral effects of this compound in mice serve as a strong validation of its in vitro pharmacological profile. The increased locomotor stimulation observed in vivo is consistent with the enhanced binding affinity for the dopamine transporter identified in vitro. This direct comparison underscores the predictive value of in vitro transporter binding assays for identifying centrally active compounds with stimulant properties. For researchers in drug development, this case study highlights the importance of para-halogen substitution as a strategy for modulating the potency of modafinil-like compounds at the dopamine transporter.

References

Independent Replication of 4-Chloro Modafinil Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable lack of publicly available, peer-reviewed research specifically detailing the synthesis and pharmacological properties of 4-Chloro modafinil (2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide). This guide is therefore constructed based on established methodologies for the synthesis and evaluation of closely related modafinil analogs, particularly other halogenated derivatives. The experimental data presented for comparative purposes is derived from published research on these analogs and should be considered as a reference point for the anticipated properties of this compound.

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy and other sleep disorders. Its mechanism of action is primarily attributed to its activity as a dopamine transporter (DAT) inhibitor.[1] A series of analogs have been synthesized to explore the structure-activity relationships (SARs) at monoamine transporters.[2] Halogen substitution on the phenyl rings of modafinil has been shown to influence binding affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] This guide provides a framework for the independent replication of research on this compound, a mono-chloro substituted analog of modafinil.

Data Presentation: Comparative Binding Affinities of Modafinil and Halogenated Analogs

The following table summarizes the in vitro binding affinities (Ki, nM) of modafinil and its halogenated analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is extracted from studies on similar compounds and provides a benchmark for the expected profile of this compound.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Reference
(±)-Modafinil2600>100,000>100,000[3]
(±)-2-[[Bis(4-chlorophenyl)methyl]sulfinyl]acetamide49018,00012,000[3]
(±)-2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide130013,00016,000[3]
(±)-4-Chloro modafinil (Expected) ND ND ND

ND: Not Determined. Data for this compound is not available in published literature.

Experimental Protocols

The following protocols are adapted from published methodologies for the synthesis and evaluation of modafinil analogs.[3]

1. Synthesis of (±)-4-Chloro modafinil

This synthesis protocol is a hypothetical adaptation based on the general procedures for creating halogenated modafinil analogs.

  • Step 1: Synthesis of 2-[[(4-Chlorophenyl)phenylmethyl]thio]acetic Acid.

    • Reagents: 4-Chlorobenzhydrol, thioglycolic acid, trifluoroacetic acid (TFA).

    • Procedure: To a solution of 4-chlorobenzhydrol in TFA, add an equimolar amount of thioglycolic acid. Stir the mixture at room temperature for 3-4 hours. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

  • Step 2: Amide Formation to Yield 2-[[(4-Chlorophenyl)phenylmethyl]thio]acetamide.

    • Reagents: 2-[[(4-Chlorophenyl)phenylmethyl]thio]acetic acid, thionyl chloride, ammonium hydroxide.

    • Procedure: Convert the carboxylic acid from Step 1 to its corresponding acid chloride by reacting with thionyl chloride. Carefully add the acid chloride to a solution of ammonium hydroxide in an appropriate solvent (e.g., dichloromethane) at a reduced temperature to form the amide.

  • Step 3: Oxidation to (±)-4-Chloro modafinil.

    • Reagents: 2-[[(4-Chlorophenyl)phenylmethyl]thio]acetamide, hydrogen peroxide (30%), acetic acid.

    • Procedure: Dissolve the thioacetamide from Step 2 in acetic acid. Add a slight excess of 30% hydrogen peroxide and stir the reaction at room temperature until the oxidation to the sulfoxide is complete (monitored by TLC or LC-MS). The product can be isolated by precipitation and purified by recrystallization.

2. In Vitro Monoamine Transporter Binding Assays

This protocol is based on established radioligand binding assays to determine the affinity of the synthesized compound for DAT, SERT, and NET.

  • Materials:

    • Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

    • Non-specific binding inhibitors: Cocaine (for DAT), fluoxetine (for SERT), desipramine (for NET).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Synthesized (±)-4-Chloro modafinil.

  • Procedure:

    • Prepare crude synaptosomal membranes from the respective rat brain regions.

    • Incubate the membranes with the appropriate radioligand and varying concentrations of the test compound ((±)-4-Chloro modafinil) in the assay buffer.

    • For determining non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of the respective inhibitor.

    • After incubation, rapidly filter the samples through glass fiber filters and wash with cold buffer to separate bound and free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding at each concentration of the test compound and determine the Ki values using non-linear regression analysis (e.g., using Prism software).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Synthesis and Evaluation of this compound

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation start 4-Chlorobenzhydrol + Thioglycolic Acid step1 Synthesis of Thioacetic Acid Derivative start->step1 TFA step2 Amidation step1->step2 1. SOCl₂ 2. NH₄OH step3 Oxidation step2->step3 H₂O₂ / Acetic Acid product (±)-4-Chloro modafinil step3->product assay In Vitro Binding Assays (DAT, SERT, NET) product->assay data Binding Affinity Data (Ki) assay->data

Caption: A diagram illustrating the proposed synthetic route and subsequent in vitro evaluation of this compound.

Proposed Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine Vesicle Synaptic Vesicle DA->Vesicle Packaging DA_cleft Dopamine Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake D_receptor Dopamine Receptors DA_cleft->D_receptor signaling Postsynaptic Signaling (Wakefulness, Cognition) D_receptor->signaling Modafinil This compound Modafinil->DAT Inhibition

Caption: The proposed mechanism of action for this compound, involving the inhibition of the dopamine transporter (DAT).

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloro modafinil for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 4-Chloro modafinil, a compound used in research and drug development. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

This compound, also known as 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide, is an analytical reference standard structurally similar to nootropics.[1] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard precautionary measures for handling chemicals should always be followed.

Personal Protective Equipment (PPE):

  • Gloves: Impermeable and resistant to the product.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is recommended.

Spill Management: In the event of a spill, the area should be contained. The spilled material should be picked up mechanically. It is crucial to prevent the substance from entering sewers, surface water, or ground water.

Primary Disposal Method: Incineration

For pharmacologically active compounds and particularly for halogenated organic substances like this compound, high-temperature incineration is the recommended and safest disposal method. This ensures the complete destruction of the compound, minimizing its potential environmental impact.

Quantitative Data for Incineration of Halogenated Waste:

ParameterRecommended Value
Minimum Temperature 1100°C
Minimum Residence Time 2 seconds

This data is based on general guidelines for the incineration of hazardous waste containing more than 1% of halogenated organic substances.

Experimental Protocols

Currently, there are no specific, validated experimental protocols in the available scientific literature for the chemical neutralization or degradation of this compound as an alternative to incineration. General chemical waste procedures should be followed, which prioritize disposal through a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect this compound waste (unused product, contaminated labware) segregate_waste Segregate from other chemical waste streams into a dedicated, compatible container. collect_waste->segregate_waste label_container Label container clearly: 'this compound Waste for Incineration' and include hazard information. segregate_waste->label_container store_waste Store in a designated, secure hazardous waste accumulation area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste disposal vendor. store_waste->contact_ehs document_disposal Complete all required waste disposal documentation. contact_ehs->document_disposal professional_disposal Arrange for pickup and transport to a permitted incineration facility. document_disposal->professional_disposal

Disposal Workflow for this compound

Environmental and Regulatory Considerations

There is currently a lack of specific data on the aquatic toxicity, biodegradability, and soil persistence of this compound. The Safety Data Sheet explicitly states to prevent its entry into sewers and water systems. Disposal must be in accordance with all applicable federal, state, and local regulations for chemical waste.[2] For investigational drugs, it is crucial to follow guidelines set by the Resource Conservation and Recovery Act (RCRA) and any standards established by industry sponsors.[3]

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All laboratory work and waste disposal should be conducted by trained professionals in accordance with all applicable regulations and safety protocols.

References

Personal protective equipment for handling 4-Chloro modafinil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. 4-Chloro modafinil is a research chemical with limited publicly available safety data. Therefore, it should be handled with the utmost caution as a potent compound of unknown toxicity. The following recommendations are based on best practices for handling potent research chemicals and should be supplemented by a thorough, site-specific risk assessment.

Immediate Safety and Logistical Information

Before handling this compound, a comprehensive risk assessment must be conducted to identify potential hazards and establish appropriate control measures.[1][2][3][4] This should include an evaluation of the specific procedures to be performed, the quantities being used, and the potential routes of exposure.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical to minimize exposure.[5] Engineering controls, such as fume hoods and ventilated enclosures, should be the primary line of defense, with PPE serving as an essential secondary barrier.[6]

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95/N100 respirator.[7] - Double nitrile gloves.[5] - Disposable, solid-front lab coat with tight-fitting cuffs.[5] - Safety goggles (if not using a full-face respirator).[6] - Disposable sleeves.High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is crucial. Double-gloving provides an added layer of protection against contamination.[5]
Solution Preparation - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[5] - Single pair of chemical-resistant nitrile gloves.[5][8]Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[5]
General Laboratory Operations - Lab coat. - Safety glasses. - Nitrile gloves.Standard laboratory practice to protect against incidental contact.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.

1. Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Gather all necessary equipment: analytical balance, weighing paper, spatula, appropriate glassware, and solvent.
  • Don the appropriate PPE as specified for "Weighing and Dispensing" in Table 1.

2. Weighing:

  • Perform all manipulations within the chemical fume hood.
  • Carefully weigh the desired amount of this compound onto weighing paper.
  • Avoid generating dust. If any material is spilled, decontaminate the area immediately (see Disposal and Decontamination section).

3. Dissolution:

  • Transfer the weighed powder to a suitable volumetric flask.
  • Add the desired solvent to the flask, cap it securely, and mix by inversion until the solid is fully dissolved.
  • If sonication is required, ensure the container is sealed to prevent aerosol generation.

4. Post-Procedure:

  • Carefully remove and dispose of contaminated weighing paper and any other single-use items in a designated hazardous waste container.
  • Decontaminate all reusable glassware and equipment.
  • Doff PPE in the correct sequence to avoid self-contamination.
  • Wash hands thoroughly after the procedure.[1]

Operational and Disposal Plans

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated.

  • Use a suitable cleaning agent or solvent, followed by a thorough rinse.

Waste Disposal:

  • All waste materials contaminated with this compound, including disposable PPE, weighing paper, and excess solutions, must be treated as hazardous waste.[5]

  • Segregate chemical waste from other laboratory waste streams.[9][10]

  • Collect all hazardous waste in clearly labeled, sealed, and leak-proof containers.[9][10]

  • Dispose of hazardous waste through a certified waste disposal vendor in accordance with all local, state, and federal regulations.[10] Do not pour chemical waste down the drain.[11]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Work Area (e.g., Fume Hood) ppe->setup weigh Weigh Compound setup->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate Experiment complete segregate Segregate Contaminated Waste experiment->segregate Generate waste doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。